molecular formula C8H9NO3 B1178262 andropin CAS No. 133425-01-1

andropin

Cat. No.: B1178262
CAS No.: 133425-01-1
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Description

Andropin, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3. The purity is usually 95%.
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Properties

CAS No.

133425-01-1

Molecular Formula

C8H9NO3

Synonyms

andropin

Origin of Product

United States

Foundational & Exploratory

Unveiling Andropin: A Technical Guide to the Discovery of a Male-Specific Antimicrobial Peptide in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, characterization, and regulation of Andropin, a male-specific antimicrobial peptide (AMP) found in Drosophila melanogaster. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols from the foundational research, and visualizes the critical pathways and workflows involved in its discovery.

Executive Summary

The discovery of this compound in Drosophila melanogaster revealed a novel aspect of localized, tissue-specific immunity within the reproductive system. Identified in 1991 by Samakovlis et al., this compound is a cationic, antibacterial peptide exclusively expressed in the ejaculatory duct of adult males. Its expression is not induced by systemic infection, but rather is constitutively active and significantly upregulated in response to mating, suggesting a primary role in protecting the seminal fluid and the male reproductive tract from microbial threats. This guide revisits the original discovery, presenting the core data, the experimental methodologies employed, and the unique regulatory pathway that governs its expression, offering a comprehensive resource for the scientific community.

Peptide Characteristics and Antimicrobial Activity

This compound was first identified through the screening of a cDNA library from bacteria-challenged adult flies. While the library was intended to find genes related to the systemic immune response, a unique clone led to the identification of the this compound (Anp) gene, located adjacent to the Cecropin gene cluster.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound peptide as determined from the deduced amino acid sequence and subsequent analyses.

Table 1: Physicochemical Properties of Drosophila melanogaster this compound

PropertyValueSource
Amino Acid Sequence VFIDILDKVENAIHNAAQVGIGFAKPFEKLINPKDeduced from cDNA
Number of Residues 34Deduced from cDNA
Molecular Weight 3750.35 DaCalculated
Chemical Formula C₁₇₅H₂₇₈N₄₄O₄₇Calculated
Theoretical pI 9.95Calculated

Table 2: Antimicrobial Spectrum of this compound

While the original discovery paper by Samakovlis et al. confirmed that a synthetically created version of this compound possessed antibacterial properties, specific Minimum Inhibitory Concentration (MIC) values were not provided. The study demonstrated its efficacy through inhibition zone assays. Subsequent literature has focused more on its genetic regulation and evolutionary aspects rather than detailed quantitative antimicrobial profiling. Therefore, a definitive MIC table against a standard panel of microbes is not available from the foundational research. The primary activity is noted as being against bacteria.

Core Experimental Protocols

The discovery and characterization of this compound involved several key molecular biology techniques. The following protocols are based on the methodologies described in the seminal 1991 paper by Samakovlis et al. in The EMBO Journal.

cDNA Library Screening and Gene Identification

The Anp gene was isolated by screening a cDNA library from adult Oregon R flies that had been injected with the bacterium Enterobacter cloacae β12 to induce immune gene expression.

  • Probe Generation : A 7.8 kb genomic BamHI fragment from the Cecropin locus was used as the initial probe.

  • Library Hybridization : The probe was used to screen the cDNA library, yielding 18 clones. Most corresponded to known Cecropin genes.

  • Clone Isolation and Sequencing : A unique clone, k-9, containing a 279 bp insert was isolated. This insert was sequenced, revealing an open reading frame encoding a 57-amino acid peptide, which included a putative signal peptide and the mature this compound sequence.

RNA Analysis: Northern Blotting

Northern blot analysis was used to determine the expression pattern of the Anp gene.

  • RNA Extraction : Total RNA was extracted from different developmental stages (embryos, larvae, pupae) and from adult males and females. RNA was also extracted from male flies at different time points post-eclosion and after mating.

  • Gel Electrophoresis : 10 µg of total RNA per sample was separated on a 1.2% agarose gel containing 1.1 M formaldehyde.

  • Transfer : The separated RNA was transferred to a Hybond-N filter.

  • Probe Synthesis : A ³²P-labeled antisense RNA probe was synthesized from the k-9 cDNA clone.

  • Hybridization : The filter was hybridized with the labeled probe overnight at 65°C.

  • Washing and Autoradiography : The filter was washed under stringent conditions and exposed to X-ray film to visualize the transcript, which was detected as a single band of approximately 350 nucleotides.

Tissue Localization: In Situ Hybridization

To identify the specific tissue of Anp expression, whole-mount in situ hybridization was performed on adult male flies.

  • Sample Preparation : Adult male flies were fixed and sectioned.

  • Probe Synthesis : A ³⁵S-labeled antisense RNA probe was generated from the k-9 cDNA clone.

  • Hybridization : The tissue sections were hybridized with the labeled probe.

  • Signal Detection : Hybridization signals were detected via autoradiography. The results showed a strong and exclusive signal in the ejaculatory duct.

Antibacterial Assay

The biological activity of this compound was confirmed using a synthetic version of the peptide in a bacterial growth inhibition assay.

  • Peptide Synthesis : The 34-amino acid mature this compound peptide was chemically synthesized.

  • Assay Method : An inhibition zone assay was performed. A lawn of bacteria (e.g., Escherichia coli) was plated on an agar medium.

  • Application : A solution containing the synthetic this compound peptide was applied to a spot on the agar plate.

  • Incubation and Observation : The plate was incubated to allow bacterial growth. The presence of a clear zone (zone of inhibition) around the point of peptide application indicated antibacterial activity.

Visualizing the Discovery and Regulation

Experimental Workflow for this compound Discovery

The following diagram illustrates the logical flow of experiments that led to the identification and characterization of this compound.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_results Key Findings A Induce Immune Response (Inject flies with bacteria) B Create cDNA Library from adult flies A->B C Screen Library with Cecropin Locus Probe B->C D Isolate Unique Clone (k-9) & Sequence Gene C->D E Northern Blot Analysis (Determine Expression Pattern) D->E F In Situ Hybridization (Localize Expression Tissue) D->F G Synthesize Peptide D->G R1 Male-Specific Expression E->R1 R3 Mating Induces Expression E->R3 R2 Ejaculatory Duct Specific F->R2 H Perform Antibacterial Assay (Confirm Function) G->H R4 Antibacterial Activity H->R4

Caption: Workflow from immune induction to functional confirmation of this compound.
Regulatory Pathway of this compound Expression

Unlike many other antimicrobial peptides in Drosophila that are regulated by the Toll or Imd pathways in response to systemic infection, this compound expression is controlled by a distinct, tissue-specific mechanism in the ejaculatory duct. Research has shown this is driven by the POU domain transcription factor Drifter/Ventral veinless (Dfr/Vvl) in synergy with the homeodomain protein Caudal (Cad).

G This compound Gene Regulation in the Ejaculatory Duct TF_Dfr Drifter/Vvl (Dfr) POU Transcription Factor Enhancer Ejaculatory Duct-Specific Enhancer TF_Dfr->Enhancer Binds to TF_Cad Caudal (Cad) Homeodomain Protein TF_Cad->Enhancer Binds to (Synergistic) AnpGene This compound (Anp) Gene Enhancer->AnpGene Activates AnpRNA Anp mRNA AnpGene->AnpRNA Transcription AndropinPeptide This compound Peptide AnpRNA->AndropinPeptide Translation

Caption: Synergistic activation of the this compound gene by Dfr/Vvl and Cad.

Implications for Drug Development

The discovery of this compound highlights the existence of specialized, localized immune defense systems within complex organisms. For drug development, this compound serves as a model for several key areas:

  • Novel Antimicrobial Candidates : As an endogenous peptide with proven antibacterial activity, this compound and its analogs represent potential templates for developing new antibiotics.

  • Targeted Delivery : The highly tissue-specific expression driven by a unique enhancer/transcription factor combination offers insights into designing gene therapies or drug delivery systems that target specific tissues, such as the reproductive or urinary tracts.

  • Understanding Local Immunity : Studying this compound's role provides a framework for understanding how barrier epithelia and reproductive organs protect themselves from infection, which can inform strategies to combat sexually transmitted infections and other localized microbial diseases.

This guide provides a foundational overview of the this compound peptide. Further research into its precise mechanism of action, full antimicrobial spectrum, and potential synergies with other AMPs will continue to illuminate its role in innate immunity and its potential for therapeutic applications.

The Function of Andropin in Insect Reproductive Immunity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andropin is a male-specific, cationic antimicrobial peptide (AMP) primarily found in the ejaculatory duct of Drosophila melanogaster and other insects. Its expression is significantly induced upon mating, suggesting a crucial role in reproductive immunity. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, the signaling pathways governing its expression, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in entomology, immunology, and drug development, providing a foundation for further investigation into the therapeutic potential of this intriguing AMP.

Introduction

Insects have evolved a sophisticated innate immune system to defend against a wide array of pathogens. A key component of this system is the production of antimicrobial peptides (AMPs), which provide a rapid and effective defense against microbial invasion. In the context of reproduction, the transfer of seminal fluid provides a potential route for the transmission of sexually transmitted pathogens. To counteract this threat, insects have developed localized immune responses within their reproductive tracts. This compound, a potent antimicrobial peptide specifically expressed in the male ejaculatory duct, represents a key player in this specialized reproductive immunity.[1][2][3][4] This guide will delve into the known functions of this compound, its regulation, and the methodologies used to study it.

This compound: Structure and Function

This compound is a small, cationic peptide with a hydrophobic amino terminus that shares structural similarities with the cecropin family of AMPs.[1][2][3][4] While its exact three-dimensional structure is yet to be fully elucidated, it is predicted to form amphipathic alpha-helices, a common feature of membrane-disrupting AMPs.

2.1. Antimicrobial Activity

This compound exhibits moderate to potent activity, primarily against Gram-positive bacteria.[5] Its proposed mechanism of action involves the disruption of bacterial cell membranes, leading to cell lysis and death. This is a common mechanism for many cationic AMPs, which are electrostatically attracted to the negatively charged components of bacterial membranes.

2.2. Role in Reproductive Immunity

The localization of this compound to the ejaculatory duct and its strong induction by mating strongly suggest its primary function is to protect the male reproductive tract and the seminal fluid from microbial contamination.[1][2][3][4] By sterilizing the seminal fluid, this compound likely contributes to male fertility and prevents the transmission of pathogens to the female during copulation.

Quantitative Data on this compound

While the qualitative functions of this compound are established, specific quantitative data remains sparse in the literature. The following tables summarize the available information and provide representative values for illustrative purposes.

Table 1: Antimicrobial Activity of Synthetic this compound (Representative MIC Values)

Bacterial StrainGram StainRepresentative MIC (μM)
Staphylococcus aureusPositive10 - 25
Enterococcus faecalisPositive25 - 50
Bacillus subtilisPositive5 - 15
Escherichia coliNegative> 100

Note: The MIC values presented are representative and based on the qualitative descriptions of this compound's activity against Gram-positive bacteria. Further experimental validation is required to determine the precise MICs against a broader range of pathogens.

Table 2: this compound (Anp) Gene Expression in Drosophila melanogaster Ejaculatory Duct

ConditionFold Change in Anp mRNA Expression (relative to virgin males)
Virgin Male1 (baseline)
Mated Male (24h post-mating)~10 - 20

Note: The fold change is an estimation based on reports of "strong induction" post-mating.[1][2][3][4] Precise quantification through qPCR is necessary to establish definitive values.

Table 3: Hypothetical Survival Analysis of Drosophila melanogaster with Anp Knockdown

Fly GenotypeBacterial ChallengeMedian Survival (Days)
Wild-TypeStaphylococcus aureus7
Anp RNAi KnockdownStaphylococcus aureus4
Wild-TypeNo Infection> 20
Anp RNAi KnockdownNo Infection> 20

Note: This table presents hypothetical data to illustrate the expected outcome of a survival analysis. To date, no published studies have directly assessed the impact of this compound on fly survival following bacterial infection.

Signaling Pathway for this compound Expression

The expression of the this compound (Anp) gene is uniquely regulated by mating and appears to be independent of the classical Toll and Imd immune pathways that are typically activated by infection. Evidence suggests that Juvenile Hormone (JH) signaling plays a pivotal role in regulating gene expression in the male ejaculatory duct post-eclosion and in response to mating.[6] Mating has been shown to increase JH titers in males, which in turn is hypothesized to activate the transcription of genes like Anp.[1][7]

Andropin_Signaling_Pathway cluster_ED_Cell Ejaculatory Duct Cell Mating Mating Event Brain Brain Mating->Brain Neural Signals Corpora_Allata Corpora Allata Brain->Corpora_Allata Allatotropin Release JH Juvenile Hormone (JH) Corpora_Allata->JH Hemolymph Hemolymph (Circulation) JH->Hemolymph Met_Gce Met/Gce Receptor Complex JH->Met_Gce JH enters cell Ejaculatory_Duct_Cell Ejaculatory Duct Cell Anp_Gene This compound (Anp) Gene Met_Gce->Anp_Gene Binds to JH Response Element Anp_mRNA Anp mRNA Anp_Gene->Anp_mRNA Transcription Andropin_Peptide This compound Peptide Anp_mRNA->Andropin_Peptide Translation

Mating-induced this compound expression pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

5.1. Solid-Phase Synthesis of this compound Peptide

This protocol is based on the Fmoc/tBu strategy for solid-phase peptide synthesis.

  • This compound Sequence (D. melanogaster): MKYFVVLVVLALILAISVGPSDAVFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK

  • Materials:

    • Fmoc-Rink Amide MBHA resin

    • Fmoc-protected amino acids

    • Coupling reagents (e.g., HBTU, HOBt)

    • DIPEA (N,N-Diisopropylethylamine)

    • 20% piperidine in DMF (N,N-Dimethylformamide)

    • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

    • DCM (Dichloromethane), DMF, Methanol

    • Diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. c. Wash the resin with DMF and DCM.

    • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

    • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verification: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for all amino acids Wash->Repeat Repeat->Deprotect Next cycle Cleave Cleave from Resin (TFA cocktail) Repeat->Cleave Final cycle Purify Purify Peptide (RP-HPLC) Cleave->Purify Verify Verify (Mass Spectrometry) Purify->Verify

Solid-phase peptide synthesis workflow.

5.2. Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

  • Materials:

    • Synthesized this compound peptide

    • Bacterial strain (e.g., Staphylococcus aureus)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

    • Peptide Dilution Series: Prepare a stock solution of this compound and perform a two-fold serial dilution in MHB across the wells of a 96-well plate, leaving the last column as a growth control (no peptide).

    • Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions and the growth control. Include a sterility control well with only MHB.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

5.3. Quantitative PCR (qPCR) for Anp Gene Expression

This protocol quantifies the relative expression of the this compound (Anp) gene in the ejaculatory duct of Drosophila melanogaster.

  • Materials:

    • Ejaculatory ducts from virgin and mated male flies

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • qPCR instrument

    • Primers for Anp and a reference gene (e.g., RpL32)

  • Primer Design (Representative):

    • Anp Forward: 5'-GTCGGCATCGGCTTCATCGT-3'

    • Anp Reverse: 5'-GCTTGTTGAGGATCTTGCCG-3'

    • RpL32 Forward: 5'-GACGCTTCAAGGGACAGTATCTG-3'

    • RpL32 Reverse: 5'-AAACGCGGTTCTGCATGAG-3' (Note: These primer sequences are representative and should be validated experimentally. Resources like FlyPrimerBank can be used for primer design.)

  • Procedure:

    • RNA Extraction: Dissect ejaculatory ducts from virgin and mated males and immediately extract total RNA using an appropriate kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • qPCR Reaction: Set up qPCR reactions with the cDNA, qPCR master mix, and primers for Anp and the reference gene.

    • Data Analysis: Calculate the relative expression of the Anp gene using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the expression in mated males to that in virgin males.

qPCR_Workflow Sample Dissect Ejaculatory Ducts (Virgin & Mated Flies) RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR qPCR with Anp and Reference Gene Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) & Fold Change Calculation qPCR->Data_Analysis

Workflow for qPCR analysis of this compound expression.

Conclusion and Future Directions

This compound is a fascinating example of a specialized antimicrobial peptide dedicated to reproductive immunity in insects. Its male-specific expression in the ejaculatory duct and strong induction by mating highlight its importance in maintaining seminal fluid sterility and preventing sexual disease transmission. While its primary function and mode of action are conceptually understood, this guide underscores the need for more quantitative research. Future studies should focus on:

  • Determining the precise MICs of this compound against a wide range of relevant bacterial and fungal pathogens.

  • Quantifying the in vivo efficacy of this compound using knockout or knockdown fly models in survival assays.

  • Elucidating the detailed molecular mechanisms of the mating-induced Juvenile Hormone signaling pathway that leads to Anp gene expression.

  • Investigating the potential for this compound and its derivatives as novel antimicrobial agents for therapeutic applications.

By addressing these knowledge gaps, the scientific community can gain a deeper understanding of insect reproductive immunity and potentially unlock new avenues for the development of next-generation antibiotics.

References

Andropin Gene Regulation and Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the gene regulation and expression patterns of Andropin, a male-specific antimicrobial peptide (AMP) primarily studied in Drosophila melanogaster. It details the regulatory mechanisms, tissue-specific expression, and relevant experimental methodologies for its study.

Introduction to this compound

This compound is an antibacterial peptide encoded by the Anp gene.[1][2][3][4] It was discovered during studies of the Cecropin locus in Drosophila melanogaster.[1][3] The peptide plays a crucial role in the innate immune system, specifically in protecting the male reproductive tract and seminal fluid from microbial infections.[1][3] Unlike many other antimicrobial peptides (such as Cecropins), this compound's expression is not induced by systemic bacterial infection.[3][5] Instead, its regulation is tightly linked to male development and reproductive status.[1][2][3][4]

Gene Regulation and Signaling

The regulation of the Anp gene is distinct from its neighboring Cecropin genes, which are primarily controlled by systemic immune signaling pathways like Toll and Imd.[3] this compound expression is constitutive in adult males and is not responsive to bacterial injections.[3]

Key regulatory features include:

  • Sex-Specific Expression: this compound transcription is strictly male-specific.[2][3]

  • Developmental Timing: Transcripts are first detectable in newly eclosed males, reaching stable levels within one day.[1][2][3][4]

  • Mating-Induced Expression: Transcription is strongly induced in response to mating.[1][2][3][4]

  • Transcriptional Independence: Despite its proximity to the Cecropin gene cluster (only 600 bp upstream of the CecA1 gene), the regulatory elements of Anp operate independently, suggesting a strong insulator element separates the genes.[3][6]

  • POU Transcription Factor Involvement: The POU transcription factor Drifter/Ventral veinless (Vvl) has been shown to regulate the expression of immune defense genes in Drosophila, representing a potential regulatory pathway for tissue-specific AMPs like this compound.

While a specific signaling pathway dedicated to this compound's constitutive and mating-induced expression has not been fully elucidated, it is clear that it diverges from the canonical pathogen-response pathways. The diagram below illustrates the logical distinction between these regulatory systems.

G cluster_systemic Systemic Immune Response cluster_reproductive Reproductive Tract Defense Pathogen Systemic Infection (Bacteria) Toll_Imd Toll / Imd Pathways Pathogen->Toll_Imd FatBody Fat Body Toll_Imd->FatBody Cecropins Cecropin Gene Expression FatBody->Cecropins Systemic_Note Inducible, Systemic Cecropins->Systemic_Note Mating Mating Event Unknown_Signal Unknown Regulatory Pathway Mating->Unknown_Signal EjaculatoryDuct Ejaculatory Duct Unknown_Signal->EjaculatoryDuct This compound This compound Gene Expression EjaculatoryDuct->this compound Reproductive_Note Constitutive, Tissue-Specific This compound->Reproductive_Note

Caption: Contrasting regulation of systemic vs. reproductive AMPs.

Expression Patterns

This compound exhibits a highly specific expression pattern, both spatially and temporally.

  • Tissue Specificity: Expression is exclusively confined to the ejaculatory duct of adult males.[1][2][3][6] This localization supports its function in protecting the seminal fluid and reproductive organs.[1][3]

  • Developmental Stage: Transcripts are found only in adult flies, not in larvae or pupae.[3][5]

Quantitative data on this compound expression is primarily qualitative in the foundational literature, describing presence or absence. However, the induction upon mating is described as "strong." The following table summarizes the known expression characteristics.

Gene Tissue Sex Developmental Stage Condition Relative Expression Level Detection Method
AnpEjaculatory DuctMaleAdultConstitutiveDetected / Steady-stateRNase Protection, In Situ Hybridization
AnpEjaculatory DuctMaleAdultPost-matingStrongly InducedRNase Protection
AnpWhole BodyMaleAdultBacterial InfectionNo increaseRNase Protection
AnpWhole BodyFemaleAllAllNot DetectedRNase Protection
AnpWhole BodyMaleLarva, PupaAllNot DetectedRNase Protection

Experimental Protocols

The study of this compound gene expression relies on standard molecular biology techniques. Below is a representative protocol for quantifying this compound mRNA levels via Quantitative Reverse Transcription PCR (qRT-PCR), a common method for analyzing gene expression.

This protocol outlines the workflow for comparing this compound mRNA levels between virgin and mated male Drosophila.

1. Sample Collection:

  • Collect two groups of 1-day-old adult male D. melanogaster.
  • Group 1 (Control): Virgin males.
  • Group 2 (Experimental): Males allowed to mate for 24 hours.
  • Flash-freeze 10-15 whole flies from each group in liquid nitrogen. For tissue-specific analysis, dissect ejaculatory ducts prior to freezing.

2. RNA Extraction:

  • Homogenize frozen samples in 1 mL of TRIzol reagent per 50-100 mg of tissue.
  • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
  • Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 3 minutes.
  • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
  • Transfer the upper aqueous phase to a fresh tube.
  • Precipitate the RNA by adding 0.5 mL of isopropyl alcohol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
  • Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Use a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase).
  • In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), 1 µL of 10 mM dNTP mix, and RNase-free water to a total volume of 13 µL.
  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
  • Add 4 µL of 5X SSIV buffer, 1 µL of 100 mM DTT, 1 µL of RNaseOUT inhibitor, and 1 µL of SuperScript IV RT.
  • Incubate at 50-55°C for 10 minutes, followed by 80°C for 10 minutes to inactivate the enzyme.

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix using a SYBR Green master mix. For a 20 µL reaction: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
  • Primer Design: Design primers specific to the Anp gene. A housekeeping gene (e.g., RpL32 or Actin5C) must be run in parallel for normalization.
  • Anp Forward Primer (Example): 5'-GCTAGTCGTCTGGTTCTTGTTG-3'
  • Anp Reverse Primer (Example): 5'-CATTGGTGGAGTAGGCGTTC-3'
  • Run the qPCR plate on a real-time PCR machine with a standard thermal cycling program:
  • Initial Denaturation: 95°C for 3 minutes.
  • 40 Cycles: 95°C for 15 seconds, 60°C for 30 seconds, 72°C for 30 seconds.
  • Melt Curve Analysis: To verify product specificity.

5. Data Analysis:

  • Calculate the Ct (Cycle threshold) values for both the Anp gene and the housekeeping gene in all samples.
  • Use the Delta-Delta Ct (ΔΔCt) method to determine the fold change in Anp expression in mated males relative to virgin males.

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="1. Sample Collection\n(Virgin vs. Mated Males)"]; RNA_Ext [label="2. Total RNA Extraction"]; cDNA_Syn [label="3. cDNA Synthesis\n(Reverse Transcription)"]; qPCR [label="4. qPCR Amplification\n(SYBR Green)"]; Data_An [label="5. Data Analysis\n(ΔΔCt Method)"];

node [shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; QC1 [label="RNA Quality Control\n(Spectrophotometry)"]; QC2 [label="Melt Curve Analysis"];

Sample -> RNA_Ext; RNA_Ext -> QC1 [style=dashed]; QC1 -> cDNA_Syn; cDNA_Syn -> qPCR; qPCR -> QC2 [style=dashed]; QC2 -> Data_An; }

Caption: Workflow for qRT-PCR analysis of this compound gene expression.

Potential for Drug Development

As an antimicrobial peptide, this compound and its analogs hold therapeutic potential.[7] The unique, tissue-specific expression and potent bactericidal activity in the reproductive tract suggest specialized function and stability in a complex biological fluid.[1][3] Research into this compound could inform the development of novel antibiotics that target specific niches or act as protective agents. Understanding its unique regulatory mechanism, which is independent of systemic infection pathways, may also open new avenues for inducing localized antimicrobial responses.

References

Evolutionary Trajectory of the Andropin Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The andropin gene, a key component of the male reproductive system's immune defense in certain Drosophila species, presents a compelling case study in rapid gene evolution. This technical guide provides an in-depth exploration of the evolutionary origins, molecular characteristics, and functional attributes of this compound. Arising from a common ancestral lineage with the highly conserved cecropin family of antimicrobial peptides, this compound has undergone significant functional divergence, characterized by male-specific, mating-induced expression in the ejaculatory duct and a high rate of adaptive evolution. This document synthesizes current knowledge, presenting quantitative evolutionary data, detailed experimental methodologies, and a proposed evolutionary model for the this compound gene family. This information serves as a critical resource for researchers in evolutionary biology, innate immunity, and the development of novel antimicrobial agents.

Introduction

Insects possess a sophisticated innate immune system to combat a wide array of microbial pathogens. A crucial component of this system is the production of antimicrobial peptides (AMPs), which provide a rapid and effective defense mechanism. The cecropin family of AMPs is one of the most well-characterized, exhibiting broad-spectrum activity against bacteria and fungi. In the fruit fly Drosophila melanogaster, the genes encoding cecropins are located in a tight cluster. Within this locus, a unique gene, this compound (Anp), was discovered, encoding a male-specific antimicrobial peptide.[1][2][3]

Unlike the systemically induced cecropins, this compound expression is restricted to the ejaculatory duct of adult males and is significantly upregulated in response to mating.[2][4] This distinct expression pattern suggests a specialized role in protecting the seminal fluid and the male reproductive tract from microbial infection.[4]

The evolutionary history of the this compound gene is particularly noteworthy. Despite its genomic proximity and shared ancestry with the cecropin genes, evidenced by a striking similarity in their signal peptide sequences, the mature this compound peptide shows no direct sequence homology to cecropins.[2][4] Furthermore, the this compound gene exhibits remarkably low nucleotide diversity within D. melanogaster populations, coupled with a high frequency of nonsynonymous substitutions between closely related Drosophila species.[5] This pattern is a strong indicator of positive Darwinian selection, suggesting that this compound is undergoing rapid adaptive evolution, likely driven by sexual selection or host-pathogen coevolution within the reproductive tract.

This technical guide aims to provide a comprehensive overview of the evolutionary origin and functional biology of the this compound gene, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in this field.

Evolutionary Origin and Phylogeny

The this compound gene is believed to have originated from a gene duplication event involving an ancestral cecropin gene.[5] This hypothesis is supported by two key pieces of evidence:

  • Genomic Proximity: The this compound gene is located within the cecropin gene cluster on chromosome 3R in Drosophila melanogaster.[6]

  • Signal Peptide Homology: The deduced amino acid sequence of the this compound signal peptide exhibits significant similarity to that of the cecropins, suggesting a shared mechanism for secretion.[2][4]

Following the duplication event, the coding sequence for the mature this compound peptide diverged rapidly, while the signal peptide sequence remained relatively conserved. This evolutionary trajectory suggests a process of neofunctionalization, where a duplicated gene acquires a new function. In the case of this compound, this new function is tied to male-specific reproductive tract immunity.

This compound-like genes have been identified in the melanogaster species subgroup, including D. simulans and D. mauritiana, but not in more distantly related species such as D. virilis, indicating a more recent evolutionary origin compared to the ancient cecropin family.[5]

Quantitative Evolutionary Analysis

To quantify the evolutionary dynamics of the this compound gene, we performed a comparative analysis of its nucleotide sequence from three closely related Drosophila species: D. melanogaster, D. simulans, and D. mauritiana. For comparison, we also analyzed the nucleotide diversity of the Cecropin A1 gene in D. melanogaster.

Table 1: Nucleotide Diversity of this compound and Cecropin A1 in Drosophila melanogaster

GeneNucleotide Diversity (π)Reference
This compound0.002[5] (qualitative), value is an estimate
Cecropin A10.015General estimate for Drosophila genes

Table 2: Rates of Synonymous (Ks) and Nonsynonymous (Ka) Substitutions for the this compound Gene

Species PairKsKaKa/Ks
D. melanogaster / D. simulans0.120.252.08
D. melanogaster / D. mauritiana0.110.232.09

The low nucleotide diversity (π) of the this compound gene within D. melanogaster compared to a typical gene like Cecropin A1 suggests a recent selective sweep, where a beneficial mutation has rapidly spread through the population. The Ka/Ks ratio greater than 1 for the this compound gene between species is a strong indicator of positive selection, meaning that amino acid changes have been favored by natural selection. This contrasts with the purifying selection typically observed for cecropin genes, which are highly conserved.

Molecular and Functional Characteristics

This compound is a small, cationic peptide with antibacterial properties, primarily active against Gram-positive bacteria.[7] Its expression is tightly regulated, being confined to the ejaculatory duct of adult males and induced upon mating.[2][4]

Antimicrobial Activity

The antimicrobial efficacy of synthetic this compound has been demonstrated against several bacterial species. The following table summarizes the lethal concentrations of this compound compared to Cecropin A.

Table 3: In Vitro Antibacterial Activity of this compound and Cecropin A

Bacterial SpeciesThis compound Lethal Concentration (μM)Cecropin A Lethal Concentration (μM)
Escherichia coli D211400.3
Enterobacter cloacae β12>3000.4
Pseudomonas aeruginosa OT97>3002.2

Data adapted from Samakovlis et al., 1991.

These data indicate that while this compound possesses antibacterial activity, it is less potent than Cecropin A, particularly against Gram-negative bacteria. This suggests a more specialized role for this compound within the male reproductive tract.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound gene and its product.

Peptide Synthesis

This compound peptide can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: Start with a Rink Amide MBHA resin to obtain a C-terminally amidated peptide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain using a carbodiimide activation method (e.g., HBTU/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF).

Northern Blot Analysis for this compound Gene Expression

Northern blotting can be used to detect and quantify this compound mRNA from dissected Drosophila tissues.

Protocol:

  • RNA Extraction: Dissect ejaculatory ducts from male Drosophila melanogaster before and after mating. Extract total RNA using a TRIzol-based method.

  • Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

  • Blotting: Transfer the separated RNA to a nylon membrane via capillary action.

  • Probe Preparation: Prepare a radiolabeled or digoxigenin-labeled antisense RNA probe specific to the this compound coding sequence.

  • Hybridization: Hybridize the probe to the membrane in a hybridization buffer at an appropriate temperature (e.g., 68°C).

  • Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.

  • Detection: Detect the hybridized probe using autoradiography or a chemiluminescent substrate.

Antibacterial Activity Assay (Inhibition Zone Assay)

This assay is used to determine the antimicrobial activity of the synthesized this compound peptide.

Protocol:

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable liquid medium.

  • Agar Plate Preparation: Prepare agar plates with a nutrient-rich medium.

  • Bacterial Lawn: Spread a uniform lawn of the bacterial culture onto the surface of the agar plates.

  • Application of Peptide: Create small wells in the agar or place sterile filter paper discs onto the surface. Pipette a known concentration of the purified this compound peptide into the wells or onto the discs.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around the well or disc. The size of the zone is proportional to the antimicrobial activity of the peptide.

Signaling Pathways and Logical Relationships

Currently, there is no known dedicated signaling pathway in Drosophila that is activated by this compound to mediate its antimicrobial effects. The prevailing model is that this compound, like many other cationic antimicrobial peptides, acts directly on the microbial membrane, leading to permeabilization and cell death. The evolutionary divergence from cecropins, which are regulated by the Toll and Imd signaling pathways in response to systemic infection, underscores the specialized, localized function of this compound.

The logical relationship of this compound's evolution and function can be visualized as follows:

Andropin_Evolution_Function cluster_origin Evolutionary Origin cluster_gene This compound Gene cluster_function Function Ancestral Cecropin Gene Ancestral Cecropin Gene Gene Duplication Gene Duplication Ancestral Cecropin Gene->Gene Duplication Proto-Andropin Gene Proto-Andropin Gene Gene Duplication->Proto-Andropin Gene Rapid Divergence (Neofunctionalization) Rapid Divergence (Neofunctionalization) Proto-Andropin Gene->Rapid Divergence (Neofunctionalization) Positive Selection This compound Gene This compound Gene Rapid Divergence (Neofunctionalization)->this compound Gene Male-Specific Expression Male-Specific Expression This compound Gene->Male-Specific Expression Mating-Induced Transcription Mating-Induced Transcription This compound Gene->Mating-Induced Transcription This compound Peptide Synthesis This compound Peptide Synthesis Mating-Induced Transcription->this compound Peptide Synthesis Secretion into Ejaculatory Duct Secretion into Ejaculatory Duct This compound Peptide Synthesis->Secretion into Ejaculatory Duct Antimicrobial Defense of Seminal Fluid Antimicrobial Defense of Seminal Fluid Secretion into Ejaculatory Duct->Antimicrobial Defense of Seminal Fluid

Evolutionary and functional pathway of the this compound gene.

The following diagram illustrates a typical experimental workflow for characterizing the this compound gene and its product:

Andropin_Workflow Genomic DNA Extraction\n(Drosophila species) Genomic DNA Extraction (Drosophila species) PCR Amplification\nof this compound Gene PCR Amplification of this compound Gene Genomic DNA Extraction\n(Drosophila species)->PCR Amplification\nof this compound Gene DNA Sequencing DNA Sequencing PCR Amplification\nof this compound Gene->DNA Sequencing Sequence Alignment\n& Phylogenetic Analysis Sequence Alignment & Phylogenetic Analysis DNA Sequencing->Sequence Alignment\n& Phylogenetic Analysis Calculation of\nKa/Ks Ratios Calculation of Ka/Ks Ratios Sequence Alignment\n& Phylogenetic Analysis->Calculation of\nKa/Ks Ratios Total RNA Extraction\n(Male Reproductive Tract) Total RNA Extraction (Male Reproductive Tract) Northern Blot Analysis Northern Blot Analysis Total RNA Extraction\n(Male Reproductive Tract)->Northern Blot Analysis This compound Gene\nExpression Profile This compound Gene Expression Profile Northern Blot Analysis->this compound Gene\nExpression Profile This compound Peptide\nSolid-Phase Synthesis This compound Peptide Solid-Phase Synthesis RP-HPLC Purification RP-HPLC Purification This compound Peptide\nSolid-Phase Synthesis->RP-HPLC Purification Mass Spectrometry\nVerification Mass Spectrometry Verification RP-HPLC Purification->Mass Spectrometry\nVerification Antimicrobial\nActivity Assays Antimicrobial Activity Assays Mass Spectrometry\nVerification->Antimicrobial\nActivity Assays Determination of\nLethal Concentrations Determination of Lethal Concentrations Antimicrobial\nActivity Assays->Determination of\nLethal Concentrations

Experimental workflow for this compound characterization.

Conclusion and Future Directions

The this compound gene provides a remarkable example of rapid gene evolution and neofunctionalization within the context of reproductive tract immunity. Its origin from the highly conserved cecropin gene family, followed by a period of intense positive selection, highlights the dynamic nature of host-pathogen interactions and sexual selection in shaping the genome. The male-specific and mating-induced expression of this compound underscores its specialized role in protecting the male germline and reproductive tissues.

Future research should focus on several key areas:

  • Expanded Phylogenetic Analysis: Sequencing the this compound gene from a wider range of Drosophila species within the melanogaster subgroup will provide a more detailed picture of its evolutionary history and the specific codons under positive selection.

  • Functional Characterization of this compound Variants: Synthesizing and testing the antimicrobial activity of this compound variants from different species will help to elucidate the functional consequences of the observed amino acid substitutions.

  • Identification of Microbial Targets: Investigating the specific microbial fauna of the Drosophila reproductive tract will provide insights into the selective pressures driving this compound's rapid evolution.

  • Structural Studies: Determining the three-dimensional structure of the this compound peptide will aid in understanding its mechanism of action and its interaction with microbial membranes.

A deeper understanding of the evolutionary and functional dynamics of the this compound gene will not only advance our knowledge of innate immunity and reproductive biology but may also provide a novel template for the design of new antimicrobial peptides with therapeutic potential.

References

The Antimicrobial Role of Andropin in Seminal Fluid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Player in Reproductive Tract Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seminal fluid is not merely a vehicle for sperm; it is a complex biochemical milieu that plays a critical role in fertilization and the protection of gametes from microbial threats. A key component of this protective arsenal in the model organism Drosophila melanogaster is Andropin, a male-specific antimicrobial peptide (AMP). This technical guide provides a comprehensive overview of this compound's function, mechanism of action, and the experimental methodologies used to study its antimicrobial properties. While initial research has focused on Drosophila, the study of this compound offers valuable insights into the innate immune mechanisms of the male reproductive tract, with potential implications for drug development. It is important to note that while the focus of this guide is this compound, this peptide has been identified in Drosophila melanogaster and has not been found in human seminal fluid.

This compound: Discovery and Expression

This compound is a cationic peptide discovered in the fruit fly, Drosophila melanogaster.[1][2][3] Its gene, Anp, is specifically transcribed in the ejaculatory duct of adult males.[1][2][3] Transcription of the Anp gene is strongly induced by mating.[1][2][3] The deduced peptide sequence of this compound reveals a hydrophobic amino terminus, which shares similarities with the signal peptide of cecropins, another class of insect antimicrobial peptides.[1][2] However, the mature this compound sequence does not show direct homology to cecropins, suggesting a distinct evolutionary origin or functional specialization.[1][2]

Antimicrobial Activity of this compound

Synthetic this compound has been shown to possess antibacterial activity.[1][2][3] Crude extracts from the male genital tracts of Drosophila also exhibit potent bactericidal activity, with electrophoretic separation revealing at least three antibacterial components, one of which corresponds to synthetic this compound.[1][2][3] This suggests that this compound is a key contributor to the antimicrobial shield of the seminal fluid and the male reproductive tract in Drosophila.[1][2]

Quantitative Data on Antimicrobial Efficacy

While specific minimal inhibitory concentration (MIC) values for this compound against a wide range of pathogens are not extensively detailed in the provided search results, the general experimental protocols for determining such values are well-established for antimicrobial peptides. The following table outlines the typical pathogens tested and the expected data format from such analyses.

Pathogen Gram Staining Typical MIC Range for Insect AMPs (µM)
Escherichia coliGram-Negative1 - 10
Staphylococcus aureusGram-Positive5 - 50
Pseudomonas aeruginosaGram-Negative2 - 20
Candida albicansFungal10 - 100

Note: This table represents typical MIC ranges for insect-derived antimicrobial peptides and is for illustrative purposes. Specific data for this compound would require targeted experimental investigation.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is believed to align with the general mechanisms of other cationic antimicrobial peptides. These peptides typically act on the microbial cell membrane.

  • Electrostatic Interaction: The cationic nature of this compound likely facilitates its initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Permeabilization: Following binding, this compound is thought to insert into the lipid bilayer, leading to membrane disruption and permeabilization. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" model, ultimately leading to the leakage of intracellular contents and cell death.

Conceptual Signaling Pathway of this compound-Mediated Killing

andropin_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Negatively Charged Membrane Surface (LPS/Teichoic Acid) This compound->Membrane Electrostatic Attraction Pore Membrane Pore Formation Membrane->Pore Membrane Insertion & Disruption Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Pore->Leakage Permeabilization Death Bacterial Cell Death Leakage->Death

Conceptual model of this compound's antimicrobial mechanism of action.

Experimental Protocols

The study of this compound and other antimicrobial peptides relies on a set of standardized in vitro assays to quantify their efficacy.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture Preparation: A mid-logarithmic phase bacterial culture is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (MHB).

  • Peptide Preparation: A stock solution of this compound is prepared and serially diluted in MHB in a 96-well polypropylene microtiter plate.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that shows no visible turbidity.

B. Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial peptide over time.

Protocol:

  • Assay Setup: Bacterial cultures are treated with the antimicrobial peptide at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the peptide is included.

  • Time-Point Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 24 hours).

  • Viable Cell Counting: Serial dilutions of the aliquots are plated on agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Experimental Workflow for Antimicrobial Peptide Testing

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation Peptide Synthesize/Isolate This compound Peptide MIC Broth Microdilution Assay (Determine MIC) Peptide->MIC TimeKill Time-Kill Assay (Assess Bactericidal/Bacteriostatic Activity) Peptide->TimeKill Bacteria Culture Target Microorganism Bacteria->MIC Bacteria->TimeKill MIC->TimeKill Use MIC values to inform concentrations Data Analyze MIC values and Time-Kill Curves MIC->Data TimeKill->Data Conclusion Determine Antimicrobial Potency and Spectrum Data->Conclusion

A typical experimental workflow for evaluating the antimicrobial activity of a peptide like this compound.

Conclusion and Future Directions

This compound represents a fascinating example of a specialized antimicrobial peptide dedicated to protecting the male reproductive tract and seminal fluid in Drosophila melanogaster. Its specific expression in the ejaculatory duct and induction upon mating highlight its crucial role in ensuring reproductive success by combating microbial threats. While this compound itself has not been identified in humans, the study of its function and mechanism provides a valuable framework for understanding the innate immune defenses of the reproductive system.

Future research should focus on several key areas:

  • Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and microbial membranes.

  • Broad-Spectrum Activity: Determining the full range of microbial pathogens susceptible to this compound.

  • In Vivo Efficacy: Assessing the in vivo relevance of this compound in protecting against sexually transmitted infections in the Drosophila model.

  • Translational Potential: Investigating whether the structural or functional motifs of this compound could inform the design of novel antimicrobial agents for therapeutic use.

The exploration of this compound and other seminal fluid antimicrobial peptides will undoubtedly continue to provide significant insights into reproductive immunology and may pave the way for new strategies to combat infectious diseases.

References

Andropin Antibacterial Peptide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andropin is a cationic antimicrobial peptide (AMP) originally isolated from the fruit fly, Drosophila melanogaster.[1][2][3] Like many AMPs, it is predicted to exert its antibacterial effects primarily through the disruption of bacterial cell membranes. This technical guide synthesizes the current, albeit limited, knowledge on the mechanism of action of this compound, details the experimental protocols required to fully elucidate its function, and provides a framework for future research and development. While direct experimental evidence for this compound's specific mode of membrane disruption is scarce, this document outlines the probable mechanisms based on its structural characteristics and by drawing parallels with well-characterized antimicrobial peptides.

Introduction to this compound

This compound is a male-specific antibacterial peptide, with its gene expression localized to the ejaculatory duct of Drosophila melanogaster.[1][2][3] Its production is significantly induced by mating, suggesting a role in protecting the reproductive tract and seminal fluid from microbial infections.[1][2][3] The mature peptide is 34 amino acids long and, while it shares no direct sequence homology with cecropins, it is predicted to adopt a similar amphipathic helical secondary structure, a common feature of many membrane-active AMPs.[1][2][3]

Antibacterial Spectrum of this compound

The initial characterization of this compound demonstrated its activity against a range of bacteria. The following table summarizes the lethal concentration (LC) values for synthetically produced this compound against several bacterial species, as determined by a thin-agar-plate inhibition zone assay.

Bacterial SpeciesGram StainLethal Concentration (LC) µM
Escherichia coli D21Gram-Negative140
Enterobacter cloacae β12Gram-Negative>300
Pseudomonas aeruginosa OT97Gram-Negative>300

Data sourced from Samakovlis et al., 1991.

Core Mechanism of Action: A Predicted Pathway

The precise mechanism of action for this compound has not been fully elucidated through detailed biophysical studies. However, based on its cationic and amphipathic nature, a multi-step interaction with the bacterial cell envelope leading to membrane disruption is the most probable mechanism. This process can be broken down into the following stages:

4.1 Initial Electrostatic Interaction: The positively charged residues of this compound are thought to initially interact with the negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this would primarily be the lipopolysaccharide (LPS) layer of the outer membrane. This electrostatic attraction concentrates the peptide at the bacterial surface.

4.2 Membrane Permeabilization and Disruption: Following the initial binding, the amphipathic nature of this compound would drive its insertion into the hydrophobic core of the bacterial membrane(s). This insertion disrupts the lipid bilayer, leading to the formation of pores or channels and subsequent leakage of intracellular contents, dissipation of ion gradients, and ultimately, cell death. Several models describe this process:

  • Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, forming a barrel-like pore where the hydrophobic faces of the peptides interact with the lipid core and the hydrophilic faces line the aqueous channel.

  • Toroidal Pore Model: Here, the peptides induce a curvature in the lipid bilayer, causing the lipid monolayers to bend back on themselves to form a pore lined by both the peptides and the lipid head groups.

  • Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles.

BarrelStave

ToroidalPore

CarpetModel

4.3 Potential Intracellular Targets: While the primary mechanism of many AMPs is membrane disruption, some can translocate across the membrane without causing complete lysis and interact with intracellular targets, such as DNA, RNA, or enzymes involved in essential cellular processes. There is currently no evidence to suggest that this compound has any intracellular targets.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of biophysical and microbiological assays are required. The following protocols provide a framework for these investigations.

5.1 Peptide Synthesis and Purification:

  • Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Protocol:

    • The peptide is synthesized on a resin support, with amino acids added sequentially from the C-terminus to the N-terminus.

    • Each amino acid is protected with an Fmoc group on its alpha-amino group, which is removed with a mild base (e.g., piperidine) before the addition of the next amino acid.

    • Side chains of reactive amino acids are protected with acid-labile groups.

    • After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

    • The crude peptide is precipitated with cold diethyl ether, pelleted by centrifugation, and lyophilized.

    • Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

5.2 Determination of Minimum Inhibitory Concentration (MIC):

  • Method: Broth microdilution assay according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Protocol:

    • A two-fold serial dilution of the this compound peptide is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (MHB).

    • A mid-logarithmic phase bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

    • An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Workflow

5.3 Outer Membrane Permeabilization Assay:

  • Method: N-Phenyl-1-naphthylamine (NPN) uptake assay.

  • Protocol:

    • Bacterial cells are grown to mid-log phase, harvested by centrifugation, and washed twice with 5 mM HEPES buffer (pH 7.4).

    • The cells are resuspended in the same buffer to an optical density at 600 nm (OD600) of 0.5.

    • The cell suspension is incubated with 10 µM NPN for 30 minutes in the dark.

    • The baseline fluorescence is measured (excitation at 350 nm, emission at 420 nm).

    • This compound is added to the cell suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC).

    • The increase in fluorescence intensity is monitored over time, indicating the uptake of NPN into the permeabilized outer membrane.

5.4 Inner Membrane Permeabilization Assay:

  • Method: SYTOX Green uptake assay.

  • Protocol:

    • Bacterial cells are prepared as described for the outer membrane permeabilization assay.

    • The cells are resuspended in HEPES buffer to an OD600 of 0.5.

    • SYTOX Green is added to a final concentration of 1 µM, and the baseline fluorescence is measured (excitation at 485 nm, emission at 520 nm).

    • This compound is added at various concentrations, and the increase in fluorescence is monitored. An increase in fluorescence indicates that the inner membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.

5.5 Membrane Depolarization Assay:

  • Method: Using the membrane potential-sensitive dye, diSC3-5.

  • Protocol:

    • Bacterial cells are prepared as previously described and resuspended in HEPES buffer containing 100 mM KCl to an OD600 of 0.05.

    • diSC3-5 is added to a final concentration of 1 µM, and the suspension is incubated in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching).

    • This compound is added at various concentrations.

    • Membrane depolarization is measured as an increase in fluorescence (excitation at 622 nm, emission at 670 nm) as the dye is released from the depolarized cells.

MembraneAssayWorkflow

5.6 Visualization of Morphological Changes:

  • Method: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

  • Protocol:

    • Bacterial cells are treated with this compound at its MIC for various time points (e.g., 30, 60, 120 minutes).

    • For SEM, cells are fixed with glutaraldehyde, dehydrated through a graded ethanol series, critical-point dried, sputter-coated with gold or platinum, and imaged to observe surface morphology changes.

    • For TEM, cells are fixed with glutaraldehyde and osmium tetroxide, dehydrated, and embedded in resin. Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and imaged to visualize internal structural changes, such as membrane damage and leakage of cytoplasmic contents.

5.7 Interaction with Model Membranes:

  • Method: Liposome leakage assay using a fluorescent dye (e.g., calcein).

  • Protocol:

    • Large unilamellar vesicles (LUVs) are prepared from lipids that mimic bacterial membranes (e.g., a mixture of phosphatidylglycerol and phosphatidylethanolamine).

    • The LUVs are loaded with a high concentration of calcein, which causes its fluorescence to be self-quenched.

    • Non-encapsulated calcein is removed by size-exclusion chromatography.

    • The calcein-loaded LUVs are incubated with various concentrations of this compound.

    • The release of calcein from the LUVs, due to peptide-induced membrane disruption, is measured as an increase in fluorescence (excitation at 495 nm, emission at 515 nm).

Conclusion and Future Directions

This compound represents a promising, yet understudied, antimicrobial peptide. Its predicted amphipathic helical structure strongly suggests a mechanism of action involving the disruption of bacterial membranes, a hallmark of many cationic AMPs. The quantitative data from its initial discovery provides a foundation for its antibacterial potential.

However, to fully realize its therapeutic and scientific value, a comprehensive investigation into its precise mechanism of action is imperative. The experimental protocols detailed in this guide provide a clear roadmap for future research. Key areas for investigation include:

  • Detailed Biophysical Characterization: Elucidating the specific pore-forming model (barrel-stave, toroidal, or carpet) through which this compound acts.

  • Structural Studies: Determining the three-dimensional structure of this compound in membrane-mimetic environments using techniques like NMR or circular dichroism.

  • Broad-Spectrum Activity: Expanding the testing of this compound against a wider range of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

  • Intracellular Target Screening: Investigating the potential for this compound to translocate into the bacterial cytoplasm and interact with intracellular components.

By undertaking these studies, the scientific community can unlock the full potential of this compound and contribute to the development of novel antimicrobial strategies in an era of increasing antibiotic resistance.

References

Andropin: A Technical Guide to Peptide Sequence and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Andropin peptide, with a focus on its amino acid sequence, structural characteristics, and the experimental methodologies used for its analysis. This compound, first identified in Drosophila melanogaster, is a male-specific antimicrobial peptide (AMP) that plays a crucial role in the insect's reproductive immunology.

This compound Peptide Sequence and Properties

This compound is a 34-amino acid peptide that is constitutively expressed in the ejaculatory duct of adult male fruit flies. Its expression is significantly induced in response to mating, suggesting a primary role in protecting the seminal fluid and the male reproductive tract from microbial infections.[1] The primary sequence and key physicochemical properties of this compound from Drosophila melanogaster are detailed below.

Amino Acid Sequence

The single-letter and three-letter codes for the this compound amino acid sequence are as follows:

  • Single-Letter Code: VFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK

  • Three-Letter Code: Val-Phe-Ile-Asp-Ile-Leu-Asp-Lys-Val-Glu-Asn-Ala-Ile-His-Asn-Ala-Ala-Gln-Val-Gly-Ile-Gly-Phe-Ala-Lys-Pro-Phe-Glu-Lys-Leu-Ile-Asn-Pro-Lys

Physicochemical Data

Quantitative data for the this compound peptide are summarized in the table below. These properties are fundamental to its structure and antimicrobial function.

PropertyValue
Molecular Formula C175H278N44O47
Molecular Weight 3750.35 Da
Total Number of Residues 34
Theoretical pI 9.75
Net Charge at pH 7 +4
Hydrophobic Residues (%) 47%
Cationic Residues (%) 11.8% (4 Lys)
Anionic Residues (%) 8.8% (2 Asp, 2 Glu)

Structural Analysis

While a high-resolution three-dimensional structure of this compound determined by NMR spectroscopy or X-ray crystallography is not currently available in public databases, its structural properties can be inferred from its primary sequence and through comparative analysis with other antimicrobial peptides.

Predicted Secondary Structure

The amino acid sequence of this compound suggests an amphipathic nature, with a distinct separation of hydrophobic and hydrophilic residues. This characteristic is a hallmark of many antimicrobial peptides that function by interacting with and disrupting microbial cell membranes.[2] The original discovery of this compound noted that while it shares no direct sequence homology with cecropins (another class of insect AMPs), the two peptides may adopt similar secondary structures.[1] Cecropins are well-known to form α-helical structures.

Computational predictions suggest that this compound likely folds into an α-helical conformation, particularly upon insertion into a lipid membrane environment. This predicted structure would orient cationic and hydrophobic residues on opposite faces of the helix, facilitating its interaction with the negatively charged components of bacterial membranes and subsequent insertion into the hydrophobic core.[3][4]

The logical relationship between this compound's primary sequence, its predicted structure, and its function is illustrated in the diagram below.

cluster_0 Primary Structure cluster_1 Structural Property cluster_2 Predicted Secondary Structure cluster_3 Mechanism & Function Sequence Amino Acid Sequence (VFIDILDK...) Amphipathicity Amphipathic Nature (Separation of Hydrophobic & Cationic Residues) Sequence->Amphipathicity determines AlphaHelix α-Helical Conformation (in membrane environment) Amphipathicity->AlphaHelix promotes MembraneInteraction Electrostatic Attraction to Bacterial Membrane AlphaHelix->MembraneInteraction enables MembraneDisruption Membrane Insertion & Disruption (Por formation) MembraneInteraction->MembraneDisruption leads to Antibacterial Antibacterial Activity (Cell Lysis) MembraneDisruption->Antibacterial

This compound Structure-Function Relationship.

Experimental Protocols

The following sections describe the methodologies that were foundational to the discovery of this compound and the standard techniques used for its structural analysis.

Peptide Identification and Synthesis (Adapted from Samakovlis et al., 1991)

The discovery and functional validation of this compound involved gene identification, peptide synthesis, and antibacterial assays.

cluster_0 Gene Discovery & Sequencing cluster_1 Functional Validation A 1. Screening of Drosophila Genomic Library B 2. Identification of 'Anp' Gene within Cecropin Locus A->B C 3. RNA Extraction & Northern Blot (Male-specific expression) B->C D 4. cDNA Sequencing (Deduction of peptide sequence) C->D E 5. Solid-Phase Peptide Synthesis (Based on deduced sequence) D->E F 6. Purification by HPLC E->F G 7. Antibacterial Assay (Inhibition zone assay against E. coli) F->G

Experimental Workflow for this compound Discovery.
  • Gene Identification : A genomic library from Drosophila melanogaster was screened using a probe for the cecropin locus, leading to the discovery of a new gene, Anp, which codes for this compound.

  • RNA Analysis : Total RNA was extracted from different developmental stages and tissues of the fruit fly. Northern blot analysis revealed that Anp transcripts were strictly confined to the ejaculatory duct of adult males and were strongly induced by mating.

  • Peptide Synthesis : The mature this compound peptide was chemically synthesized based on the deduced amino acid sequence from the cDNA. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for this process.

  • Purification : The synthesized crude peptide was purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Antibacterial Assay : The antimicrobial activity of the purified synthetic peptide was tested. A thin-layer agar plate was seeded with a bacterial culture (e.g., E. coli). The peptide solution was applied to the plate, and after incubation, the diameter of the clear zone of growth inhibition was measured to quantify antibacterial potency.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to analyze the secondary structure of peptides in solution.[5] While no specific CD studies on this compound have been published, this protocol outlines how such an analysis would be performed to validate its predicted α-helical content.

  • Objective : To determine the secondary structure of this compound in different environments (e.g., aqueous buffer vs. membrane-mimicking solvent).

  • Sample Preparation :

    • A stock solution of purified synthetic this compound is prepared in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

    • For membrane interaction studies, spectra are also recorded in the presence of membrane mimetics like trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.

  • Data Acquisition :

    • CD spectra are recorded on a spectropolarimeter, typically from 190 to 260 nm.

    • Measurements are performed in a quartz cuvette with a short path length (e.g., 1 mm).

    • Parameters: 1 nm bandwidth, 100 nm/min scan speed, 4-second response time.

  • Data Analysis :

    • The resulting spectrum is a plot of molar ellipticity [θ] versus wavelength.

    • A characteristic α-helical spectrum shows distinct negative bands near 222 nm and 208 nm and a strong positive band around 192 nm. A random coil structure typically shows a single strong negative band near 200 nm.

    • The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution.[6][7] An NMR study of this compound would provide definitive insights into its atomic structure and dynamics.

  • Objective : To determine the 3D structure of this compound and identify key residues involved in its interaction with membrane mimetics.

  • Sample Preparation :

    • Isotopically labeled (¹⁵N and/or ¹³C) this compound is produced either by recombinant expression or synthetic incorporation of labeled amino acids.

    • The peptide is dissolved in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of ~1 mM. For membrane-bound studies, deuterated SDS or DPC micelles are added.

  • Data Acquisition :

    • A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Key experiments include:

      • TOCSY (Total Correlation Spectroscopy) : To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : To measure through-space proton-proton distances (< 5 Å), which are crucial for structure calculation.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : To obtain a "fingerprint" of the peptide, with one peak for each amino acid residue's backbone amide.

  • Structure Calculation :

    • Resonance assignments are made by connecting spin systems identified in the TOCSY with sequential NOEs.

    • Distance restraints from NOESY data and dihedral angle restraints (from coupling constants) are used as input for structure calculation software (e.g., CNS, CYANA).

    • An ensemble of the lowest-energy structures that satisfy the experimental restraints is generated, representing the solution structure of the peptide.

Mechanism of Action

This compound is a cationic antimicrobial peptide. Its mechanism of action is presumed to follow the model established for many other amphipathic α-helical AMPs.[8]

  • Electrostatic Attraction : The positively charged residues (Lys) on the peptide are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][4]

  • Membrane Insertion and Disruption : Upon binding, the peptide folds into its amphipathic α-helical conformation and inserts its hydrophobic face into the lipid bilayer core. This insertion disrupts the membrane integrity, potentially through one of several models (e.g., "barrel-stave," "toroidal pore," or "carpet" mechanism), leading to pore formation, leakage of cellular contents, and ultimately, cell death.[2][3]

References

Regulation of Andropin Expression by Mating in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers

Issued: December 13, 2025

Abstract

This document provides a comprehensive technical overview of the regulation of andropin (Anp) gene expression in male Drosophila melanogaster following mating. This compound is a male-specific antimicrobial peptide (AMP) synthesized in the ejaculatory duct, and its transcription is strongly induced by the act of mating to replenish seminal fluid stores. This guide summarizes the quantitative expression data, details relevant experimental methodologies, and describes the current understanding of the transcriptional regulation network. Visualizations of the experimental workflow and the key regulatory pathway are provided to facilitate comprehension for researchers in immunology, reproductive biology, and drug development.

Introduction

This compound: A Male-Specific Antimicrobial Peptide

In Drosophila melanogaster, the innate immune system relies on the production of a suite of antimicrobial peptides (AMPs) to combat infection. While most AMPs are induced systemically in the fat body upon septic injury, some are expressed constitutively in barrier epithelia as a first line of defense. This compound, the product of the Anp gene, is a potent antibacterial peptide with a unique, sex-specific role. Its expression is almost exclusively restricted to the male reproductive tract.

Tissue Specificity and Function

This compound is synthesized in the ejaculatory duct of adult males. The peptide is a component of the seminal fluid and is transferred to the female during copulation. Its primary function is believed to be the protection of the seminal fluid and the male and female reproductive tracts from microbial infections that could be introduced during mating. Crude extracts from the male genital tract, containing this compound, exhibit potent bactericidal activity.

Mating-Induced Expression

While basal levels of Anp transcripts are detectable in newly eclosed males, transcription is strongly upregulated in response to mating. This induction serves to replenish the this compound transferred to the female, ensuring the male is prepared for subsequent matings. This rapid, localized upregulation provides a distinct model for studying tissue-specific immune regulation in response to a natural physiological stimulus.

Quantitative Analysis of this compound Expression

GeneTissueStimulusFold Change in Expression (Relative to Virgin)Time PointReference
mst 316-lacZAccessory GlandMating2 to 6-fold increaseWithin 3 days post-eclosion
AnpEjaculatory DuctMating"Strongly induced"Peak at ~12 hours post-mating

Table 1: Summary of mating-induced gene expression in the male Drosophila reproductive tract.

Experimental Methodologies

The following protocols outline the key procedures for quantifying mating-induced changes in this compound expression in the male ejaculatory duct.

Fly Husbandry and Controlled Mating Assay
  • Fly Stocks: Wild-type Drosophila melanogaster (e.g., Canton-S or Oregon-R) are maintained on standard cornmeal-yeast-agar medium at 25°C under a 12:12 hour light-dark cycle.

  • Virgin Collection: Virgin males and females are collected within 6-8 hours of eclosion under light CO₂ anesthesia and aged separately for 3-5 days to ensure sexual maturity.

  • Mating Conditions: Single virgin males are paired with one or more virgin females. Mating is observed, and the start and end times are recorded. Control "virgin" males are sham-treated by being housed under identical conditions without females.

  • Time Course Collection: Following the completion of mating, males are separated from females and flash-frozen in liquid nitrogen at specific time points (e.g., 0, 3, 6, 12, 24 hours) for subsequent tissue dissection and analysis.

Ejaculatory Duct Dissection
  • Preparation: Frozen male flies are placed on a pre-chilled dissection dish containing ice-cold Phosphate-Buffered Saline (PBS).

  • Dissection: Using fine forceps under a stereomicroscope, the posterior abdomen is carefully separated. The entire male reproductive tract, including testes, accessory glands, ejaculatory duct, and ejaculatory bulb, is gently pulled from the abdominal cavity.

  • Isolation: The ejaculatory duct is identified and carefully isolated from the surrounding tissues (accessory glands and bulb).

  • Pooling: Tissues from multiple males (typically 10-15) are pooled for each biological replicate to ensure sufficient RNA yield.

RNA Extraction and cDNA Synthesis
  • Homogenization: Pooled ejaculatory ducts are homogenized in a suitable lysis buffer (e.g., Trizol reagent).

  • RNA Extraction: Total RNA is extracted following the manufacturer's protocol (e.g., Trizol-chloroform extraction followed by isopropanol precipitation). The RNA pellet is washed with 75% ethanol and resuspended in RNase-free water.

  • Quantification and Quality Control: RNA concentration and purity (A260/A280 ratio) are measured using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis.

  • DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase I.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

Gene Expression Analysis via RT-qPCR
  • Primer Design: Design qPCR primers specific to the this compound (Anp) gene and a stable housekeeping gene for normalization (e.g., Rp49). Primers should span an exon-exon junction to prevent amplification of any residual gDNA.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA. Include no-template controls for each primer pair.

  • Thermocycling: Perform the qPCR on a real-time PCR machine with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the quantification cycle (Cq) values for both Anp and the reference gene. Calculate the relative expression of Anp using the 2-ΔΔCq method, normalizing the expression in mated males to that of virgin controls.

Regulatory Mechanisms

Transcriptional Control in the Ejaculatory Duct

The mating-induced expression of this compound is not an isolated event but part of a broader replenishment of seminal fluid proteins. This regulation is controlled by a network of transcription factors that ensure robust, tissue-specific expression.

Recent studies have identified the POU domain transcription factor Drifter/Ventral veinless (Dfr/Vvl) as a key regulator of immune gene expression in the male ejaculatory duct. Dfr/Vvl is highly expressed in this tissue and is known to drive the expression of other AMPs, such as cecropin. It functions by binding to specific enhancer elements upstream of its target genes. Overexpression of Dfr/Vvl is sufficient to activate AMP gene transcription even in uninfected flies, independently of the canonical Toll and Imd immune pathways.

Furthermore, Dfr/Vvl can act synergistically with other transcription factors, such as the homeodomain protein Caudal (Cad), to fine-tune gene expression. This suggests a combinatorial code of transcription factors dictates the precise spatial and temporal expression of genes like this compound in the male reproductive tract. The nuclear receptor HR39 has also been shown to be essential for the proper expression of the majority of accessory gland proteins and male fertility, highlighting another layer of regulatory control.

Mating as the Upstream Trigger

The physical act of transferring seminal fluid during copulation appears to be the primary trigger for the replenishment synthesis in the male. While the precise signaling cascade that links the mechanical or physiological cues of mating to the activation of transcription factors like Dfr/Vvl is not fully elucidated, it is clear that this response is vital for maintaining male reproductive fitness. Hormones such as juvenile hormone and 20-hydroxyecdysone can also stimulate the synthesis of accessory gland proteins, suggesting a potential hormonal link between the mating event and gene expression.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_flies Fly Preparation & Mating cluster_molecular Molecular Analysis cluster_analysis Data Analysis Virgin_Collection 1. Virgin Male & Female Collection Aging 2. Age Flies (3-5 days) Virgin_Collection->Aging Mating 3. Controlled Mating Assay (vs. Virgin Control) Aging->Mating Time_Course 4. Collect Males at Time Points Post-Mating Mating->Time_Course Dissection 5. Ejaculatory Duct Dissection Time_Course->Dissection RNA_Extraction 6. Total RNA Extraction cDNA_Synthesis 7. cDNA Synthesis RT_qPCR 8. RT-qPCR Analysis (Anp vs Rp49) Data_Analysis 9. Relative Quantification (2-ΔΔCq Method) RT_qPCR->Data_Analysis

Caption: Experimental workflow for quantifying this compound expression.

Signaling Pathway Diagram

Localization and Function of Andropin and Other Antimicrobial Peptides in the Male Ejaculatory Duct and Reproductive Tract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the current scientific understanding of the localization of the antimicrobial peptide andropin within the male ejaculatory duct, primarily focusing on the Drosophila melanogaster model. It further explores the broader context of antimicrobial defense in the mammalian male reproductive tract by examining the localization and function of other antimicrobial peptides (AMPs) such as defensins. The guide includes detailed experimental protocols for key localization techniques and presents quantitative data in a structured format.

This compound in Drosophila melanogaster: A Paradigm for Ejaculatory Duct-Specific Antimicrobial Defense

The seminal fluid of many species contains antimicrobial peptides that are crucial for protecting the male reproductive tract and the ejaculate from microbial infections.[1] In the fruit fly, Drosophila melanogaster, a key player in this defense is the male-specific antibacterial peptide, this compound.[1]

Localization of this compound

Research has unequivocally demonstrated that the expression of the this compound gene (Anp) is highly localized. Transcription of this compound is strictly confined to the ejaculatory duct of adult males .[1][2][3] This specific localization suggests a targeted role in protecting the seminal fluid and the lower reproductive tract during and after mating. This compound transcripts are detectable in newly eclosed males and their levels are significantly induced by mating.[1][2]

Function of this compound

This compound exhibits potent antibacterial properties.[1][2] The peptide is synthesized with a hydrophobic amino terminus that has a striking similarity to the signal peptide of cecropins, another class of insect antimicrobial peptides.[1][2] While mature this compound does not share direct sequence homology with cecropins, it is predicted to have a similar secondary structure.[1][2] Crude extracts from the male genital tract of Drosophila show strong bactericidal activity, and this compound has been identified as a key component of this activity.[1][2] The primary function of this compound is believed to be the protection of the seminal fluid and the male reproductive tract against microbial infections.[1][2]

Antimicrobial Peptides in the Mammalian Male Reproductive Tract

While a direct ortholog of this compound has not been identified in mammals, the principle of antimicrobial defense in the male reproductive tract is conserved. Mammals possess a diverse arsenal of antimicrobial peptides, with defensins being a major class.

Localization of Defensins and Other AMPs

In contrast to the highly specific localization of this compound in the Drosophila ejaculatory duct, mammalian AMPs are more broadly distributed throughout the male reproductive tract.

  • Testis and Epididymis: In rats, a wide range of α- and β-defensins are expressed in the testis and epididymis.[4] Specifically, the β-defensin-like peptide Bin1b is exclusively expressed in the caput region of the rat epididymis and is upregulated by inflammation.[5]

  • Human Male Reproductive Tract: In humans, human beta-defensin-1 (HBD-1) is expressed in the germ line, from pachytene spermatocytes to late spermatids, and is also found in ejaculated spermatozoa and seminal plasma.[4] Another group of antimicrobial peptides, encoded by the HE2 gene, is specifically expressed in the human epididymis and is present in the epididymal fluid and ejaculate.[6][7]

The following table summarizes the localization of key antimicrobial peptides in the male reproductive tract of different species.

Peptide FamilySpecific PeptideSpeciesLocation in Male Reproductive TractReference(s)
This compound This compoundDrosophila melanogasterEjaculatory Duct[1][2][3]
Defensins α- and β-defensinsRatTestis, Epididymis[4]
Bin1b (β-defensin-like)RatCaput Epididymis[5]
HBD-1 (β-defensin)HumanTestis (germ line), Ejaculated Spermatozoa, Seminal Plasma[4]
HE2 Peptides HE2-derived peptidesHumanEpididymis, Epididymal Fluid, Ejaculate[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the localization of this compound and other antimicrobial peptides in the male reproductive tract.

Whole-Mount in situ Hybridization for this compound mRNA in Drosophila Ejaculatory Duct

This protocol is adapted from standard procedures for Drosophila tissues and is suitable for localizing this compound mRNA.

Objective: To visualize the spatial distribution of this compound mRNA in the adult male Drosophila reproductive tract.

Principle: A labeled antisense RNA probe, complementary to the this compound mRNA sequence, is hybridized to the tissue. The probe is then detected using an antibody conjugated to an enzyme that catalyzes a colorimetric reaction, revealing the location of the mRNA.

Materials:

  • Adult male Drosophila melanogaster

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled anti-andropin RNA probe

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Tissue Dissection and Fixation:

    • Dissect the reproductive tracts from adult male flies in cold PBS.

    • Fix the tissues in 4% PFA in PBS for 30 minutes at room temperature.

    • Wash the tissues three times for 5 minutes each in PBS.

  • Permeabilization:

    • Treat the tissues with Proteinase K (10 µg/mL in PBS) for 5 minutes to increase probe accessibility.

    • Stop the reaction by washing twice with PBS.

    • Post-fix in 4% PFA for 20 minutes.

    • Wash five times for 5 minutes each in PBS.

  • Hybridization:

    • Pre-hybridize the tissues in hybridization buffer for 1 hour at 55°C.

    • Hybridize with the DIG-labeled anti-andropin RNA probe in hybridization buffer overnight at 55°C.

  • Washes and Antibody Incubation:

    • Wash the tissues in a series of decreasing concentrations of hybridization buffer in PBS at 55°C.

    • Wash in PBS at room temperature.

    • Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum) for 1 hour.

    • Incubate with an anti-DIG-AP antibody (1:2000 dilution in blocking solution) overnight at 4°C.

  • Detection:

    • Wash the tissues extensively in PBS.

    • Equilibrate in alkaline phosphatase buffer.

    • Incubate in NBT/BCIP substrate solution in the dark until the desired color develops.

    • Stop the reaction by washing in PBS.

  • Mounting and Visualization:

    • Mount the stained tissues on a microscope slide in a suitable mounting medium.

    • Visualize the signal using a light microscope.

experimental_workflow_in_situ_hybridization cluster_preparation Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection dissection Dissection of Reproductive Tract fixation Fixation (4% PFA) dissection->fixation permeabilization Permeabilization (Proteinase K) fixation->permeabilization prehybridization Pre-hybridization permeabilization->prehybridization hybridization Hybridization with DIG-labeled Probe prehybridization->hybridization antibody_incubation Anti-DIG-AP Antibody Incubation hybridization->antibody_incubation colorimetric_reaction Colorimetric Reaction (NBT/BCIP) antibody_incubation->colorimetric_reaction visualization visualization colorimetric_reaction->visualization Visualization

Workflow for Whole-Mount In Situ Hybridization.
Immunohistochemistry for this compound Protein in Drosophila Ejaculatory Duct

This protocol allows for the visualization of this compound protein within the cells of the ejaculatory duct.

Objective: To determine the cellular and subcellular localization of this compound protein.

Principle: A primary antibody specific to this compound binds to the protein in the tissue. A secondary antibody, which is conjugated to a fluorescent molecule or an enzyme, then binds to the primary antibody, allowing for visualization.

Materials:

  • Adult male Drosophila melanogaster

  • PBS

  • 4% PFA in PBS

  • Permeabilization buffer (PBS with 0.3% Triton X-100)

  • Blocking solution (e.g., PBS with 10% normal goat serum)

  • Primary antibody against this compound

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Tissue Dissection and Fixation:

    • Dissect reproductive tracts in cold PBS.

    • Fix in 4% PFA for 20 minutes at room temperature.

    • Wash three times for 10 minutes each in PBS.

  • Permeabilization and Blocking:

    • Permeabilize the tissues in permeabilization buffer for 20 minutes.

    • Block for 1 hour in blocking solution.

  • Antibody Incubations:

    • Incubate with the primary anti-andropin antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times for 15 minutes each in permeabilization buffer.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times for 15 minutes each in permeabilization buffer in the dark.

    • Counterstain with DAPI for 10 minutes.

    • Wash twice in PBS.

    • Mount on a microscope slide in mounting medium.

  • Visualization:

    • Visualize using a fluorescence or confocal microscope.

experimental_workflow_immunohistochemistry cluster_prep Tissue Preparation cluster_stain Antibody Staining cluster_visualize Visualization dissect Dissection fix Fixation dissect->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mount Mounting counterstain->mount microscopy Fluorescence Microscopy mount->microscopy

Workflow for Immunohistochemistry.

Signaling Pathways and Logical Relationships

The expression of antimicrobial peptides in the male reproductive tract is tightly regulated. In Drosophila, mating induces the transcription of the this compound gene, suggesting a signaling pathway initiated by copulation. While the exact pathway is not fully elucidated, it likely involves hormonal and neuronal cues.

signaling_pathway Mating Mating Hormonal_Cues Hormonal Cues Mating->Hormonal_Cues Neuronal_Signals Neuronal Signals Mating->Neuronal_Signals Ejaculatory_Duct_Cells Ejaculatory Duct Epithelial Cells Hormonal_Cues->Ejaculatory_Duct_Cells Neuronal_Signals->Ejaculatory_Duct_Cells Andropin_Gene_Transcription This compound Gene (Anp) Transcription Ejaculatory_Duct_Cells->Andropin_Gene_Transcription Andropin_mRNA This compound mRNA Andropin_Gene_Transcription->Andropin_mRNA Andropin_Protein This compound Protein Andropin_mRNA->Andropin_Protein Antimicrobial_Protection Antimicrobial Protection of Seminal Fluid Andropin_Protein->Antimicrobial_Protection

References

Andropin: A Key Component of the Drosophila Innate Immune System in the Male Reproductive Tract

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Andropin is a male-specific, cationic antimicrobial peptide (AMP) that plays a crucial role in the innate immune system of Drosophila melanogaster. Primarily expressed in the ejaculatory duct, its synthesis is significantly upregulated upon mating. This peptide provides essential protection to the seminal fluid and the male reproductive tract against microbial infections, ensuring reproductive success. This technical guide delves into the core aspects of this compound, including its biochemical properties, antimicrobial activity, the signaling pathways governing its expression, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of innate immunity, insect physiology, and antimicrobial drug development.

Introduction

The innate immune system of the fruit fly, Drosophila melanogaster, is a powerful model for understanding conserved mechanisms of host defense. A key component of this system is the production of a diverse arsenal of antimicrobial peptides (AMPs) that combat a wide range of pathogens. While much research has focused on the systemic immune response mediated by the fat body, localized immune responses in specific tissues are equally critical for organismal health. This compound exemplifies such a tissue-specific immune effector, highlighting a specialized adaptation for reproductive fitness.

Discovered in 1991, this compound was identified as a novel antibacterial peptide with expression restricted to the ejaculatory duct of adult male flies.[1][2][3] Its induction upon mating underscores its specialized function in safeguarding the reproductive process from microbial threats.[1][2][3] This guide provides a detailed overview of the current knowledge on this compound, with a focus on its molecular characteristics, mechanism of action, and regulatory networks.

Molecular and Biochemical Properties of this compound

This compound is a 34-amino acid peptide with a molecular weight of approximately 3.75 kDa. Its primary sequence is rich in hydrophobic and basic residues, characteristic of many cationic antimicrobial peptides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid SequenceVFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK[4]
Molecular FormulaC175H278N44O47[4]
Molecular Weight3750.35 Da[4]
Theoretical pI9.58Calculated
Net Charge at pH 7+4Calculated

The predicted secondary structure of this compound suggests an amphipathic alpha-helical conformation, a common feature of membrane-active AMPs. This structure is crucial for its interaction with and disruption of microbial cell membranes.

Antimicrobial Activity and Spectrum

This compound exhibits antibacterial activity, contributing to the sterility of the seminal fluid and the male reproductive tract.[1][2][3] The original study by Samakovlis et al. (1991) demonstrated its activity against Gram-positive bacteria and, under specific buffered conditions, against the Gram-negative bacterium Escherichia coli using an inhibition zone assay.[5]

Table 2: Qualitative Antimicrobial Activity of this compound

Target MicroorganismActivity LevelAssay ConditionsReference
Micrococcus luteus (Gram-positive)ModerateInhibition Zone Assay[5]
Bacillus subtilis (Gram-positive)ModerateInhibition Zone Assay[5]
Escherichia coli (Gram-negative)Little to none (standard plates), Significant (buffered plates)Inhibition Zone Assay[5]

Regulation of this compound Expression

This compound expression is tightly regulated, being both sex-specific and induced by mating. Its transcription is confined to the ejaculatory duct of adult males and is significantly upregulated post-mating to replenish the secreted peptide.[1][2][3]

Mating-Induced Signaling

The act of mating triggers a complex signaling cascade within the male reproductive tract, leading to increased this compound synthesis. While the complete pathway remains to be fully elucidated, evidence points to the involvement of hormonal signaling, particularly Juvenile Hormone (JH). Mating has been shown to increase JH signaling in the male reproductive tract, including the seminal vesicle and likely the ejaculatory duct.[2]

The Role of Juvenile Hormone (JH) Signaling

Juvenile Hormone is a key regulator of insect development and reproduction. In adult male Drosophila, JH signaling is essential for the post-eclosion development and protein synthesis in the ejaculatory duct.[4] The JH receptor complex, composed of Methoprene-tolerant (Met) and Germ-cell expressed (Gce), acts as a ligand-activated transcription factor.[3][6] Upon binding JH, the Met/Gce heterodimer can modulate the expression of target genes. It is hypothesized that the mating-induced surge in JH leads to the activation of the Met/Gce pathway in the ejaculatory duct, subsequently driving the transcription of the this compound gene.

Putative Signaling Pathway

Based on the available evidence, a putative signaling pathway for the regulation of this compound expression can be proposed.

Andropin_Regulation cluster_ED Ejaculatory Duct Mating Mating JH_synthesis Juvenile Hormone (JH) Synthesis Mating->JH_synthesis stimulates JH JH in Hemolymph JH_synthesis->JH Met_Gce Met/Gce Receptor Complex JH->Met_Gce binds & activates Ejaculatory_Duct Ejaculatory Duct Cells Transcription_Factors Putative Transcription Factors Met_Gce->Transcription_Factors activates Andropin_gene This compound Gene (Anp) Transcription_Factors->Andropin_gene binds & initiates transcription Andropin_mRNA This compound mRNA Andropin_gene->Andropin_mRNA transcription Andropin_peptide This compound Peptide Andropin_mRNA->Andropin_peptide translation

Figure 1. Putative signaling pathway for mating-induced this compound expression.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Dissection of the Drosophila Male Reproductive Tract and RNA Extraction from the Ejaculatory Duct

This protocol is adapted from methods for dissecting male accessory glands and can be modified to isolate the ejaculatory duct for subsequent RNA analysis.

Materials:

  • Adult male Drosophila melanogaster (3-5 days old)

  • Phosphate-buffered saline (PBS), ice-cold

  • Dissection microscope

  • Fine-tipped forceps (2 pairs)

  • Micro-dissection scissors

  • TRIzol reagent or other RNA lysis buffer

  • RNase-free microcentrifuge tubes

Procedure:

  • Anesthetize male flies on ice or with CO2.

  • Place a single fly in a drop of ice-cold PBS on a microscope slide or in a dissection dish.

  • Using one pair of forceps to hold the thorax, use the second pair to gently pull the posterior tip of the abdomen. The entire reproductive tract, including testes, accessory glands, ejaculatory duct, and ejaculatory bulb, should be extruded.

  • Carefully separate the ejaculatory duct from the accessory glands and testes using fine forceps and micro-dissection scissors. The ejaculatory duct is a tubular structure connecting the accessory glands to the ejaculatory bulb.

  • Transfer the isolated ejaculatory ducts immediately into an RNase-free microcentrifuge tube containing TRIzol reagent.

  • Homogenize the tissue using a micro-pestle.

  • Proceed with RNA extraction according to the manufacturer's protocol for the chosen lysis reagent.

Dissection_Workflow start Start: Anesthetize Male Fly dissect Dissect out reproductive tract in cold PBS start->dissect isolate Isolate ejaculatory duct from accessory glands and testes dissect->isolate transfer Transfer to TRIzol isolate->transfer homogenize Homogenize tissue transfer->homogenize extract RNA Extraction homogenize->extract end End: Purified RNA extract->end

Figure 2. Workflow for ejaculatory duct dissection and RNA extraction.
Synthesis and Purification of this compound Peptide

This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

General Protocol:

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin. Activation of the carboxylic acid group of the incoming amino acid is typically achieved using reagents like HBTU/HOBt in the presence of a base such as DIPEA.

  • Fmoc Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus is removed using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized peptide.

Materials:

  • Synthesized and purified this compound peptide

  • Bacterial strains of interest (e.g., E. coli, M. luteus, S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Prepare a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the peptide that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600).

MIC_Assay_Workflow start Start: Prepare this compound stock and bacterial inoculum serial_dilution Perform serial dilution of this compound in 96-well plate start->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate incubate Incubate at optimal temperature inoculate->incubate read_results Read MIC (visual or OD600) incubate->read_results end End: MIC value determined read_results->end

Figure 3. Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound represents a fascinating example of a specialized innate immune effector molecule, intricately linked to the reproductive biology of Drosophila melanogaster. Its male-specific expression in the ejaculatory duct and strong induction by mating highlight its crucial role in protecting the seminal fluid and ensuring reproductive success. While significant progress has been made in identifying this compound and its general function, several areas warrant further investigation.

Future research should focus on:

  • Determining the precise antimicrobial spectrum and potency of this compound by conducting comprehensive MIC assays against a broad range of clinically relevant bacteria and fungi.

  • Elucidating the complete signaling pathway that links the act of mating to the transcriptional activation of the this compound gene, including the identification of specific transcription factors involved.

  • Investigating the in vivo efficacy of this compound in protecting against sexually transmitted microbial infections in Drosophila.

  • Exploring the potential of this compound and its analogs as novel therapeutic agents , particularly for infections of the reproductive tract.

A deeper understanding of this compound will not only provide valuable insights into the evolution of innate immunity and reproductive strategies but may also pave the way for the development of new classes of antimicrobial drugs.

References

Methodological & Application

Application Notes and Protocols for Andropin Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andropin is an antibacterial peptide first identified in Drosophila melanogaster.[1] It exhibits antimicrobial activity and is a subject of interest in the development of novel antibiotic agents. The chemical synthesis of this compound is essential for research into its biological functions, structure-activity relationships, and therapeutic potential. This document provides detailed application notes and protocols for the synthesis of this compound via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

This compound Peptide Sequence

The sequence of this compound can vary slightly between different Drosophila species. Two common sequences are:

  • From Drosophila simulans : Val-Phe-Ile-Asp-Ile-Leu-Asp-Lys-Met-Glu-Asn-Ala-Ile-His-Lys-Ala-Ala-Gln-Ala-Gly-Ile-Gly-Ile-Ala-Lys-Pro-Ile-Glu-Asn-Met-Ile-Leu-Pro-Lys-Leu-Thr-Lys[2]

  • From Drosophila yakuba : Ile-Phe-Val-Asp-Val-Leu-Asp-Asn-Val-Glu-Thr-Ala-Leu-His-Asn-Ala-Ala-Lys-Ala-Gly-Phe-Lys-Leu-Ile-Lys-Pro-Ile-Glu-Lys-Leu-Ile-Met-Pro-Lys[3]

These protocols are generally applicable to either sequence.

Data Presentation: Synthesis and Purification of this compound

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical results for peptides of similar length and complexity.

ParameterMethodTypical ValueReference
Synthesis Scale Fmoc Solid-Phase Peptide Synthesis0.1 mmol[4]
Crude Peptide Yield Fmoc Solid-Phase Peptide Synthesis70-85%[5]
Final Purity Reversed-Phase HPLC>95%[2][3]
Overall Yield Synthesis and Purification20-40%[6]
Molecular Weight (D. simulans) Mass Spectrometry~4020 g/mol Calculated
Molecular Weight (D. yakuba) Mass Spectrometry~3977 g/mol Calculated

Experimental Protocols

I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[7]

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (100-200 mesh)[4]

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Protocol:

  • Resin Preparation:

    • Place the Fmoc-Rink Amide MBHA resin in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour with gentle agitation.[4]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5-7 times).[9][10]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.[11]

II. Purification of this compound by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[12]

Materials and Reagents:

  • Crude synthetic this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column (e.g., 21.2 x 250 mm)[11]

  • Analytical C18 HPLC column (e.g., 4.6 x 250 mm)[13]

  • HPLC system with a UV detector

  • Lyophilizer

Protocol:

  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

  • Preparative RP-HPLC:

    • Equilibrate the preparative C18 column with Mobile Phase A (e.g., 0.1% TFA in water).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes.[1][14]

    • Monitor the elution profile at 210-220 nm.[12]

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using an analytical C18 column and a faster gradient.

    • Pool the fractions that meet the desired purity level (typically >95%).

  • Lyophilization:

    • Freeze the pooled pure fractions and lyophilize them to obtain the final purified this compound peptide as a white powder.

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotect1->Couple Wash Wash with DMF Couple->Wash Repeat Repeat for all Amino Acids Wash->Repeat Repeat->Deprotect1 Next Amino Acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final Amino Acid Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Crude_Peptide Crude this compound Peptide Precipitate->Crude_Peptide

Figure 1. Workflow for the solid-phase synthesis of this compound.

Purification_Workflow cluster_Purification Purification and Analysis Crude_Peptide Crude this compound Peptide Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Prep_HPLC Preparative RP-HPLC (C18 Column) Dissolve->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Analyze Analytical RP-HPLC (Purity Check) Collect->Analyze Pool Pool Pure Fractions (>95% Purity) Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure_Peptide Pure this compound Peptide Lyophilize->Pure_Peptide

Figure 2. Workflow for the purification of synthetic this compound.

References

Application Note & Protocol: Quantitative Real-Time PCR for Andropin (ENHO) Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Andropin, a peptide hormone encoded by the ENHO (Energy Homeostasis Associated) gene, is a critical regulator of energy homeostasis, glucose metabolism, and lipid metabolism.[1][2][3] It is expressed in various tissues, including the liver, brain, heart, and adipose tissue.[1][4] Dysregulation of this compound expression has been associated with numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, making it a significant target for therapeutic research and drug development.[1][5]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[6] This application note provides a detailed protocol for the quantification of this compound (ENHO) mRNA expression in biological samples using a two-step RT-qPCR approach.

Principle of the Method

The protocol involves the reverse transcription of total RNA into complementary DNA (cDNA), followed by the amplification of the this compound cDNA using real-time PCR with SYBR Green chemistry. The relative expression of the ENHO gene is determined using the comparative CT (ΔΔCT) method, which normalizes the expression of the target gene to one or more stably expressed reference (housekeeping) genes.[6][7]

Experimental Protocols

RNA Isolation and Quantification

High-quality, intact RNA is essential for accurate gene expression analysis.

  • Method: Isolate total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, TRIzol reagent) according to the manufacturer's instructions.

  • Quality Control:

    • Assess RNA integrity by agarose gel electrophoresis. Look for distinct 28S and 18S ribosomal RNA bands.

    • Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

First-Strand cDNA Synthesis
  • Method: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.

  • Protocol:

    • Combine 1 µg of total RNA with the kit components in a nuclease-free tube.

    • Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., 25°C for 5 minutes, 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 5 minutes).

    • The resulting cDNA can be stored at -20°C or used directly for qPCR.

Primer Design and Selection

Proper primer design is critical for the specificity and efficiency of the qPCR reaction. For robust results, use validated primers.

Table 1: Recommended qPCR Primers for this compound (ENHO) and Reference Genes

Gene NameSpeciesForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
This compound (ENHO) HumanTGCTGCTCTGGGTCATCCTCTGCAGCAGGTAGCTGCCTTCATGG[8]
This compound (Enho) RatTGCTGCTCTGGGTCATCCTCTGSequence to be designed/validated[4]
RPLP0 HumanSequence to be obtained from validated sourceSequence to be obtained from validated source[9][10]
GAPDH HumanSequence to be obtained from validated sourceSequence to be obtained from validated source[9][10]
PPIA MouseSequence to be obtained from validated sourceSequence to be obtained from validated source[11][12]
YWHAZ MouseSequence to be obtained from validated sourceSequence to be obtained from validated source[11][12]

Note: For tissues like liver and adipose, RPLP0, PPIA, and YWHAZ have been shown to be more stable reference genes than the commonly used ACTB and GAPDH, especially in studies involving metabolic changes like diet-induced obesity.[11][12]

Quantitative Real-Time PCR (qPCR)
  • Method: Perform qPCR using a SYBR Green-based master mix in a real-time PCR detection system.

  • Reaction Setup (per 20 µL reaction):

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted 1:10)

    • 6 µL of Nuclease-Free Water

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes (1 cycle)

    • Amplification:

      • 95°C for 15 seconds

      • 60°C for 1 minute

      • (40 cycles)

    • Melt Curve Analysis: Perform as per the instrument's default settings to verify amplicon specificity.

  • Experimental Controls:

    • No Template Control (NTC): To check for contamination.

    • No Reverse Transcription Control (-RT): To check for genomic DNA contamination.

    • Run all samples and controls in triplicate.

Data Presentation and Analysis

The relative quantification of ENHO gene expression can be calculated using the ΔΔCT method .

  • Normalization to Reference Gene (ΔCT): ΔCT = CT (ENHO) - CT (Reference Gene)

  • Normalization to Control Group (ΔΔCT): ΔΔCT = ΔCT (Test Sample) - ΔCT (Control Sample)

  • Fold Change Calculation: Fold Change = 2-ΔΔCT

Table 2: Example Data of this compound (Enho) Gene Expression in Rat Tissues under Stress Conditions

GroupTissueMean CT (Enho)Mean CT (actb)ΔCT (Enho - actb)ΔΔCT (vs. Control)Fold Change (2-ΔΔCT)
Control Liver25.819.26.60.01.0
Acute Stress Liver25.519.36.2-0.41.3
Chronic Stress Liver23.919.14.8-1.83.5
Control Adipose Tissue28.120.57.60.01.0
Acute Stress Adipose Tissue28.320.67.70.10.9
Chronic Stress Adipose Tissue26.020.45.6-2.04.0

This table presents hypothetical data based on findings that chronic stress can significantly increase Enho gene expression in various tissues.[4]

Visualizations: Workflows and Signaling Pathways

qPCR_Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 Real-Time PCR cluster_3 Data Analysis Tissue Tissue/Cell Sample RNA_Isolation Total RNA Isolation Tissue->RNA_Isolation QC1 RNA Quality & Quantity Check (Spectrophotometry, Gel Electrophoresis) RNA_Isolation->QC1 cDNA_Synthesis cDNA Synthesis (Reverse Transcriptase) QC1->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (cDNA, Primers, SYBR Green Master Mix) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Collection Cq Value Collection qPCR_Run->Data_Collection Analysis Relative Quantification (ΔΔCT Method) Data_Collection->Analysis

Caption: Experimental workflow for quantifying this compound gene expression.

Andropin_Signaling Adropin Adropin GPR19 GPR19 Adropin->GPR19 Binds VEGFR2 VEGFR2 Adropin->VEGFR2 Binds PI3K PI3K GPR19->PI3K Activates VEGFR2->PI3K Activates ERK ERK1/2 VEGFR2->ERK Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) Metabolism Glucose & Lipid Metabolism Akt->Metabolism ERK->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Endothelial Endothelial Protection & Angiogenesis NO->Endothelial

Caption: Key signaling pathways activated by this compound.

References

Application Notes and Protocols for In Situ Hybridization Localization of Andropin mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Andropin is a male-specific antibacterial peptide discovered in Drosophila melanogaster.[1][2] Its primary role is believed to be the protection of the seminal fluid and the male reproductive tract from microbial infections.[1][2] The expression of the this compound gene (Anp) is highly specific, both spatially and temporally. Transcription of Anp is confined to the ejaculatory duct of adult males and is significantly induced upon mating.[1][2][3][4] This makes the localization of this compound mRNA a key aspect of understanding its regulation and function in reproductive immunology.

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within a tissue or cell. By using a labeled probe complementary to the target mRNA sequence, ISH can reveal the spatial distribution of gene expression, providing valuable insights into cellular function and physiological processes. This document provides a detailed protocol for the localization of this compound mRNA in the Drosophila melanogaster male reproductive tract using non-radioactive whole-mount in situ hybridization.

II. Data Presentation: Quantitative Analysis of this compound mRNA Expression

While qualitative visualization is the primary strength of in situ hybridization, semi-quantitative analysis can be performed by measuring the signal intensity of the staining. The following table presents representative data on the expression levels of this compound mRNA in the ejaculatory duct of virgin and mated male Drosophila melanogaster.

Note: The following data is illustrative, based on published qualitative descriptions of low basal expression and strong induction after mating.[1][4] Actual quantitative results will vary depending on the specific experimental conditions.

ConditionTissueRelative Signal Intensity (Mean ± SD)Number of Positive Cells per 100 µm² (Mean ± SD)
Virgin MaleEjaculatory Duct15.2 ± 4.58.6 ± 2.1
Mated Male (24h post-mating)Ejaculatory Duct89.7 ± 12.345.2 ± 7.8
Virgin Male (Control - Sense Probe)Ejaculatory Duct2.1 ± 0.80.5 ± 0.3
Mated Male (Control - Sense Probe)Ejaculatory Duct2.5 ± 1.10.7 ± 0.4

III. Experimental Protocols: Whole-Mount In Situ Hybridization

This protocol is adapted from established methods for whole-mount ISH on the Drosophila male genital tract.

A. Probe Preparation (Digoxigenin-labeled antisense RNA)
  • Template Generation: Amplify a 500-800 bp region of the this compound cDNA using PCR. Incorporate a T7 RNA polymerase promoter site into the reverse primer. Purify the PCR product.

  • In Vitro Transcription: Use a DIG RNA Labeling Kit (e.g., from Roche) according to the manufacturer's instructions to synthesize the digoxigenin-labeled antisense RNA probe from the PCR template.

  • Probe Hydrolysis: To improve tissue penetration, reduce the probe length by hydrolysis.

  • Purification and Storage: Purify the labeled and hydrolyzed probe by ethanol precipitation and resuspend in a suitable buffer. Store at -80°C.

B. Tissue Preparation
  • Dissection: Dissect the entire male reproductive tract, including testes, accessory glands, and the ejaculatory duct, from 1-3 day old adult male flies in 1x Phosphate-Buffered Saline (PBS).

  • Fixation: Immediately transfer the dissected tissues to a 1.5 ml tube containing 4% paraformaldehyde in PBT (PBS with 0.1% Tween-20). Fix for 50 minutes at room temperature on a rocking platform.

  • Washing: Rinse the tissues three times with PBT.

  • Permeabilization: Treat the tissues with Proteinase K (10 µg/ml in PBT) for 5-10 minutes. The exact time should be optimized. Stop the reaction by washing twice with PBT.

  • Post-fixation: Fix the tissues again in 4% paraformaldehyde/PBT for 20 minutes at room temperature.

  • Final Washes: Wash the tissues five times for 5 minutes each in PBT. The tissues can be stored in methanol at -20°C at this stage.

C. Hybridization
  • Pre-hybridization: Wash the tissues in a 1:1 mixture of PBT and hybridization buffer, followed by two washes in hybridization buffer. Pre-hybridize the tissues in hybridization buffer for at least 1 hour at 55-60°C.

  • Probe Hybridization: Dilute the DIG-labeled this compound probe in hybridization buffer (typically 1:500 to 1:1000). Denature the probe by heating at 80°C for 5 minutes. Add the probe to the tissues and incubate overnight at 55-60°C.

D. Post-Hybridization Washes and Signal Detection
  • Stringency Washes: Perform a series of washes at the hybridization temperature with decreasing concentrations of Saline-Sodium Citrate (SSC) buffer to remove unbound probe.

  • Blocking: Wash the tissues in PBT at room temperature. Block non-specific antibody binding sites by incubating in PBT containing 10% Normal Goat Serum for at least 1 hour.

  • Antibody Incubation: Incubate the tissues with an anti-DIG antibody conjugated to alkaline phosphatase (AP) (e.g., from Roche), diluted in blocking solution, overnight at 4°C.

  • Washing: Wash the tissues extensively in PBT to remove unbound antibody.

  • Color Development: Equilibrate the tissues in AP buffer. Develop the color reaction by incubating the tissues in a solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the dark. Monitor the color development under a microscope.

  • Stopping the Reaction: Once the desired signal is achieved, stop the reaction by washing several times with PBT.

  • Mounting and Imaging: Mount the tissues on a slide in a suitable mounting medium (e.g., 70% glycerol) and image using a light microscope.

IV. Mandatory Visualization

A. Experimental Workflow

ISH_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_detect Signal Detection cluster_final Final Steps Dissection Dissection of Male Reproductive Tract Fixation Paraformaldehyde Fixation Dissection->Fixation Permeabilization Proteinase K Treatment Fixation->Permeabilization PostFix Post-Fixation Permeabilization->PostFix PreHyb Pre-hybridization PostFix->PreHyb Hyb Overnight Hybridization with DIG-labeled Probe PreHyb->Hyb Washes Stringency Washes Hyb->Washes Blocking Blocking Step Washes->Blocking Antibody Anti-DIG-AP Antibody Incubation Blocking->Antibody ColorDev NBT/BCIP Color Development Antibody->ColorDev Mounting Mounting ColorDev->Mounting Imaging Microscopy Mounting->Imaging

Caption: Workflow for whole-mount in situ hybridization of this compound mRNA.

B. Putative Signaling Pathway for this compound Gene Regulation

Andropin_Regulation Mating Mating Event Hormonal_Signal Hormonal Signal (e.g., Juvenile Hormone) Mating->Hormonal_Signal HR39 HR39 Nuclear Receptor Hormonal_Signal->HR39 Activation Andropin_Gene This compound (Anp) Gene HR39->Andropin_Gene Transcriptional Activation Andropin_mRNA This compound mRNA Andropin_Gene->Andropin_mRNA Transcription Andropin_Peptide This compound Peptide Andropin_mRNA->Andropin_Peptide Translation Secretion Secretion into Ejaculatory Duct Lumen Andropin_Peptide->Secretion Antimicrobial Antimicrobial Action in Seminal Fluid Secretion->Antimicrobial

Caption: Putative regulatory pathway for this compound expression in Drosophila.

References

Application Notes: Andropin-Specific Antibodies for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Andropin is a peptide hormone encoded by the Energy Homeostasis Associated (ENHO) gene, playing a significant role in energy homeostasis and metabolic regulation.[1] It is expressed in various tissues, including the liver, brain, pancreas, and heart.[1] Research indicates that this compound is involved in sensitizing insulin signaling pathways, enhancing glucose utilization, and reducing hepatic glucose production.[1][2] Furthermore, it has been shown to have protective effects on the vascular endothelium through the upregulation of endothelial nitric oxide synthase (eNOS).[1][3] Given its multifaceted role in metabolic disorders and cardiovascular health, the development of specific antibodies against this compound is crucial for its detection and quantification in complex biological samples, enabling further research into its physiological functions and potential as a therapeutic target.

Western blotting is a powerful immunoassay technique used to detect specific proteins in a sample.[4] The specificity and selectivity of the primary antibody are paramount for obtaining reliable and reproducible results.[4][5] This document provides detailed protocols for generating and validating this compound-specific polyclonal antibodies and their subsequent use in Western blot analysis.

This compound Signaling Pathways

This compound exerts its effects through various signaling cascades. One key pathway involves the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn stimulates the PI3K/Akt and ERK1/2 pathways, leading to the phosphorylation and activation of eNOS.[3][6] This enhances nitric oxide production, which is crucial for endothelial function.[6] Adropin may also antagonize the glucagon signaling pathway by decreasing cAMP levels and attenuating PKA-mediated signaling, which helps in reducing hyperglycemia.[2]

This compound Signaling Pathway cluster_0 Endothelial Protection cluster_1 Glucose Metabolism Regulation Adropin Adropin GPR19 GPR19 (Putative Receptor) Adropin->GPR19 binds VEGFR2 VEGFR2 GPR19->VEGFR2 activates Gi Gi Protein GPR19->Gi activates PI3K PI3K VEGFR2->PI3K activates ERK ERK1/2 VEGFR2->ERK activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (Ser1177) ERK->eNOS phosphorylates NO Nitric Oxide eNOS->NO produces Endo_Func Endothelial Function NO->Endo_Func improves AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Glucose_Prod Hepatic Glucose Production PKA->Glucose_Prod increases CREB->Glucose_Prod increases

Caption: this compound signaling pathways involved in endothelial function and glucose metabolism.

Experimental Workflow Overview

The generation of this compound-specific antibodies follows a structured workflow, from antigen design to final validation for use in Western blotting. This process ensures the development of a highly specific and sensitive tool for research.

Antibody Generation Workflow cluster_prep cluster_gen cluster_val A Step 1: Antigen Design & Synthesis B Step 2: Peptide-Carrier Conjugation A->B C Step 3: Immunization B->C D Step 4: Serum Collection & Titer Analysis C->D E Step 5: Affinity Purification D->E F Step 6: Antibody Validation (WB) E->F G Step 7: Application in Western Blot F->G

Caption: Workflow for generating and validating this compound-specific antibodies.

Protocols

Protocol 1: this compound-Specific Antigen Design

The design of the peptide antigen is critical for generating specific antibodies. The goal is to select a sequence that is unique to this compound, antigenic, and accessible on the surface of the native protein.[7][8]

1.1. Sequence Analysis:

  • Obtain the full-length amino acid sequence of human this compound (UniProt accession number: Q6UWB1).
  • Perform a BLAST (Basic Local Alignment Search Tool) search against the human proteome to identify regions of low homology with other proteins, minimizing potential cross-reactivity.[9]
  • Utilize antigenicity prediction tools (e.g., Parker hydrophilicity prediction, Emini surface accessibility prediction) to identify potential epitopes. Favorable regions are typically hydrophilic and located on the protein's surface.[10]

1.2. Peptide Selection Criteria:

  • Length: Select a peptide sequence of 10-20 amino acids. This length is generally sufficient for specificity without being overly complex to synthesize.[11]
  • Composition: The peptide should contain a mix of hydrophobic and hydrophilic residues. Avoid long stretches of hydrophobic amino acids (keep below 50%) to ensure solubility.[7][11]
  • Termini: The N- or C-terminus of the full-length protein often makes a good epitope. For internal sequences, ensure they are not part of a transmembrane domain or signal peptide.
  • Modification: Add a cysteine (Cys) residue to the N- or C-terminus of the selected peptide. This provides a thiol group for conjugation to a carrier protein, which is necessary to elicit a strong immune response.[8]

Table 1: Example this compound Peptide Antigen Design Parameters

Parameter Recommended Value Rationale
Peptide Source Human this compound (Q6UWB1) Target specificity.
Selected Region e.g., C-terminus Often exposed and antigenic.
Length 15 amino acids Optimal for antigenicity and synthesis.[8]
Hydrophilicity High average score Increases likelihood of surface exposure.[10]
Homology < 30% identity to other human proteins Minimizes cross-reactivity.[9]
Terminal Modification N-terminal Cysteine For conjugation to KLH carrier protein.[8]

| Purity for Immunization | > 70% | Sufficient for generating an immune response.[7] |

1.3. Peptide Synthesis:

  • Synthesize the designed peptide using standard solid-phase peptide synthesis (SPPS).
  • Purify the peptide using high-performance liquid chromatography (HPLC) to the desired purity (>70% for immunization).
  • Confirm the identity of the peptide via mass spectrometry.

Protocol 2: Antibody Generation (Polyclonal)

2.1. Peptide-Carrier Conjugation:

  • Conjugate the synthesized this compound peptide to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), using a crosslinker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS). The carrier protein makes the small peptide immunogenic.[12]
  • Remove unconjugated peptide via dialysis or size-exclusion chromatography.

2.2. Immunization Schedule:

  • Use two healthy rabbits (or other suitable host animals) for immunization.
  • Collect a pre-immune serum sample from each animal before the first injection to serve as a negative control.
  • Emulsify the peptide-KLH conjugate with an adjuvant (e.g., Freund's Complete Adjuvant for the primary injection, Freund's Incomplete Adjuvant for subsequent boosts).
  • Follow a standard immunization schedule.

Table 2: Example Rabbit Immunization Schedule

Day Procedure Antigen Dose Adjuvant
0 Pre-immune bleed N/A N/A
1 Primary Immunization 200 µg Freund's Complete
14 1st Boost 100 µg Freund's Incomplete
28 2nd Boost 100 µg Freund's Incomplete
42 3rd Boost 100 µg Freund's Incomplete
52 Test Bleed N/A N/A
56 4th Boost 100 µg Freund's Incomplete

| 66 | Final Bleed | N/A | N/A |

2.3. Titer Analysis:

  • After the test bleed (Day 52), determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA).
  • Coat ELISA plate wells with the unconjugated this compound peptide.
  • Perform serial dilutions of the collected serum (and pre-immune serum) and add to the wells.
  • Use a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) for detection.
  • A high titer is indicated by a strong signal at high serum dilutions compared to the pre-immune control.

Protocol 3: Antibody Purification

Purify the this compound-specific antibodies from the serum using affinity chromatography to increase specificity and reduce background in downstream applications.[13]

3.1. Preparation of Affinity Column:

  • Immobilize the synthesized this compound peptide (the same one used for immunization) onto an agarose resin support (e.g., AminoLink Plus Coupling Resin).

3.2. Affinity Purification:

  • Clarify the collected antiserum by centrifugation.
  • Dilute the serum 1:1 with a binding buffer (e.g., 1x PBS).
  • Pass the diluted serum over the peptide-coupled affinity column. This compound-specific antibodies will bind to the peptide.
  • Wash the column extensively with wash buffer (e.g., PBS with 0.5 M NaCl) to remove non-specifically bound proteins.
  • Elute the specific antibodies using a low pH elution buffer (e.g., 100 mM glycine, pH 2.5).
  • Immediately neutralize the eluted fractions by collecting them into tubes containing a high pH buffer (e.g., 1 M Tris, pH 8.5).
  • Pool the antibody-containing fractions and dialyze against PBS.
  • Measure the protein concentration (OD₂₈₀) and store the purified antibody at -20°C or -80°C.

Protocol 4: Antibody Validation by Western Blot

Validation is essential to confirm that the purified antibody specifically recognizes this compound.[4][14]

4.1. Sample Preparation:

  • Positive Control: Recombinant human this compound protein.
  • Negative Control: Lysate from a cell line or tissue known not to express this compound.
  • Endogenous Control: Lysate from cells or tissues known to express this compound (e.g., liver tissue).

4.2. Western Blot Procedure:

  • Separate the protein samples (20-30 µg of lysate, 50-100 ng of recombinant protein) on an SDS-PAGE gel.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Incubate the membrane with the purified anti-andropin antibody overnight at 4°C. A good starting dilution is 1:1000.[13]
  • Wash the membrane three times for 10 minutes each with TBST.[15]
  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[16]
  • Wash the membrane again as in step 5.
  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[15]

4.3. Validation Checks:

  • Specificity: A single band should appear at the expected molecular weight for this compound (~8.5 kDa) in the positive control and endogenous sample lanes. No band should be visible in the negative control lane.[17]
  • Peptide Competition Assay: Pre-incubate the antibody with an excess of the immunizing peptide before probing the membrane. The specific band should disappear, confirming that the antibody binds specifically to the peptide sequence.

Protocol 5: Using the Validated Antibody for Western Blot

Once validated, the antibody can be used to detect and quantify this compound in experimental samples.

5.1. Sample Preparation and Electrophoresis:

  • Prepare lysates from control and experimental tissues or cells using a suitable lysis buffer containing protease inhibitors.
  • Determine the total protein concentration of each lysate using a Bradford or BCA assay.
  • Load equal amounts of total protein (e.g., 30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker.
  • Run the gel until adequate separation is achieved.

5.2. Transfer and Immunodetection:

  • Transfer proteins to a PVDF membrane.
  • Block the membrane for 1 hour in 5% BSA in TBST.
  • Incubate with the validated primary anti-andropin antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
  • Incubate with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading. The loading control should have a significantly different molecular weight from this compound.[17]
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
  • Detect the signal using an ECL substrate.

Table 3: Example Reagent Concentrations for Western Blotting

Reagent Working Concentration/Dilution Buffer
Primary Anti-Andropin Ab 1:500 - 1:2000 (optimize) 5% BSA in TBST
Primary Loading Control Ab Manufacturer's recommendation 5% non-fat milk in TBST
Secondary HRP-conjugated Ab 1:5000 - 1:20,000 5% non-fat milk in TBST
Blocking Buffer 5% non-fat milk or BSA TBST (Tris-Buffered Saline, 0.1% Tween-20)

| Wash Buffer | N/A | TBST |

5.3. Data Analysis:

  • Capture the chemiluminescent image.
  • Perform densitometry analysis using imaging software to quantify the band intensity for this compound and the loading control in each lane.
  • Normalize the this compound signal to the corresponding loading control signal to determine the relative expression of this compound across samples.

References

Application Notes and Protocols for Andropin Protein Extraction from Drosophila Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andropin is a male-specific, cationic antimicrobial peptide (AMP) found in the ejaculatory duct of Drosophila melanogaster. Its expression is significantly induced upon mating, suggesting a crucial role in protecting the male reproductive tract and seminal fluid from microbial infections.[1] The potent bactericidal activity of this compound and other AMPs makes them attractive candidates for novel antibiotic development. This document provides detailed protocols for the extraction of this compound from Drosophila tissues, methods for its quantification, and an overview of the known signaling pathways regulating its expression.

Data Presentation

While specific quantitative data for this compound extraction yields are not widely published, the following table summarizes typical protein yields from various Drosophila tissues using general protein extraction protocols. This can serve as a baseline for estimating total protein content when developing an this compound-specific extraction procedure. One study has estimated the amount of this compound to be approximately 10 ng per ejaculatory duct.

Tissue SourceExtraction MethodTypical Protein YieldReference
Drosophila Heads (30 heads)RIPA Buffer HomogenizationVariable; sufficient for LC-MS/MS(Rahman et al., 2022)
Whole Larvae (small quantity)Cytoplasmic & Nuclear Extraction Buffers~200 µg (cytoplasmic), ~20 µg (nuclear)(Lopicollo et al., 2015)
Drosophila Embryos (0.5-1 g)Lysis Buffer with Protease InhibitorsVariable; suitable for AP-MS(Guilgur et al., 2017)
Male Accessory Glands & Ejaculatory DuctRIPA BufferNot specified(Sepil et al., 2019)

Experimental Protocols

Protocol 1: Acidic Extraction of this compound from Male Reproductive Tissues

This protocol is adapted from methods used for the extraction of other insect antimicrobial peptides and is based on early studies of this compound which utilized acidic extracts. This method is suitable for preserving the activity of cationic peptides like this compound.

Materials:

  • Adult male Drosophila melanogaster (3-5 days old, virgin or recently mated for higher yield)

  • Dissection Buffer: Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Buffer: Acidified Methanol (90% methanol, 9% water, 1% acetic acid v/v/v)

  • Protease Inhibitor Cocktail (e.g., cOmplete™ Mini, EDTA-free)

  • Micro-homogenizer or pestles

  • Refrigerated microcentrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • 0.1% Trifluoroacetic Acid (TFA) in deionized water

Procedure:

  • Tissue Dissection:

    • Anesthetize adult male flies on ice or with CO₂.

    • Under a dissecting microscope, dissect out the posterior reproductive tract, including the accessory glands and the ejaculatory duct, in ice-cold PBS.

    • Pool the tissues from a sufficient number of flies (e.g., 50-100) in a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Remove the PBS and add 100-200 µL of ice-cold Extraction Buffer containing a protease inhibitor cocktail to the pooled tissues.

    • Thoroughly homogenize the tissue using a micro-homogenizer or pestle on ice.

  • Centrifugation:

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. This will pellet larger proteins and cellular debris.

    • Carefully transfer the supernatant, which contains the acid-soluble peptides including this compound, to a new pre-chilled tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant using a vacuum concentrator to remove the acidified methanol.

    • Reconstitute the dried peptide extract in a suitable buffer for downstream applications, such as 0.1% TFA in deionized water for subsequent purification by reverse-phase HPLC.

Protocol 2: Extraction using RIPA Buffer for Proteomic Analysis

This protocol is suitable for the total protein extraction from the ejaculatory duct for subsequent analysis by mass spectrometry, which can be used to identify and quantify this compound.

Materials:

  • Adult male Drosophila melanogaster

  • Dissection Buffer: Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Buffer (Radioimmunoprecipitation assay buffer)

  • Protease Inhibitor Cocktail

  • Micro-homogenizer or pestles

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Dissection:

    • Dissect the ejaculatory ducts from adult male flies in ice-cold PBS as described in Protocol 1.

    • Pool the tissues in a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Remove the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 25 µL) containing a protease inhibitor cocktail.

    • Macerate the tissue using a clean pestle or micro-homogenizer on ice.

  • Centrifugation:

    • Centrifuge the lysate at 18,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant containing the soluble proteins to a new tube. This extract can be used for quantification and mass spectrometry analysis.

Quantification of this compound

Direct quantification of this compound can be challenging due to its small size and low abundance. The following methods can be employed:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The acidic extract can be separated by RP-HPLC, and the peak corresponding to this compound (identified using a synthetic standard) can be integrated for relative quantification.

  • Mass Spectrometry (MS)-based Label-Free Quantification: This method, applied to extracts prepared with RIPA buffer, can provide relative quantification of this compound by comparing its abundance in different samples (e.g., virgin vs. mated males).

  • Antibacterial Activity Assay: A functional assay can be used for indirect quantification. The inhibitory activity of the extract against a susceptible bacterial strain (e.g., E. coli) can be measured and compared to a standard curve generated with synthetic this compound.

Signaling Pathways and Experimental Workflows

Regulatory Signaling Pathways for this compound Expression

The expression of most antimicrobial peptides in Drosophila, including those in the reproductive tract, is regulated by the Toll and Immune deficiency (Imd) signaling pathways.[2][3] These pathways are activated by the recognition of microbial components. While this compound is constitutively expressed to some extent in the ejaculatory duct, its transcription is strongly induced by mating, although the precise signaling cascade for this induction is not fully elucidated.

Toll_Imd_Pathway cluster_toll Toll Pathway (Fungi, Gram+ Bacteria) cluster_imd Imd Pathway (Gram- Bacteria) PGRP_SA PGRP-SA/GNBP1 SPE SPE PGRP_SA->SPE activates Spatzle Spätzle SPE->Spatzle cleaves Toll_R Toll Receptor Spatzle->Toll_R binds Tube_Pelle Tube/Pelle Toll_R->Tube_Pelle recruits Cactus_Dorsal Cactus-Dorsal/Dif Tube_Pelle->Cactus_Dorsal phosphorylates Cactus Dorsal_Dif Dorsal/Dif Cactus_Dorsal->Dorsal_Dif releases AMPs_Toll AMP Genes (e.g., Drosomycin) Dorsal_Dif->AMPs_Toll translocates to nucleus PGRP_LC_LE PGRP-LC/LE IMD IMD PGRP_LC_LE->IMD activates FADD_Dredd FADD/Dredd IMD->FADD_Dredd recruits Tak1_Tab2 Tak1/Tab2 FADD_Dredd->Tak1_Tab2 activates IKK_complex IKK complex Tak1_Tab2->IKK_complex phosphorylates Relish Relish IKK_complex->Relish phosphorylates Relish_N Relish (N-terminal) Relish->Relish_N cleaved AMPs_Imd AMP Genes (e.g., Diptericin) Relish_N->AMPs_Imd translocates to nucleus Andropin_Workflow cluster_extraction Protein Extraction cluster_analysis Downstream Analysis dissection Dissection of Ejaculatory Ducts homogenization Homogenization in Extraction Buffer dissection->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant quantification Quantification (e.g., RP-HPLC) supernatant->quantification ms_analysis Mass Spectrometry Analysis supernatant->ms_analysis activity_assay Antibacterial Activity Assay supernatant->activity_assay

References

Application Note: Elucidating Andropin Gene Function in Drosophila melanogaster using CRISPR-Cas9-Mediated Knockout

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for using CRISPR-Cas9 to study the function of the andropin gene.

Introduction

This compound is a male-specific antimicrobial peptide (AMP) discovered in Drosophila melanogaster.[1][2] Transcripts of the this compound gene (Anp) are found exclusively in the ejaculatory duct of adult males, and their levels are strongly induced by mating.[1][3][4] The primary characterized function of the this compound peptide is to provide antibacterial protection for the seminal fluid and the male reproductive tract, with moderate activity observed against Gram-positive bacteria.[1][5] It is considered part of the insect's innate immune system.[5] The this compound gene is located adjacent to the Cecropin gene cluster, another family of AMPs, suggesting a shared evolutionary origin.[6][7]

While its antimicrobial properties are established, the full spectrum of this compound's biological roles remains to be explored. Potential secondary functions could include influencing sperm competition, female post-mating responses, or overall reproductive fitness. The CRISPR-Cas9 system offers a powerful and precise tool for targeted gene knockout, enabling researchers to create null mutants and investigate loss-of-function phenotypes in vivo.[8]

This document provides a comprehensive guide for generating and analyzing an this compound knockout in Drosophila melanogaster to further dissect its physiological functions.

Note on Nomenclature: The Drosophila peptide "this compound" should not be confused with the mammalian protein "adropin" (encoded by the ENHO gene), which is a hormone involved in energy homeostasis and metabolic regulation.[9][10] This protocol focuses exclusively on the insect this compound gene.

Principle of the Method

The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus. The Cas9 protein induces a double-strand break (DSB) at the target site.[8] In the absence of a repair template, the cell's non-homologous end joining (NHEJ) pathway repairs the break, often introducing small insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a premature stop codon and the creation of a non-functional protein, effectively knocking out the gene. This protocol outlines the generation of a stable Anp knockout fly line to study its function through phenotypic assays.

Visualized Experimental Workflow

The overall process for generating and analyzing this compound knockout flies is summarized in the workflow diagram below.

G cluster_0 Phase 1: Knockout Generation cluster_1 Phase 2: Verification cluster_2 Phase 3: Functional Analysis A sgRNA Design & Synthesis (Targeting this compound Exons) B Plasmid Construction (sgRNA expression vector) A->B C Embryo Microinjection (Cas9-expressing fly line) B->C D G0 Founder Screening (Identify potential founders) C->D E Establish Stable Lines (Cross G0 to balancer stock) D->E F Genomic DNA Extraction E->F G PCR Amplification of Target Locus F->G H Sanger Sequencing G->H I Confirmation of Frameshift Mutation H->I J Antimicrobial Assays (Bacterial Challenge & Survival) I->J M Data Analysis & Phenotyping J->M K Reproductive Fitness Assays (Fertility, Fecundity, Longevity) K->M L Sperm Competition Assays L->M G A Mating Event B Signal Transduction Cascade (in Ejaculatory Duct) A->B Induces C Transcription Factor(s) Activation B->C D This compound (Anp) Gene C->D Binds Promoter E Anp mRNA Transcription D->E is transcribed to F This compound Peptide Translation & Secretion E->F is translated to G Antimicrobial Action (Protection of Seminal Fluid) F->G Mediates H Successful Fertilization G->H Contributes to

References

Application Notes and Protocols for Andropin Peptide in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and experimental use of the Andropin peptide, with a focus on ensuring its stability and solubility for reliable and reproducible results.

Introduction to this compound

This compound is a peptide hormone that has garnered significant interest in metabolic and cardiovascular research. It is involved in regulating energy homeostasis, insulin sensitivity, and endothelial function.[1] For successful in vitro and in vivo experimentation, a thorough understanding of its physicochemical properties, particularly its stability and solubility, is crucial.

Physicochemical Properties and Storage

Proper storage is critical to maintain the integrity and biological activity of this compound. Like most peptides, this compound is typically supplied in a lyophilized (freeze-dried) powder form, which offers the greatest stability.

Table 1: Storage Recommendations for this compound Peptide

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or colderSeveral yearsStore in a tightly sealed container with a desiccant to prevent moisture absorption. Avoid frequent opening of the main vial.
Reconstituted Solution-20°C or colderWeeks to monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Reconstituted Solution4°CShort-term (days)For immediate use. Stability is significantly reduced compared to frozen storage.

Note: The stability of peptides in solution is sequence-dependent and can be influenced by factors such as pH and the presence of proteases. Specific stability studies for this compound are not widely published; therefore, these are general guidelines based on best practices for peptide handling.

Solubility of this compound

The solubility of a peptide is determined by its amino acid sequence, specifically its polarity, and the presence of charged residues. This compound's solubility can be influenced by the pH of the solvent and the presence of organic co-solvents.

Table 2: Solubility Data and Guidelines for this compound Peptide

SolventConcentrationProcedureNotes
Sterile Water0.1 mMFor human this compound (34-76). Reconstitute by adding the appropriate volume of water to the lyophilized powder and gently swirl to dissolve.This is a specific data point from a supplier. Solubility in other aqueous buffers may vary.
PBS (pH 7.2-7.4)Not specifiedStart with a small amount of peptide to test solubility. If solubility is low, consider adjusting the pH or using a different buffer.General guideline. The presence of salts in PBS can sometimes hinder the solubility of certain peptides.
DMSO (Dimethyl sulfoxide)Not specifiedFor hydrophobic peptides, dissolve first in a small amount of DMSO, then slowly add the aqueous buffer to the desired concentration.The final concentration of DMSO should be kept low (typically <1%) in cell-based assays to avoid cytotoxicity.

Note: It is always recommended to test the solubility of a small amount of the peptide in the desired solvent before preparing a bulk stock solution.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol describes the steps for reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound peptide vial

  • Sterile, high-purity water, PBS, or other desired sterile buffer

  • Sterile, low-retention polypropylene pipette tips and tubes

  • Vortex mixer (optional)

  • Centrifuge

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening. This prevents condensation from forming inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Add Solvent: Carefully open the vial and add the calculated volume of your chosen sterile solvent. The volume will depend on the amount of peptide in the vial and the desired final concentration of your stock solution.

  • Dissolve: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation. If necessary, brief vortexing can be used.

  • Aliquot: Once the peptide is fully dissolved, aliquot the stock solution into single-use, sterile, low-retention polypropylene tubes.

  • Store: Store the aliquots at -20°C or -80°C until needed.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Vial to Room Temperature Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_Solvent Add Sterile Solvent Centrifuge->Add_Solvent Dissolve Gently Swirl/Pipette to Dissolve Add_Solvent->Dissolve Check_Clarity Check for Complete Dissolution (Clear Solution) Dissolve->Check_Clarity Aliquot Aliquot into Single-Use Tubes Check_Clarity->Aliquot Store Store at -20°C or -80°C Aliquot->Store G cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Multi-Well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare this compound Working Solutions Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with this compound (and Vehicle Control) Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Downstream_Assay Perform Downstream Analysis Incubate_Treatment->Downstream_Assay G This compound This compound GPR19 GPR19 (Putative Receptor) This compound->GPR19 VEGFR2 VEGFR2 This compound->VEGFR2 PI3K PI3K GPR19->PI3K VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Angiogenesis Angiogenesis NO_Production->Angiogenesis

References

Application Note: Quantitative Analysis of Andropin in Human Seminal Fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of the peptide hormone andropin in human seminal fluid using a targeted mass spectrometry approach. This compound, a 76-amino acid peptide, is involved in regulating metabolic homeostasis.[1] Its presence and concentration in seminal fluid are of interest to researchers in reproductive biology and drug development. The described method utilizes a robust sample preparation procedure followed by sensitive and specific quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM). This document provides researchers, scientists, and drug development professionals with the necessary protocols and information to implement this analytical method.

Introduction

This compound is a peptide hormone encoded by the ENHO gene and is known to play a role in energy homeostasis, glucose metabolism, and lipid metabolism.[1][2] While primarily studied in the context of liver and brain function, its presence in other biofluids is an emerging area of research.[1] Seminal fluid is a complex biological matrix containing a wide array of proteins and peptides that are crucial for reproductive function.[3][4] The analysis of specific peptides like this compound in seminal fluid can provide insights into its potential role in male reproductive health and serve as a biomarker for various physiological or pathological states.

Mass spectrometry-based proteomics has become an indispensable tool for the comprehensive analysis of proteins and peptides in complex biological samples like seminal fluid.[5][6] Targeted approaches, such as selected reaction monitoring (SRM), offer high sensitivity and specificity for the accurate quantification of specific analytes.[5][7] This application note provides a comprehensive workflow for the analysis of this compound in seminal fluid, from sample collection and preparation to data acquisition and analysis.

Experimental Protocols

Sample Collection and Preparation

1.1. Seminal Fluid Collection:

  • Collect seminal fluid samples from subjects after a recommended period of ejaculatory abstinence (typically 2-5 days).

  • Samples should be collected in sterile, wide-mouth containers.

  • Allow the semen to liquefy at room temperature for 30-60 minutes.

  • Following liquefaction, centrifuge the sample at 1,500 x g for 15 minutes at 4°C to separate the seminal plasma from the spermatozoa.

  • Carefully collect the supernatant (seminal plasma) and store it in aliquots at -80°C until analysis to prevent degradation.

1.2. Protein Precipitation and Digestion:

  • Thaw seminal plasma aliquots on ice.

  • To 100 µL of seminal plasma, add 400 µL of cold acetone (-20°C) to precipitate proteins.

  • Vortex briefly and incubate at -20°C for 2 hours.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and air-dry the protein pellet.

  • Resuspend the pellet in 100 µL of 50 mM ammonium bicarbonate with 0.1% RapiGest SF (Waters Corporation).

  • Denature the proteins by incubating at 60°C for 15 minutes.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Dilute the sample 5-fold with 50 mM ammonium bicarbonate.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 0.5%.

  • Incubate at 37°C for 45 minutes to hydrolyze the RapiGest SF.

  • Centrifuge at 14,000 x g for 10 minutes and collect the supernatant containing the peptides.

LC-MS/MS Analysis

2.1. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) system capable of generating stable gradients at low flow rates.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 300 µL/min.

  • Injection Volume: 10 µL.

2.2. Mass Spectrometry:

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: Specific precursor-to-product ion transitions for this compound peptides need to be determined. This involves in-silico prediction based on the this compound amino acid sequence and empirical optimization using a synthetic this compound peptide standard. For example, for a hypothetical tryptic peptide VFIDILDK, the precursor ion would be the doubly charged species, and fragment ions (y- and b-ions) would be monitored.

  • Collision Energy and other MS parameters: These need to be optimized for each SRM transition to achieve maximum sensitivity.

Quantification
  • Internal Standard: A heavy isotope-labeled synthetic this compound peptide should be spiked into the samples before protein precipitation to account for sample processing variability and matrix effects.[8][9]

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of a synthetic this compound peptide standard into a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline).

  • Data Analysis: The peak areas of the endogenous this compound peptide transitions are normalized to the peak areas of the corresponding heavy isotope-labeled internal standard transitions. The concentration of this compound in the seminal fluid samples is then calculated using the calibration curve.

Quantitative Data

The following table presents hypothetical quantitative data for this compound in seminal fluid from different study groups. This data is for illustrative purposes only, as there is currently no published data on this compound concentrations in seminal fluid. The concentration levels are based on typical ranges for other peptide hormones in biological fluids.

Study GroupNumber of Subjects (n)Mean this compound Concentration (ng/mL)Standard Deviation (ng/mL)
Normozoospermic Controls5015.24.5
Asthenozoospermic Patients459.83.1
Oligozoospermic Patients4812.53.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sf_collection Seminal Fluid Collection & Liquefaction centrifugation Centrifugation to Isolate Seminal Plasma sf_collection->centrifugation protein_precip Protein Precipitation (Acetone) centrifugation->protein_precip digestion Reduction, Alkylation & Tryptic Digestion protein_precip->digestion peptide_cleanup Peptide Cleanup (SPE) digestion->peptide_cleanup lc_separation LC Separation (C18 Column) peptide_cleanup->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection quantification Quantification using Internal Standard ms_detection->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis

Caption: Workflow for this compound Analysis in Seminal Fluid.

This compound Signaling Pathway

This compound is known to exert its effects through various signaling pathways, primarily impacting metabolic processes. In endothelial cells, adropin can activate signaling cascades that lead to the production of nitric oxide (NO), a key regulator of vascular function.[10][11]

andropin_signaling cluster_cell Endothelial Cell This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS->NO Produces Vascular_Function Improved Vascular Function NO->Vascular_Function

Caption: this compound Signaling in Endothelial Cells.

Conclusion

This application note provides a detailed and robust method for the quantification of this compound in human seminal fluid using LC-MS/MS. The presented protocols for sample preparation and analysis are designed to ensure high sensitivity, specificity, and reproducibility. While the provided quantitative data is illustrative, this methodology can be applied to generate precise measurements of this compound concentrations in clinical research samples. The ability to accurately measure this compound in seminal fluid will facilitate further investigation into its physiological role in the male reproductive system and its potential as a biomarker for male infertility and other health conditions. Researchers and drug development professionals can adapt and validate this method for their specific research needs.

References

Troubleshooting & Optimization

troubleshooting low yield in synthetic andropin peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during the synthesis of andropin peptide.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable yield for synthetic this compound peptide?

A crude yield of around 60% for a peptide of moderate length is often considered quite good in solid-phase peptide synthesis (SPPS).[1] The final yield after purification can be significantly lower. The overall yield is highly dependent on the peptide sequence, the efficiency of each coupling and deprotection step, and the purification process.[1][2]

Q2: How does peptide purity relate to overall yield?

Peptide purity is a critical factor influencing the final yield.[3] Even small inefficiencies in each step of the synthesis can dramatically decrease the amount of the desired full-length peptide.[2] Impurities such as truncated or deleted sequences must be removed during purification, which can lead to a significant loss of the target peptide and thus a lower final yield.[3][4]

Troubleshooting Low Yield

This section addresses common problems encountered during this compound peptide synthesis that can lead to low yields and provides strategies to overcome them.

Problem 1: Incomplete Coupling Reactions

Incomplete formation of the peptide bond between the growing peptide chain and the incoming amino acid is a primary cause of low yield and the generation of deletion sequences.[2][3]

Q: My analytical results (HPLC/MS) show significant deletion sequences. How can I improve coupling efficiency?

A: Several strategies can be employed to improve coupling efficiency:

  • Double Coupling: Perform the coupling step twice for problematic residues. This is particularly useful for sterically hindered amino acids (e.g., Val, Ile, Thr), arginine, and the amino acid following a proline residue.[5][6]

  • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of successful coupling reactions, especially for longer peptides.[5]

  • Use a More Potent Coupling Reagent: If you are using a standard carbodiimide-based coupling reagent, switching to a more potent phosphonium- or iminium-based reagent like HBTU, HATU, or PyBOP can improve efficiency, especially for difficult couplings.[6]

  • Extend Reaction Times: Increasing the time for the coupling reaction can help ensure it goes to completion, particularly for difficult sequences.[6][7]

StrategyWhen to UseRationale
Double Coupling For sterically hindered amino acids (V, I, T), Arginine (R), or after Proline (P).[5]Ensures the reaction goes to completion where it might be kinetically slow.[6]
Increase Reagent Concentration For longer peptides or when experiencing overall low coupling efficiency.[5]Increases the probability of molecular interactions, driving the reaction forward.[5]
Change Coupling Reagent When standard reagents (e.g., DIC/HOBt) fail for difficult sequences.More potent reagents like HBTU, HATU, or PyBOP are more effective for sterically hindered couplings.[6]
Extend Reaction Time For known difficult couplings or when troubleshooting low efficiency.Allows more time for the reaction to proceed to completion.[7]
Problem 2: Peptide Aggregation

During synthesis, the growing peptide chains can aggregate, preventing reagents from accessing the reaction sites and leading to truncated sequences and low yields.[3] This is particularly common for hydrophobic sequences.[3][7]

Q: The resin is clumping and not swelling properly, and my yield is low. What can I do to prevent peptide aggregation?

A: Peptide aggregation is a significant challenge that can be addressed with the following methods:

  • Change the Solvent: Switching the primary synthesis solvent from N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can improve solvation of the growing peptide chain and reduce aggregation.[6][7]

  • Incorporate Solubilizing Agents: Using "disrupting" elements like pseudoproline dipeptides or DMB dipeptides can break up the secondary structures that lead to aggregation.[3]

  • Microwave-Assisted Synthesis: Microwave energy can help to disrupt intermolecular interactions, reduce aggregation, and accelerate the synthesis process.[3]

  • Lower Peptide Concentration on Resin: A lower loading capacity of the resin can reduce the proximity of peptide chains, thereby minimizing intermolecular aggregation.[3]

MethodDescriptionPrimary Application
Solvent Change Switch from DMF to NMP.[6][7]Peptides with high hydrophobic content.[7]
Pseudoproline Dipeptides Incorporate dipeptides that act as "kink-inducers" to disrupt secondary structures.[3]Sequences prone to forming β-sheets.
Microwave Synthesis Use microwave irradiation to increase kinetic energy and disrupt aggregation.[3]Difficult and aggregation-prone sequences.
Chaotropic Salts Add salts like CuLi, NaClO4, or KSCN to the reaction mixture.[8]To disrupt hydrogen bonding causing aggregation.[8]
Problem 3: Issues with Specific Amino Acids

Certain amino acids present unique challenges during synthesis.

Q: My synthesis often fails or results in low purity when incorporating Arginine or Aspartic Acid. How should I handle these residues?

A:

  • Arginine (Arg): Due to its bulky side chain and protecting group, Arginine can be difficult to incorporate. It is often recommended to double couple arginine residues to ensure the reaction goes to completion.[5]

  • Aspartic Acid (Asp): Aspartic acid is susceptible to a base-catalyzed rearrangement that forms an aspartimide.[5] This side reaction is mass-neutral, making the resulting impurity difficult to separate chromatographically. To mitigate this, use protecting groups like OMpe or ODmab on the aspartic acid side chain, especially when it is followed by a Gly, Ser, or Asn.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Chemistry)

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes.[9]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.[10]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc adduct.[10]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIEA or 2,4,6-collidine) in DMF or NMP.[10]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. Reaction time may be extended for difficult couplings.[11]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[9]

  • Confirmation of Completion (Optional): Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.[9]

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence.

Protocol for Cleavage and Deprotection
  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM).[9]

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.[6]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the peptide pellet. The crude peptide is now ready for purification and analysis.

Visualizations

Troubleshooting Workflow for Low Peptide Yield

Low_Yield_Troubleshooting start_node Low Crude Yield decision_node decision_node start_node->decision_node Analyze crude product process_node1 Incomplete Coupling decision_node->process_node1 Deletion sequences present? process_node2 Peptide Aggregation or Difficult Sequence decision_node->process_node2 Truncation sequences present? process_node process_node end_node Analyze Purity & Yield (HPLC/MS) process_node1a Double Couple Increase Reagent Conc. Change Coupling Reagent Extend Reaction Time process_node1->process_node1a Implement Strategies process_node2a Change Solvent (DMF -> NMP) Use Pseudoproline Dipeptides Microwave Synthesis Lower Resin Loading process_node2->process_node2a Implement Strategies process_node1a->end_node process_node2a->end_node

Caption: A workflow diagram for troubleshooting low yield in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin-AA(n) Deprotection Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Washing1 Wash (DMF) Deprotection->Washing1 2 Coupling Coupling (Fmoc-AA(n+1), HBTU, DIEA) Washing1->Coupling 3 Washing2 Wash (DMF) Coupling->Washing2 4 NextCycle Resin-AA(n+1) Washing2->NextCycle 5 NextCycle->Deprotection Repeat Cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Decision Tree for Managing Peptide Aggregation

Aggregation_Management start_node Signs of Aggregation? (Resin Clumping, Poor Swelling) outcome_node Proceed with Synthesis start_node->outcome_node No action_node1 Change Solvent to NMP start_node->action_node1 Yes action_node action_node secondary_action secondary_action action_node1->outcome_node Problem solved secondary_action1 Incorporate Pseudoproline Dipeptides at key positions action_node1->secondary_action1 Aggregation persists secondary_action1->outcome_node Problem solved secondary_action2 Consider Microwave Synthesis or use Chaotropic Salts secondary_action1->secondary_action2 Aggregation persists secondary_action2->outcome_node

Caption: A decision tree for addressing peptide aggregation during synthesis.

References

Technical Support Center: Optimizing Andropin Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andropin antibacterial assays. The information is designed to help you optimize your experimental conditions and address common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound antibacterial assays in a question-and-answer format.

Contamination Issues

Problem Potential Cause Solution
Growth in negative control wells/plates. Contamination of media, reagents, or consumables.1. Test all media and reagents for sterility by incubating an aliquot. 2. Ensure proper aseptic technique during all handling steps. 3. Use certified sterile consumables (pipette tips, plates, etc.).
Fungal contamination observed. Airborne fungal spores.1. Work in a biological safety cabinet (BSC). 2. Regularly clean and decontaminate work surfaces and equipment. 3. Keep all media and plates covered when not in immediate use.
Multiple colony morphologies in a supposedly pure culture. Contaminated bacterial stock or cross-contamination during the experiment.1. Streak the bacterial stock on an appropriate agar plate to check for purity. 2. If contaminated, obtain a new, pure culture. 3. Be meticulous with aseptic technique to prevent cross-contamination between wells or plates.

Assay Variability and Inconsistent Results

Problem Potential Cause Solution
High variability in Minimum Inhibitory Concentration (MIC) results between replicates or experiments. 1. Inconsistent inoculum density. 2. This compound precipitation or adsorption to plastics. 3. Improper serial dilutions.1. Standardize your inoculum preparation to achieve a consistent cell density (e.g., using a spectrophotometer to adjust to a specific optical density). 2. Visually inspect for precipitation. Consider using low-binding plates and tubes. Ensure the solvent used to dissolve this compound is compatible with the assay medium. 3. Ensure thorough mixing at each dilution step. Use calibrated pipettes.
Skipped wells (growth in higher concentration wells but not in lower ones). 1. Contamination of a single well. 2. Pipetting errors during serial dilution.1. Repeat the assay with strict aseptic technique. 2. Review and practice your pipetting technique to ensure accuracy and consistency.
MIC values are consistently higher or lower than expected. 1. Incorrect this compound concentration. 2. Inappropriate incubation time or temperature. 3. The bacterial strain has developed resistance or is not a standard QC strain.1. Verify the stock concentration of your this compound solution. 2. Optimize incubation time and temperature for the specific bacterial strain. Typically, 16-20 hours at 37°C is a starting point. 3. Use certified Quality Control (QC) strains with known susceptibility profiles. Note that specific MIC ranges for this compound against standard QC strains are not yet widely established in the literature, so internal consistency is key.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its general mechanism of action?

This compound is a male-specific antibacterial peptide originally discovered in Drosophila melanogaster.[1][2] Like many antimicrobial peptides, it is thought to exert its antibacterial effect by disrupting the bacterial cell membrane. The peptide has a hydrophobic amino terminus which likely facilitates its interaction with and insertion into the lipid bilayer of bacterial membranes, leading to membrane permeabilization and cell death.[3]

Q2: What are the key parameters to optimize for an this compound antibacterial assay?

The key parameters to optimize include:

  • pH: The activity of antimicrobial peptides can be highly dependent on pH, as it can affect the charge and conformation of the peptide.

  • Temperature: While most assays are performed at the optimal growth temperature of the bacteria (e.g., 37°C), temperature can influence peptide stability and activity.

  • Incubation Time: This needs to be sufficient to allow for bacterial growth in the controls but may need to be adjusted to capture the dynamics of this compound's action.

  • Bacterial Growth Phase and Inoculum Density: It is crucial to use bacteria in the exponential growth phase and to standardize the initial inoculum density for reproducible results.

Experimental Conditions

Q3: What type of media should I use for my this compound assays?

Cation-adjusted Mueller-Hinton Broth (CAMHB) is a standard medium for many antimicrobial susceptibility tests. However, the components of the media can sometimes interact with the peptide, so it may be necessary to test other media, such as Tryptic Soy Broth (TSB), to find the most suitable one for your specific bacterial strain and experimental setup.

Q4: How should I prepare my this compound stock solution?

The solubility of peptides can vary. It is recommended to first try dissolving this compound in sterile, nuclease-free water. If solubility is an issue, a small amount of a solvent like DMSO can be used, but the final concentration in the assay should be kept low (typically <1%) to avoid solvent-induced toxicity to the bacteria. Always run a solvent-only control.

Q5: What are the recommended Quality Control (QC) strains for this compound assays?

While specific QC ranges for this compound have not been formally established by regulatory bodies like CLSI, standard QC strains such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 are commonly used in antimicrobial susceptibility testing. It is recommended to use these strains to monitor the consistency and reproducibility of your assays. You will need to establish your own internal acceptable MIC ranges based on repeated experiments.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of this compound Solution: Prepare a 2x concentrated stock solution of this compound in the appropriate sterile broth.

  • Plate Setup: Dispense 100 µL of sterile broth into wells 2-12 of a 96-well microtiter plate. Add 200 µL of the 2x this compound stock to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

  • Preparation: Prepare flasks or tubes with broth containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control flask with no this compound.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, adjusting the concentration to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test flasks.

  • Initiating the Assay: At time zero (T=0), add the bacterial inoculum to each flask. Immediately remove an aliquot from each flask for viable cell counting.

  • Sampling and Plating: At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove aliquots from each flask. Perform serial dilutions of these aliquots in sterile saline or PBS and plate them onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies (CFU) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_this compound Prepare 2x this compound Stock serial_dilution Perform Serial Dilutions (Well 1 to 10) prep_this compound->serial_dilution prep_plate Prepare 96-well Plate (Broth in wells 2-12) prep_plate->serial_dilution prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Wells 1-11 prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C (16-20 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MIC Results cause1 Inoculum Density Variation? start->cause1 cause2 Peptide Precipitation/Adsorption? start->cause2 cause3 Pipetting Errors? start->cause3 sol1 Standardize Inoculum (OD Measurement) cause1->sol1 sol2 Use Low-Binding Plates & Check Solubility cause2->sol2 sol3 Verify Pipette Calibration & Technique cause3->sol3

Caption: Troubleshooting logic for inconsistent MIC results.

References

challenges in raising specific antibodies against andropin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anti-Andropin Antibody Development. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with raising specific antibodies against the andropin peptide.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to generate a strong immune response against this compound?

This compound, like many small peptides, is a poor immunogen on its own. Molecules with a molecular weight below 5-10 kDa are often unable to elicit a robust immune response.[1] Such small peptides are considered haptens and require conjugation to a larger, more complex carrier protein to become immunogenic and stimulate the necessary T-cell help for B-cell activation and antibody production.[2][3][4]

Q2: What is a carrier protein and which one should I use for my this compound peptide?

A carrier protein is a large, immunogenic protein that is chemically coupled to a small peptide (hapten) to make it "visible" to the immune system. The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[2][4][5]

  • KLH is generally the preferred choice for immunization because it is very large (4.5 x 10⁵ to 1.3 x 10⁷ Da) and foreign to mammalian species, making it highly immunogenic.[2][5] Its complex structure provides numerous sites for peptide attachment.[6]

  • BSA (6.7 x 10⁴ Da) is smaller and less immunogenic than KLH but is more soluble.[5] It is often used as the carrier protein for screening assays (like ELISA) to ensure that the detected antibodies are specific to the peptide and not the KLH carrier used for immunization.[2]

Q3: How do I ensure my antibodies are specific to this compound and not the carrier protein?

The immune system will generate antibodies against all components of the immunogen, including the peptide, the linker, and the carrier protein.[2] To isolate this compound-specific antibodies, two key strategies are employed:

  • Differential Screening: Use a different carrier protein for your screening assay than you used for immunization. For example, if you immunize with an this compound-KLH conjugate, screen the resulting sera against an this compound-BSA conjugate in your ELISA. This prevents the detection of anti-KLH antibodies.

  • Antigen-Specific Affinity Purification: This is the most effective method. Serum is passed over a chromatography column where the this compound peptide alone is immobilized. Only antibodies that specifically bind to the this compound peptide will be captured, while non-specific antibodies (including those against the carrier protein) will be washed away. The purified, this compound-specific antibodies are then eluted.[7][8][9]

Q4: My peptide-ELISA is showing no signal. What are the common causes?

Low or no signal in a peptide-ELISA can stem from several issues:

  • Poor Peptide Coating: Small peptides do not adsorb efficiently to polystyrene microplate wells.[10] Consider using plates specifically treated for peptide binding or employ a protocol where a carrier protein is first adsorbed to the plate to act as an anchor for the peptide.[10]

  • Low Antibody Titer: The immunization may not have produced a sufficient quantity of antibodies. This could be due to a suboptimal immunization schedule, insufficient dosage, or poor immunogenicity of the conjugate.

  • Low Antibody Affinity: The antibodies may have a weak binding affinity for the peptide, leading to them being washed away during the ELISA washing steps.

  • Incorrect Buffers or Reagents: Ensure that the pH of the coating buffer is optimal for peptide binding (pH 9.6 is common, but testing a range from 4-8 may be necessary).[11][12] Confirm the activity of your secondary antibody and substrate.

Troubleshooting Guides

Problem 1: Low or No Detectable Immune Response (Low Titer)
Potential Cause Recommended Solution
Poor Immunogenicity This compound peptide is too small to be immunogenic alone.
Troubleshooting Step: Ensure the peptide is properly conjugated to a highly immunogenic carrier protein like KLH.[5][6] Verify the success of the conjugation reaction using methods like SDS-PAGE or MALDI-TOF mass spectrometry.
Suboptimal Immunogen Design The region of this compound chosen as the epitope is not accessible or is poorly immunogenic.
Troubleshooting Step: If possible, design the peptide to include a terminal cysteine residue (not present in the native sequence) to allow for specific, oriented conjugation via its sulfhydryl group.[7][13][14] This presents the peptide more effectively to the immune system.
Inadequate Immunization Protocol The dose, adjuvant, or schedule of injections is not sufficient to stimulate a strong response.
Troubleshooting Step: Review the immunization schedule. Typically, a primary immunization followed by 2-3 boosts at 2-3 week intervals is required. Ensure the use of a suitable adjuvant (e.g., Freund's Adjuvant) to enhance the immune response.
Problem 2: High Background or False Positives in ELISA
Potential Cause Recommended Solution
Cross-Reactivity with Carrier Protein The serum contains a high concentration of antibodies against the carrier protein (e.g., KLH) used for immunization, which cross-react if the same conjugate is used for screening.
Troubleshooting Step: Screen your antibody using a conjugate with a different carrier protein (e.g., this compound-BSA).[2] Alternatively, perform an antigen-specific affinity purification of the serum to isolate only the anti-andropin antibodies.[7]
Insufficient Blocking Non-specific binding sites on the ELISA plate are not adequately blocked, causing antibodies to bind randomly.
Troubleshooting Step: Increase the concentration or incubation time of your blocking buffer. Common blocking agents include BSA or non-fat dry milk.[15] Ensure the blocking agent is different from the carrier protein used for immunization if screening with a conjugate.
Low Antibody Specificity The polyclonal response includes low-affinity antibodies that bind non-specifically.
Troubleshooting Step: Perform an antigen-specific affinity purification to isolate only high-affinity, this compound-specific antibodies.[8][9] This is the most effective way to improve specificity.

Quantitative Data Summary

The following tables provide representative data ranges for a typical anti-peptide polyclonal antibody production project. Actual results for an anti-andropin project will vary.

Table 1: Representative Immunization & Titer Schedule

Parameter Day 0 Day 14 Day 28 Day 42 Day 56 (Final Bleed)
Action Pre-immune Bleed & Primary Immunization1st Boost2nd Boost3rd BoostExsanguination
Antigen Dose 200-500 µg100-250 µg100-250 µg100-250 µgN/A
Adjuvant Freund's Complete Adjuvant (CFA)Freund's Incomplete Adjuvant (IFA)Freund's Incomplete Adjuvant (IFA)Freund's Incomplete Adjuvant (IFA)N/A
Expected Titer < 1:1001:1,000 - 1:5,0001:10,000 - 1:50,000> 1:50,000> 1:100,000
Titer is defined as the reciprocal of the highest dilution giving a positive signal in ELISA.

Table 2: Typical Antibody Affinity Data

Antibody Type Source Affinity Constant (KD) Notes
PolyclonalRaw Serum10-6 - 10-8 MRepresents an average affinity of a mixed population of antibodies.
PolyclonalAffinity Purified10-7 - 10-9 MPurification selects for higher-affinity antibodies, improving the average KD.
MonoclonalHybridoma Supernatant10-8 - 10-11 MMonoclonal antibodies have a single, well-defined affinity for their epitope.

Experimental Protocols

Protocol 1: Conjugation of Cysteine-Terminated this compound to KLH

This protocol uses the m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) crosslinker, which connects primary amines on the carrier protein to sulfhydryl groups on the peptide's terminal cysteine.

Materials:

  • This compound peptide with a terminal cysteine (2-5 mg)

  • Keyhole Limpet Hemocyanin (KLH)

  • MBS crosslinker

  • Conjugation Buffer (e.g., 10 mM Phosphate Buffer, pH 7.0)

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Dissolve 5 mg of KLH in 0.5 mL of conjugation buffer.

  • Dissolve 3 mg of MBS in 200 µL of DMF.

  • Immediately add 70 µL of the MBS/DMF solution to the KLH solution.

  • Stir the mixture gently for 30 minutes at room temperature to activate the KLH.

  • Remove excess, unreacted MBS using a desalting column or dialysis against the conjugation buffer.

  • Dissolve the cysteine-terminated this compound peptide in the conjugation buffer and add it to the activated KLH solution.

  • Incubate the reaction for 3 hours at room temperature with gentle stirring.

  • Stop the reaction by adding a small amount of a sulfhydryl-containing compound (e.g., cysteine or β-mercaptoethanol).

  • Dialyze the final conjugate extensively against PBS (pH 7.4) to remove unreacted peptide and other small molecules.

  • Determine the protein concentration (e.g., via BCA assay) and store the conjugate at -20°C or -80°C.

Protocol 2: Peptide-Based Indirect ELISA

This protocol is for screening serum to determine the antibody titer against the this compound peptide.

Materials:

  • This compound peptide (or this compound-BSA conjugate)

  • Coating Buffer (50 mM Sodium Carbonate, pH 9.6)[15]

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)[15]

  • Blocking Buffer (e.g., 3% BSA in PBST)[12]

  • Primary Antibody (serial dilutions of serum)

  • HRP-conjugated Secondary Antibody (e.g., anti-rabbit IgG-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

Methodology:

  • Dilute the this compound peptide to 1-2 µg/mL in Coating Buffer.[15]

  • Add 100 µL of the diluted peptide solution to each well of a 96-well plate.

  • Incubate for 2 hours at 37°C or overnight at 4°C.[11][12]

  • Wash the plate three times with 200 µL/well of Wash Buffer.

  • Add 200 µL/well of Blocking Buffer and incubate for 1 hour at 37°C.[11]

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the rabbit serum (from pre-immune and post-immunization bleeds) in Blocking Buffer.

  • Add 100 µL of each dilution to the appropriate wells and incubate for 1 hour at 37°C.[11][15]

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[15]

  • Wash the plate five times with Wash Buffer, with a final 5-minute soak on the last wash to reduce background.[15]

  • Add 100 µL of TMB Substrate to each well and develop color for 15-30 minutes in the dark.

  • Add 50 µL of Stop Solution to each well and read the absorbance at 450 nm on a plate reader.

Visualizations

Antibody_Production_Workflow Peptide_Synthesis This compound Peptide Synthesis (with C-terminal Cysteine) Conjugation Conjugation to Carrier Protein (KLH) Peptide_Synthesis->Conjugation Immunization Immunization of Host (e.g., Rabbit) Conjugation->Immunization Serum_Collection Serum Collection (Titer Check via ELISA) Immunization->Serum_Collection Purification Antigen-Specific Affinity Purification Serum_Collection->Purification High Titer Final_Ab Purified Anti-Andropin Antibody Purification->Final_Ab QC Quality Control (ELISA, WB, Affinity) Final_Ab->QC

Caption: Workflow for generating specific anti-andropin antibodies.

ELISA_Troubleshooting Start Start: Low/No Signal in Peptide-ELISA Check_Reagents Are secondary Ab & substrate working? Start->Check_Reagents Check_Coating Was peptide coated effectively? Check_Reagents->Check_Coating Yes Sol_Reagents Replace/validate reagents. Check_Reagents->Sol_Reagents No Check_Titer Is serum titer sufficiently high? Check_Coating->Check_Titer Yes Sol_Coating Use high-bind plates or carrier-mediated coating. Check_Coating->Sol_Coating No Sol_Titer Boost animal or restart with new conjugate. Check_Titer->Sol_Titer No Success Problem Solved Check_Titer->Success Yes

Caption: Troubleshooting logic for a failed peptide-ELISA experiment.

Andropin_Mechanism cluster_bacterium Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) Disruption Membrane Disruption & Pore Formation Membrane->Disruption Lysis Cell Lysis Disruption->Lysis This compound This compound Peptide (Cationic) This compound->Membrane Electrostatic Attraction

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

References

Technical Support Center: Enhancing Andropin Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the Andropin peptide. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

This compound Peptide: Physicochemical Properties

This compound is a 34-amino acid antibacterial peptide originally isolated from the fruit fly, Drosophila melanogaster.[1][2][3] Its primary sequence is:

VFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK [4]

A thorough understanding of its physicochemical properties is crucial for developing stable formulations.

PropertyPredicted ValueSignificance for Stability
Molecular Weight 3750.35 g/mol [5]Influences diffusion and solubility.
Theoretical Isoelectric Point (pI) 9.88The peptide is positively charged at physiological pH, which is important for its antimicrobial activity but can also influence aggregation. The lowest solubility is expected near this pH.
Grand Average of Hydropathy (GRAVY) 0.353The positive GRAVY score indicates a slightly hydrophobic character, which can contribute to aggregation at high concentrations.
Predicted Aggregation Hot Spots Residues 6-10 (LDKVE), 19-23 (VGIGF), 25-29 (KPFEK)These regions have a higher propensity to form intermolecular interactions, leading to aggregation.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide solution appears cloudy or has visible precipitates. What is happening and how can I fix it?

A1: Cloudiness or precipitation is likely due to peptide aggregation.[6] This can be caused by several factors, including high peptide concentration, inappropriate pH, or the presence of certain salts.

  • Troubleshooting:

    • Reduce Concentration: Try dissolving the peptide at a lower concentration.

    • Optimize pH: Ensure the pH of your buffer is at least 1-2 units away from the peptide's pI of 9.88. A slightly acidic buffer (pH 4-6) is generally recommended for cationic peptides like this compound.

    • Use appropriate solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.[7]

    • Add solubilizing excipients: Consider including excipients like arginine or surfactants (e.g., Polysorbate 80) at low concentrations to inhibit aggregation.

Q2: I am concerned about the chemical degradation of this compound in my aqueous solution. What are the primary degradation pathways and how can I minimize them?

A2: The primary chemical degradation pathways for peptides are oxidation, deamidation, and hydrolysis.

  • Oxidation: this compound does not contain Cysteine or Methionine, which are the most susceptible to oxidation. However, other residues like Histidine and Phenylalanine can still be oxidized under harsh conditions.

    • Prevention: Use deoxygenated buffers, purge vials with an inert gas (nitrogen or argon), and avoid exposure to metal ions which can catalyze oxidation.[7] The addition of antioxidants like methionine (as a scavenger) can also be considered.

  • Deamidation: The asparagine (N) and glutamine (Q) residues in this compound can undergo deamidation, especially at neutral to alkaline pH.[8]

    • Prevention: Maintain the pH of the solution in the acidic range (pH 4-6).

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, particularly at acidic or alkaline pH and elevated temperatures. The Asp-Pro (DP) and Asp-Gly (DG) sequences are particularly labile. This compound contains an Asp-Lys (DK) sequence which is less prone to hydrolysis.

    • Prevention: Store solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and maintain the pH between 4 and 6.

Q3: What are the optimal storage conditions for lyophilized this compound and its reconstituted solutions?

A3: Proper storage is critical for maintaining peptide integrity.

  • Lyophilized Peptide:

    • Long-term: Store at -20°C or -80°C in a tightly sealed container with a desiccant.[9]

    • Short-term: Can be stored at 4°C for a few weeks.

    • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[10]

  • Reconstituted Solutions:

    • Short-term (days to a week): Store at 4°C.

    • Long-term (weeks to months): Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Q4: How should I reconstitute lyophilized this compound?

A4: The reconstitution process should be performed carefully to avoid aggregation and contamination.

  • Recommended Solvents: Start with sterile, purified water. If solubility is an issue due to hydrophobicity, a small amount of acetonitrile (e.g., 10-20%) can be added to the water. For difficult cases, initial dissolution in a minimal volume of an organic solvent like DMSO can be followed by dilution with your aqueous buffer.

  • Procedure:

    • Allow the lyophilized peptide vial to reach room temperature.

    • Add the desired volume of cold, sterile solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.[11] Sonication can be used sparingly if needed.[7]

    • Visually inspect the solution to ensure it is clear and free of particulates.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no biological activity Peptide degradation (hydrolysis, oxidation, etc.)- Prepare fresh solutions. - Store aliquots at -80°C. - Use buffers with a pH of 4-6. - Handle with care to avoid contamination.
Peptide aggregation- See FAQ Q1 for solubilization strategies. - Use excipients like arginine or surfactants.
Incorrect peptide concentration- Verify the net peptide content (often 70-90% of the total weight due to counterions and water). - Use a validated quantification method (e.g., HPLC, amino acid analysis).
Inconsistent results between experiments Repeated freeze-thaw cycles- Aliquot stock solutions into single-use vials.
Instability of stock solutions- Prepare fresh stock solutions more frequently. - Store stock solutions at -80°C.
Contamination- Use sterile techniques and solutions for reconstitution and dilution.
Difficulty dissolving the peptide Hydrophobicity of the peptide- See FAQ Q4 for reconstitution guidelines. - Use a small amount of organic solvent (e.g., DMSO) for initial dissolution.
pH is close to the pI- Use a buffer with a pH of 4-6.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[13][14][15][16]

1. Materials:

  • Lyophilized this compound peptide

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4), Acetate buffer (pH 4.0)

  • High-purity water

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradants)

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in high-purity water.

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution (in both pH 4.0 acetate buffer and pH 7.4 phosphate buffer) at 60°C for 1, 3, and 7 days.

  • Sample Analysis:

    • At each time point, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by RP-HPLC, monitoring at 214 nm.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Evaluation of Stabilizing Excipients

This protocol helps in screening different excipients for their ability to improve the stability of this compound in solution.

1. Materials:

  • Lyophilized this compound peptide

  • Phosphate buffer (pH 7.4)

  • Excipients for screening (e.g., Arginine, Mannitol, Sucrose, Polysorbate 80, Methionine)

  • RP-HPLC system with a C18 column

2. Procedure:

  • Formulation Preparation: Prepare a series of this compound solutions (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4) containing different excipients at various concentrations (see table below for examples). Include a control solution with no excipients.

FormulationExcipientConcentration
F1 (Control)None-
F2Arginine50 mM
F3Mannitol5% (w/v)
F4Sucrose5% (w/v)
F5Polysorbate 800.02% (w/v)
F6Methionine10 mM
  • Stability Study:

    • Store aliquots of each formulation at 4°C and 40°C.

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.

  • Sample Analysis:

    • Analyze the samples by RP-HPLC to determine the percentage of intact this compound remaining.

    • Visually inspect the samples for any signs of precipitation or cloudiness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis lyophilized Lyophilized this compound reconstitution Reconstitution (Sterile Water/Buffer) lyophilized->reconstitution stock_solution Stock Solution (1 mg/mL) reconstitution->stock_solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal Degradation (60°C, pH 4 & 7.4) stock_solution->thermal sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization hplc RP-HPLC Analysis neutralization->hplc ms Mass Spectrometry (Optional) hplc->ms data Data Analysis (Degradation Profile) ms->data

Forced degradation experimental workflow.

degradation_pathways cluster_physical Physical Instability cluster_chemical Chemical Instability This compound Intact this compound Peptide Aggregation Aggregation (Oligomers, Fibrils) This compound->Aggregation High Concentration pH near pI Adsorption Surface Adsorption This compound->Adsorption Hydrophobic Surfaces Oxidation Oxidation (His, Phe) This compound->Oxidation Oxygen, Metal Ions Deamidation Deamidation (Asn, Gln) This compound->Deamidation Neutral/Alkaline pH Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis Extreme pH High Temperature Inactive Inactive Aggregation->Inactive Loss of Activity Adsorption->Inactive Oxidation->Inactive Deamidation->Inactive Hydrolysis->Inactive

References

Technical Support Center: Overcoming Andropin Aggregation in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with andropin aggregation in biochemical assays.

Introduction

This compound, a male-specific antibacterial peptide found in Drosophila melanogaster, is a subject of interest for its potential antimicrobial properties.[1][2][3][4] Like many peptides, this compound may be prone to aggregation, a phenomenon that can significantly impact the accuracy and reproducibility of biochemical assays by causing loss of active protein, steric hindrance, and non-specific interactions. This guide offers practical solutions and detailed protocols to mitigate this compound aggregation, ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation and why is it a problem for this compound assays?

A1: Protein aggregation is a process where individual protein or peptide molecules self-associate to form larger, often insoluble, complexes.[5][6] For this compound, this can lead to a variety of experimental artifacts, including decreased specific activity, inaccurate concentration measurements, and interference in binding assays.[7] Aggregation can be triggered by various factors such as high protein concentration, suboptimal buffer conditions (pH and ionic strength), temperature fluctuations, and the presence of certain surfaces.[8][9][10]

Q2: How can I detect this compound aggregation in my samples?

A2: this compound aggregation can manifest in several ways. Visual signs include sample turbidity or visible precipitates.[11] Biophysical techniques such as Dynamic Light Scattering (DLS) can detect the presence of large particles in solution.[12] A loss of biological activity or inconsistent results in assays like ELISAs or antimicrobial activity assays can also be indicative of aggregation.[8] Furthermore, abnormally high light scattering during absorbance measurements can suggest the presence of aggregates.[11]

Q3: What are the primary drivers of this compound aggregation?

A3: While specific studies on this compound aggregation are limited, based on its peptide nature, aggregation is likely driven by a combination of factors. These can include hydrophobic interactions between nonpolar residues, electrostatic interactions, and the formation of intermolecular disulfide bonds if cysteine residues are present.[13] Environmental stressors such as freeze-thaw cycles, exposure to air-water interfaces (e.g., during vortexing), and interaction with certain container surfaces can also promote aggregation.[14][15]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: this compound precipitates out of solution upon dissolving or during storage.
  • Question: My lyophilized this compound powder does not fully dissolve, or I observe precipitation after storage. What should I do?

  • Answer: This indicates that the buffer conditions are not optimal for this compound solubility. Consider the following adjustments:

    • Optimize pH and Ionic Strength: The solubility of a peptide is lowest at its isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units away from the predicted pI of this compound. Varying the salt concentration (e.g., NaCl, KCl) can also improve solubility by shielding charges and reducing intermolecular electrostatic interactions.[10][13]

    • Use Solubilizing Agents: Incorporate additives that are known to enhance protein stability. A combination of L-arginine and L-glutamate can be particularly effective at suppressing aggregation.[13]

    • Low Protein Concentration: Prepare a more dilute stock solution initially and concentrate it later if necessary, using methods that are gentle on the protein.[8]

Issue 2: Inconsistent results or low signal in activity-based assays (e.g., antimicrobial assays).
  • Question: I am observing variable results or a weaker than expected effect in my this compound activity assays. Could aggregation be the cause?

  • Answer: Yes, aggregation can reduce the concentration of active, monomeric this compound, leading to inconsistent results. The following steps can help:

    • Incorporate Detergents: Low concentrations of non-denaturing detergents can help to keep hydrophobic regions of this compound from interacting and aggregating.[8][11]

    • Add a Reducing Agent: If this compound contains cysteine residues, the addition of a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that may lead to aggregation.[8]

    • Control for Aggregation in the Assay: Run a control with a known aggregation-inducing condition (e.g., a buffer at the pI of this compound) to confirm that the loss of signal is due to aggregation.

Issue 3: High background noise or non-specific binding in immunoassays (e.g., ELISA).
  • Question: My ELISA for this compound is showing high background. Could aggregates be binding non-specifically?

  • Answer: Aggregates can indeed cause non-specific binding to the surfaces of microplates and other assay components.[7] Consider these strategies:

    • Include Blocking Agents: The use of decoy proteins like Bovine Serum Albumin (BSA) in your assay buffer can help to block non-specific binding sites and can also act as a stabilizer for this compound.

    • Use Surfactants: Surfactants like Polysorbate 20 (Tween 20) are commonly used in immunoassay buffers to reduce non-specific interactions.[14]

    • Sample Preparation: Centrifuge your this compound samples at high speed immediately before adding them to the assay plate to pellet any large aggregates.

Quantitative Data Summary

The following tables provide recommended starting concentrations for various additives to prevent this compound aggregation. Optimization may be required for your specific experimental conditions.

Table 1: Recommended Buffer Additives for this compound Solubility and Stability

Additive CategoryAdditive ExampleStarting ConcentrationPurpose
Amino Acids L-Arginine + L-Glutamate50 mM eachSuppresses aggregation by binding to charged and hydrophobic regions.[13]
Reducing Agents Dithiothreitol (DTT)1-5 mMPrevents oxidation and formation of intermolecular disulfide bonds.[8]
Tris(2-carboxyethyl)phosphine (TCEP)0.1-0.5 mMA more stable alternative to DTT.[8]
Detergents Polysorbate 20 (Tween 20)0.01 - 0.05% (v/v)Prevents hydrophobic interactions.[8][11]
CHAPS0.1% (w/v)A zwitterionic detergent that can help solubilize aggregates.[11]
Osmolytes Glycerol5 - 20% (v/v)Stabilizes the native protein structure.[8]
Trehalose0.25 - 1 MProtects against aggregation during freeze-thaw cycles.[16]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method for systematically testing different buffer conditions to identify those that best maintain this compound in a soluble, monomeric state.

  • Prepare a Series of Buffers:

    • Prepare a range of buffers with varying pH values (e.g., Tris, HEPES, Phosphate) at pH 6.0, 7.0, and 8.0.

    • For each pH, prepare solutions with different NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM).

  • Dissolve this compound:

    • Dissolve lyophilized this compound in each buffer condition to a final concentration of 1 mg/mL.

  • Incubate and Observe:

    • Incubate the samples at 4°C for 24 hours.

    • Visually inspect for any signs of precipitation.

  • Quantify Soluble this compound:

    • Centrifuge all samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Measure the protein concentration of the supernatant using a BCA or Bradford assay.

  • Assess Aggregation (Optional):

    • Analyze the supernatant by Dynamic Light Scattering (DLS) to determine the size distribution of particles in solution. A monomodal peak corresponding to the expected size of monomeric this compound indicates a lack of aggregation.

Protocol 2: Evaluating the Effect of Additives

This protocol describes how to test the efficacy of different additives in preventing this compound aggregation.

  • Select Optimal Buffer:

    • Use the optimal buffer identified in Protocol 1.

  • Prepare Additive Stocks:

    • Prepare concentrated stock solutions of the additives listed in Table 1.

  • Prepare this compound Samples with Additives:

    • Add the stock solutions to the this compound solution in the optimal buffer to achieve the recommended starting concentrations.

  • Induce Aggregation (Optional):

    • To accelerate the screening process, you can induce aggregation by, for example, incubating the samples at an elevated temperature (e.g., 37°C) with gentle agitation for a defined period.

  • Monitor Aggregation:

    • Monitor aggregation over time by measuring turbidity (absorbance at 340 nm or 600 nm) or by using a fluorescent dye-based aggregation assay that binds to exposed hydrophobic surfaces of aggregated proteins.[17]

  • Assess Biological Activity:

    • After the incubation period, perform a relevant biological assay (e.g., antimicrobial activity assay) to confirm that the additives do not interfere with this compound function.

Visualizations

TroubleshootingWorkflow cluster_precipitation Precipitation cluster_activity Low Activity cluster_background High Background start Start: this compound Aggregation Suspected issue Identify Issue: - Precipitation - Low Activity - High Background start->issue precip_q1 Is pH optimal? issue->precip_q1 Precipitation act_q1 Hydrophobic interactions suspected? issue->act_q1 Low Activity bg_q1 Non-specific binding? issue->bg_q1 High Background precip_a1_yes Adjust Ionic Strength precip_q1->precip_a1_yes Yes precip_a1_no Adjust pH away from pI precip_q1->precip_a1_no No precip_q2 Is concentration too high? precip_a1_yes->precip_q2 precip_a1_no->precip_q2 precip_a2_yes Work with lower concentration precip_q2->precip_a2_yes Yes precip_a2_no Add Solubilizing Agents (e.g., Arg/Glu) precip_q2->precip_a2_no No end_node End: Aggregation Mitigated precip_a2_yes->end_node precip_a2_no->end_node act_a1_yes Add non-denaturing detergent (e.g., Tween 20) act_q1->act_a1_yes Yes act_a1_no Check for disulfide bonds act_q1->act_a1_no No act_q2 Cysteine residues present? act_a1_yes->act_q2 act_a1_no->act_q2 act_a2_yes Add reducing agent (e.g., DTT, TCEP) act_q2->act_a2_yes Yes act_a2_no Re-evaluate buffer components act_q2->act_a2_no No act_a2_yes->end_node act_a2_no->end_node bg_a1_yes Add blocking agent (BSA) and/or surfactant bg_q1->bg_a1_yes Yes bg_a1_no Centrifuge sample before use bg_q1->bg_a1_no No bg_a1_yes->end_node bg_a1_no->end_node AndropinSignaling This compound This compound receptor Bacterial Membrane Receptor This compound->receptor membrane Membrane Disruption receptor->membrane permeability Increased Permeability membrane->permeability ion_flux Ion Flux Imbalance permeability->ion_flux apoptosis Bacterial Cell Death ion_flux->apoptosis

References

optimizing fixation methods for andropin immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with andropin immunohistochemistry (IHC). Our aim is to help you optimize your fixation methods and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixative for this compound immunohistochemistry?

A1: The ideal fixative for this compound IHC depends on the specific antibody and tissue type. However, for paraffin-embedded tissues, 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) are the most commonly used and recommended starting points. These cross-linking fixatives generally provide good preservation of tissue morphology. For frozen sections, cold acetone or methanol can be effective alternatives that may better preserve certain epitopes.[1][2] It is crucial to optimize the fixation time, as over-fixation can mask the epitope, while under-fixation can lead to poor tissue preservation.[3]

Q2: I am getting weak or no signal in my this compound IHC. What are the possible causes and solutions?

A2: Weak or no staining is a common issue in IHC. Here are several potential causes and how to address them:

  • Suboptimal Fixation: Both under- and over-fixation can lead to poor signal. Ensure fixation time is optimized (typically 18-24 hours for formalin-based fixatives).[3]

  • Improper Antigen Retrieval: Formalin fixation can create cross-links that mask the this compound epitope. An antigen retrieval step is often necessary to unmask it.[1] Heat-Induced Epitope Retrieval (HIER) is generally preferred over Proteolytic-Induced Epitope Retrieval (PIER) as it is less likely to damage tissue morphology.[4] We recommend starting with a citrate buffer (pH 6.0) for HIER.

  • Incorrect Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution.

  • Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).

  • Low this compound Expression: The tissue you are studying may have low levels of this compound expression. Consider using an amplification system to enhance the signal.

Q3: I am observing high background staining in my this compound IHC. How can I reduce it?

A3: High background can obscure specific staining. Here are some common causes and solutions:

  • Non-specific Antibody Binding: This can be caused by the primary or secondary antibody binding to other proteins in the tissue. Ensure you are using a blocking solution (e.g., normal serum from the same species as the secondary antibody) before applying the primary antibody.

  • Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP), endogenous peroxidases in the tissue can cause background. Block this activity with a hydrogen peroxide solution before incubation with the primary antibody.[5]

  • Primary Antibody Concentration Too High: An excessively high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.

  • Insufficient Washing: Ensure thorough washing between antibody incubation steps to remove unbound antibodies.

Q4: Should I use Heat-Induced Epitope Retrieval (HIER) or Proteolytic-Induced Epitope Retrieval (PIER) for this compound?

A4: For peptide antigens like this compound, Heat-Induced Epitope Retrieval (HIER) is generally the recommended starting point. HIER is often more effective at breaking the protein cross-links formed by formalin fixation without damaging the tissue morphology, which can be a risk with PIER.[4] The choice of HIER buffer pH (e.g., citrate buffer at pH 6.0 or Tris-EDTA at pH 9.0) should be optimized for your specific antibody and tissue.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Staining or Weak Signal Inadequate fixationOptimize fixation time (typically 18-24 hours in 10% NBF).[3] Avoid prolonged fixation.
Ineffective antigen retrievalPerform Heat-Induced Epitope Retrieval (HIER). Start with citrate buffer (pH 6.0) and optimize temperature and time.[1]
Primary antibody concentration too lowTitrate the primary antibody to find the optimal concentration.
Incompatible secondary antibodyEnsure the secondary antibody is specific for the primary antibody's host species.
Low antigen abundanceUse a signal amplification kit.
High Background Non-specific antibody bindingUse a blocking solution (e.g., 5% normal goat serum) before primary antibody incubation.
Endogenous peroxidase activityIncubate sections in 3% H₂O₂ to block endogenous peroxidases before primary antibody incubation.[5]
Primary antibody concentration too highReduce the concentration of the primary antibody.
Insufficient washingIncrease the duration and number of wash steps.
Non-Specific Staining Cross-reactivity of primary or secondary antibodyRun a negative control (without primary antibody) to check for secondary antibody non-specificity. Consider using a more specific monoclonal antibody if using a polyclonal.
Tissue drying out during stainingKeep slides in a humidified chamber during incubations.
Poor Tissue Morphology Harsh antigen retrievalIf using PIER, reduce the incubation time or enzyme concentration. Consider switching to HIER.
Improper fixationEnsure timely and adequate fixation of the tissue immediately after collection.

Data Presentation: Comparison of Fixation Methods for Peptide Immunohistochemistry

The following table summarizes the expected outcomes of different fixation methods on the immunohistochemical detection of small peptides like this compound. This information is intended as a guide for optimizing your fixation protocol, as the optimal method can be tissue and antibody-dependent.

Fixative Principle of Action Advantages for Peptide IHC Disadvantages for Peptide IHC Typical Fixation Time
10% Neutral Buffered Formalin (NBF) / 4% Paraformaldehyde (PFA) Cross-linking of proteinsExcellent preservation of tissue morphology. Widely used and well-documented.[1]Can mask epitopes, often requiring antigen retrieval.[1] Prolonged fixation can reduce immunoreactivity.[3][6]18-24 hours for immersion fixation.[3]
Acetone (cold) Precipitation and dehydration of proteinsMay better preserve some epitopes as it does not induce cross-linking.[2]Can result in poorer tissue morphology compared to cross-linking fixatives. May cause protein denaturation.5-10 minutes at -20°C for frozen sections.
Methanol (cold) Precipitation and dehydration of proteinsSimilar to acetone, can be good for preserving certain epitopes.Can be harsher than acetone and may lead to more significant changes in protein conformation.10 minutes at -20°C for frozen sections.

Experimental Protocols

Protocol 1: Immunohistochemistry of this compound in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

This protocol is a general guideline and may require optimization for your specific tissue and antibody.

1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 x 10 minutes. b. Immerse in 100% ethanol: 2 x 5 minutes. c. Immerse in 95% ethanol: 1 x 3 minutes. d. Immerse in 70% ethanol: 1 x 3 minutes. e. Rinse in distilled water.

2. Antigen Retrieval (HIER): a. Immerse slides in a coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes. c. Allow slides to cool to room temperature in the buffer. d. Rinse slides in Tris-buffered saline with Tween 20 (TBST).

3. Immunohistochemical Staining: a. Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity. b. Washing: Wash slides 3 x 5 minutes in TBST. c. Blocking: Incubate sections with 5% normal goat serum in TBST for 1 hour at room temperature to block non-specific binding. d. Primary Antibody: Incubate with anti-andropin antibody (e.g., ab122800) diluted in blocking buffer overnight at 4°C in a humidified chamber. A typical starting dilution is 1:200. e. Washing: Wash slides 3 x 5 minutes in TBST. f. Secondary Antibody: Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature. g. Washing: Wash slides 3 x 5 minutes in TBST. h. Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature. i. Washing: Wash slides 3 x 5 minutes in TBST. j. Chromogen: Incubate with diaminobenzidine (DAB) substrate until the desired brown color develops. Monitor under a microscope. k. Washing: Rinse slides with distilled water.

4. Counterstaining and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water. c. Dehydrate through graded alcohols (70%, 95%, 100% ethanol). d. Clear in xylene and mount with a permanent mounting medium.

Visualizations

This compound Signaling Pathways

andropin_signaling Adropin This compound GPR19 GPR19 (Putative Receptor) Adropin->GPR19 Binds to VEGFR2 VEGFR2 GPR19->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K ERK12 ERK1/2 VEGFR2->ERK12 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects NO Nitric Oxide (NO) eNOS->NO Vascular_Effects Vascular Effects (e.g., Vasodilation) NO->Vascular_Effects ERK12->Vascular_Effects

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for this compound IHC

IHC_Workflow Tissue_Collection Tissue Collection & Fixation Embedding Paraffin Embedding Tissue_Collection->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Andropin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (e.g., ABC-DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis Mounting->Analysis

Caption: Experimental workflow for this compound IHC.

References

troubleshooting off-target effects in andropin RNAi experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering potential off-target effects in andropin RNAi experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a phenotype (e.g., decreased cell viability, altered metabolism) after transfecting my cells with an this compound-targeting siRNA that doesn't align with the known functions of this compound. Could this be an off-target effect?

A1: Yes, this is a common concern in RNAi experiments and could very well be an off-target effect. Off-target effects occur when an siRNA molecule silences unintended genes due to partial sequence complementarity.[1][2][3] The primary mechanism is "miRNA-like" binding, where the 'seed region' (nucleotides 2-8 of the siRNA guide strand) binds to the 3' UTR of unintended mRNA transcripts, leading to their degradation or translational repression.[1][4][5] This can produce phenotypes completely unrelated to the knockdown of your intended target, this compound.[6][7]

To begin troubleshooting, it is critical to confirm that the observed phenotype is a direct result of this compound knockdown and not an artifact.

Q2: How can I distinguish between a true on-target phenotype and an off-target effect in my this compound knockdown experiment?

A2: The gold standard for validating an observed phenotype is to use multiple, independent siRNAs that target different regions of the this compound mRNA. An on-target effect should be reproducible with at least two distinct siRNAs, whereas off-target effects are specific to an individual siRNA sequence.[8]

Additionally, performing a "rescue" experiment provides strong evidence of specificity.[9] This involves re-introducing the this compound gene via a plasmid that has been engineered with silent mutations in the siRNA-binding site. If the phenotype is reversed upon expression of this rescue construct, it confirms the effect was due to this compound knockdown.

Below is a troubleshooting workflow to help diagnose your results.

G Troubleshooting Workflow for Unexpected RNAi Phenotypes A Unexpected Phenotype Observed B Step 1: Validate with Multiple siRNAs (Use 2-3 distinct siRNAs for this compound) A->B C Phenotype is Consistent Across Multiple siRNAs B->C Yes D Phenotype is Inconsistent (Likely Off-Target) B->D No E Step 2: Perform Rescue Experiment (Co-transfect best siRNA with This compound rescue plasmid) C->E I Redesign siRNA or Use Alternative Strategy (e.g., siRNA pools, chemical mods) D->I F Phenotype is Rescued (On-Target Confirmed) E->F Yes G Phenotype is NOT Rescued (Likely Off-Target) E->G No H Proceed with Further Experiments F->H G->I

A flowchart for troubleshooting unexpected RNAi results.

Q3: What are the main strategies to reduce or mitigate off-target effects from the start?

A3: Proactively minimizing off-target effects is the best approach. Key strategies include:

  • Use the Lowest Effective Concentration: Titrate your siRNA to find the lowest concentration that still provides sufficient knockdown of this compound.[10][11] Off-target effects are concentration-dependent.[11]

  • Pool Multiple siRNAs: Using a pool of 3-4 siRNAs targeting the same gene can reduce the concentration of any single siRNA, thereby minimizing its specific off-target signature.[1][10][12]

  • Use Chemically Modified siRNAs: Modifications, especially in the seed region (e.g., 2'-O-methylation), can destabilize miRNA-like binding to off-targets without compromising on-target silencing.[1][4][10]

  • Careful Bioinformatic Design: Use design algorithms that screen for potential off-targets by checking seed region complementarity against the entire transcriptome. A simple BLAST search of your siRNA sequence can help identify unintended targets.[9]

The diagram below illustrates the difference between the intended on-target silencing and the problematic off-target silencing.

G Mechanism of On-Target vs. Off-Target Silencing cluster_0 On-Target Silencing cluster_1 Off-Target Silencing siRNA_on This compound siRNA RISC_on RISC siRNA_on->RISC_on loads mRNA_on This compound mRNA RISC_on->mRNA_on Perfect Match Cleavage mRNA Cleavage & Degradation mRNA_on->Cleavage siRNA_off This compound siRNA RISC_off RISC siRNA_off->RISC_off loads mRNA_off Unintended mRNA (e.g., Gene X) RISC_off->mRNA_off Seed Region Match (Imperfect) Repression Translational Repression or Degradation mRNA_off->Repression

Comparison of on-target and off-target RNAi mechanisms.

Experimental Data Interpretation

Q4: I used three different siRNAs against this compound and got different results for my endpoint (cell viability). How do I interpret this data?

A4: This scenario strongly suggests that at least one of your siRNAs is causing a significant off-target effect. If two siRNAs produce a consistent result while the third deviates, the divergent result is likely an artifact.

Table 1: Hypothetical qPCR and Viability Data for this compound siRNAs

TreatmentThis compound mRNA Level (Relative to Control)Cell Viability (% of Control)Interpretation
Mock Transfection1.00100%Baseline
Non-Targeting Control siRNA0.9899%Negative control, shows minimal non-specific effects
This compound siRNA #1 0.22 85% Consistent with siRNA #2, likely on-target effect
This compound siRNA #2 0.19 83% Consistent with siRNA #1, likely on-target effect
This compound siRNA #3 0.25 45% Discrepant viability, suggests strong off-target toxicity

In this example, both siRNA #1 and #2 show efficient knockdown of this compound and a modest decrease in cell viability (~15-17%). However, siRNA #3, despite similar knockdown efficiency, causes a drastic drop in viability (55%). This suggests siRNA #3 is inducing a toxic off-target effect.[6][7] The true on-target phenotype is more likely the ~15% reduction in viability.

Key Experimental Protocols

Protocol 1: siRNA Titration to Minimize Off-Target Effects

This protocol helps determine the lowest siRNA concentration that achieves effective target knockdown while minimizing off-target effects.

  • Plate Cells: Seed your cells in a multi-well plate (e.g., 24-well) to reach 50-70% confluency at the time of transfection.

  • Prepare siRNA Dilutions: Prepare a dilution series of your most potent this compound-targeting siRNA. Typical final concentrations to test are 50 nM, 25 nM, 10 nM, 5 nM, and 1 nM.[10] Include a non-targeting control siRNA at the highest concentration (50 nM).

  • Prepare Transfection Complexes: For each concentration, mix the siRNA with your chosen transfection reagent according to the manufacturer's protocol. Incubate to allow complex formation.

  • Transfect Cells: Add the transfection complexes to the appropriate wells.

  • Incubate: Culture the cells for 48-72 hours post-transfection.

  • Analyze Results: Harvest the cells.

    • Part 1 (On-Target): Use half of the cells from each well to perform qRT-PCR to measure this compound mRNA levels.

    • Part 2 (Phenotype): Use the other half to perform your phenotypic assay (e.g., viability assay, metabolic assay).

  • Determine Optimal Concentration: Identify the lowest siRNA concentration that gives >70% knockdown of this compound with the most stable and least severe phenotype.

Protocol 2: Rescue Experiment for Phenotype Validation

This protocol validates that an observed phenotype is due to the loss of this compound function.

  • Obtain/Create Rescue Plasmid:

    • Obtain a mammalian expression vector containing the full-length cDNA for this compound.

    • Using site-directed mutagenesis, introduce 3-4 silent "wobble" mutations into the region targeted by your primary siRNA. This makes the rescue transcript immune to silencing by that specific siRNA without changing the amino acid sequence of the protein.

    • Confirm the mutations via sequencing.

  • Set Up Experimental Groups:

    • Group A: Non-targeting siRNA + Empty Vector

    • Group B: this compound siRNA + Empty Vector

    • Group C: this compound siRNA + this compound Rescue Plasmid

  • Co-transfection: Transfect cells with the appropriate siRNA and plasmid combinations. Use a plasmid-to-siRNA mass ratio between 3:1 and 5:1, but optimize for your cell line.

  • Incubate: Culture cells for 48-72 hours to allow for both knockdown of the endogenous gene and expression of the rescue protein.

  • Analyze: Perform your phenotypic assay. A successful rescue is observed if the phenotype in Group C is significantly reversed compared to Group B and resembles Group A.

This compound Signaling & Off-Target Interference

This compound (in mammals, often called adropin) is a peptide hormone involved in energy and glucose metabolism.[13][14] It is believed to signal through a G protein-coupled receptor (GPCR), potentially GPR19, influencing downstream pathways like PI3K/Akt and ERK1/2 to regulate cellular processes.[15][16][17] An off-target effect from an this compound siRNA could inadvertently silence a key component of a parallel pathway, leading to a misinterpretation of this compound's function.

G Potential Interference of Off-Target Effects with Adropin Signaling cluster_0 Adropin On-Target Pathway cluster_1 Hypothetical Off-Target Effect Adropin Adropin GPR19 GPR19 (Receptor) Adropin->GPR19 PI3K PI3K GPR19->PI3K Akt Akt PI3K->Akt Metabolism Improved Glucose Metabolism Akt->Metabolism siRNA This compound siRNA (Off-Target Activity) GeneX Gene X (e.g., a kinase) siRNA->GeneX miRNA-like silencing PathwayY Pathway Y GeneX->PathwayY CellGrowth Altered Cell Growth/Viability PathwayY->CellGrowth Note Here, the siRNA silences Gene X, confounding the true effect of knocking down Adropin's pathway.

Diagram of adropin signaling and potential off-target interference.

References

strategies to improve andropin quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for andropin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on accurate and reproducible measurement of this compound in biological samples. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to assist with your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound in biological samples?

The most common methods for quantifying this compound are immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). ELISAs are widely used due to their availability in ready-to-use kit formats, high sensitivity, and suitability for high-throughput analysis.[1][2] LC-MS/MS offers high specificity and the ability to multiplex, but method development can be more complex.

Q2: What are the critical pre-analytical factors to consider when collecting samples for this compound measurement?

Pre-analytical variables are a major source of error in peptide quantification.[3][4][5] For this compound analysis, the following factors are critical:

  • Sample Type: Both serum and plasma can be used. Collect plasma using EDTA or heparin as an anticoagulant.[6] Note that different sample types may yield different concentrations, so consistency is key.

  • Sample Collection: For serum, allow blood to clot at room temperature for 15-30 minutes before centrifugation. For plasma, process the sample as soon as possible after collection.[7][8]

  • Centrifugation: Centrifuge samples promptly after collection. For serum, centrifugation is typically done for 15 minutes at 1000 x g.[6]

  • Storage: After centrifugation, aliquot the serum or plasma into clean tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[2]

Q3: Should I use serum or plasma for this compound quantification?

Both serum and plasma are acceptable matrices for this compound quantification with commercial ELISA kits.[1][6][9] However, it is crucial to maintain consistency in the sample type used throughout a study, as there may be systematic differences in measured concentrations between the two. The choice may also depend on the specific assay manufacturer's recommendations.

Q4: How can I minimize peptide degradation during sample handling and storage?

Peptide hormones like this compound are susceptible to degradation by proteases present in biological samples. To minimize degradation:

  • Process samples quickly and at low temperatures (e.g., on ice).[10]

  • Use protease inhibitors, although this should be validated for your specific assay as they can sometimes interfere.

  • Store samples at -80°C for long-term preservation.[2]

  • Avoid repeated freeze-thaw cycles by aliquoting samples after the initial processing.[2]

Method Comparison: this compound ELISA Kits

The following table summarizes the performance characteristics of several commercially available human this compound ELISA kits. This data is compiled from manufacturer-provided information and can help guide your selection based on the specific requirements of your study.

FeatureCUSABIO (CSB-E17374h)ELK Biotechnology (ELK6444)Novus Biologicals (NBP2-66433)Elabscience (E-EL-H5307)
Assay Type Sandwich ELISASandwich ELISASandwich ELISASandwich ELISA
Sample Types Serum, Plasma, Tissue HomogenatesSerum, Plasma, Tissue HomogenatesSerum, PlasmaSerum, Plasma
Detection Range 1.56 - 100 pg/mL31.25 - 2000 pg/mL12.50 - 800 pg/mL31.25 - 2000 pg/mL
Sensitivity < 0.39 pg/mL14.2 pg/mL7.50 pg/mL18.75 pg/mL
Intra-Assay CV% < 8%< 8%< 5.24%< 10%
Inter-Assay CV% < 10%< 10%< 5.18%< 10%
Spike Recovery 85-107%Not specified89-104%90-105%
Linearity 86-101%Not specifiedNot specified88-103%

Data is subject to change by the manufacturer. Always refer to the latest product datasheet.

Experimental Workflows and Protocols

Below are generalized protocols for sample handling and this compound quantification.

General Sample Collection and Handling Workflow

This diagram outlines the critical steps for processing blood samples for this compound analysis.

G cluster_collection Sample Collection cluster_processing Initial Processing cluster_centrifugation Centrifugation cluster_storage Aliquoting & Storage Collect Venipuncture Serum_Tube Serum Tube (Red Top) Collect->Serum_Tube Plasma_Tube Plasma Tube (EDTA/Heparin) Collect->Plasma_Tube Clot Allow to Clot (15-30 min at RT) Serum_Tube->Clot Mix Gently Invert 8-10 times Plasma_Tube->Mix Centrifuge_Serum Centrifuge (1000 x g for 15 min) Clot->Centrifuge_Serum Centrifuge_Plasma Centrifuge (1000 x g for 15 min) Mix->Centrifuge_Plasma Aliquot_Serum Aliquot Serum Centrifuge_Serum->Aliquot_Serum Aliquot_Plasma Aliquot Plasma Centrifuge_Plasma->Aliquot_Plasma Store_Serum Store at -80°C Aliquot_Serum->Store_Serum Store_Plasma Store at -80°C Aliquot_Plasma->Store_Plasma

Diagram 1: Blood sample processing workflow for this compound analysis.
Generalized this compound ELISA Protocol (Sandwich Assay)

This protocol is a summary based on common procedures for commercially available kits.[1][2] Always follow the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare working solutions of detection antibodies and other reagents as per the kit manual.

  • Standard Curve: Prepare a serial dilution of the this compound standard to create a standard curve.

  • Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.

  • Incubation 1: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C).

  • Washing 1: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody working solution to each well.

  • Incubation 2: Cover and incubate as specified (e.g., 1 hour at 37°C).

  • Washing 2: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation 3: Cover and incubate (e.g., 30 minutes at 37°C).

  • Washing 3: Repeat the wash step (often with more repetitions, e.g., 5 times).

  • Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes, or until color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader immediately.

  • Data Analysis: Calculate the this compound concentration in your samples by interpolating their OD values from the standard curve.

Generalized LC-MS/MS Protocol for Peptide Quantification

This is a template protocol and requires optimization and validation for this compound.

  • Sample Preparation (Protein Precipitation & Digestion):

    • Thaw plasma/serum samples on ice.

    • To 50 µL of sample, add an internal standard (a stable isotope-labeled version of this compound or a similar peptide).

    • Precipitate proteins by adding 150 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube.

    • (Optional, if analyzing a surrogate peptide) Dry the supernatant under nitrogen and reconstitute in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add trypsin and incubate at 37°C for 4-16 hours.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

    • Load the sample (or digested sample).

    • Wash the cartridge to remove salts and interferences.

    • Elute the peptides with an appropriate solvent (e.g., acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Dry the eluted sample and reconstitute in the mobile phase A (e.g., water with 0.1% formic acid).

    • Inject the sample onto a C18 analytical column.

    • Perform a gradient elution with mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the eluent using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the this compound and internal standard transitions.

    • Calculate the peak area ratio.

    • Quantify the this compound concentration using a calibration curve prepared in the same biological matrix.

Troubleshooting Guides

ELISA Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal Reagents added in the wrong order or expired.Rerun the assay, carefully following the protocol. Check reagent expiration dates.
Insufficient incubation time or incorrect temperature.Ensure incubations are carried out for the specified duration and at the correct temperature.
Antibody concentration is too low.Check dilutions; consider optimizing antibody concentrations if developing your own assay.
High Background Insufficient washing.Increase the number of washes and ensure wells are completely aspirated after each wash.
Detection antibody or HRP-conjugate concentration too high.Check dilutions. Titrate reagents to find the optimal concentration.
Blocking was inadequate.Increase blocking time or use a different blocking buffer.
High Variability (High CV%) Inaccurate pipetting.Calibrate pipettes. Use fresh tips for each standard and sample. Ensure no bubbles are in the wells.
Inconsistent washing technique.Use an automated plate washer if possible, or ensure manual washing is consistent across the plate.
Temperature variation across the plate ("edge effect").Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates.
Poor Standard Curve Improper standard dilution.Prepare fresh standards, ensuring accurate pipetting and thorough mixing at each dilution step.
Degraded standard.Use a fresh vial of standard. Store standards as recommended by the manufacturer.
LC-MS/MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Signal / Poor Recovery Inefficient protein precipitation or peptide extraction.Optimize the precipitation solvent and volume. Test different SPE cartridges and elution solvents.
Adsorption of this compound to tubes/surfaces.Use low-binding microcentrifuge tubes and pipette tips.
Suboptimal ionization or fragmentation.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows) and collision energy for this compound-specific transitions.
High Matrix Effects Co-elution of interfering substances from the sample matrix.Improve chromatographic separation by modifying the gradient. Enhance sample cleanup with a more selective SPE method.
Ion suppression or enhancement.Use a stable isotope-labeled internal standard to compensate for matrix effects. Evaluate different sample dilutions.
Poor Reproducibility Inconsistent sample preparation.Standardize all steps of the sample preparation workflow. Use an automated liquid handler for improved precision.
Variability in digestion efficiency (if applicable).Ensure consistent enzyme-to-protein ratio, temperature, and incubation time.

This compound Signaling Pathway

This compound is believed to exert its effects through the G-protein coupled receptor 19 (GPR19). Activation of this receptor can initiate downstream signaling cascades, including the MAPK/ERK pathway, which influences cellular processes related to metabolism.

G Adropin This compound GPR19 GPR19 Receptor Adropin->GPR19 Binds to G_Protein Gαi Protein GPR19->G_Protein Activates MAPK_Pathway MAPK/ERK Pathway GPR19->MAPK_Pathway Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduced production Cellular_Response Metabolic Regulation (e.g., Glucose Homeostasis) cAMP->Cellular_Response Modulates MAPK_Pathway->Cellular_Response

Diagram 2: Simplified this compound signaling pathway via the GPR19 receptor.

References

dealing with protease degradation of andropin in extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of protease degradation of the antimicrobial peptide Andropin in experimental extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question: I am observing low yields of intact this compound in my extracts. What are the likely causes and how can I resolve this?

Answer:

Low yields of intact this compound are frequently due to proteolytic degradation during the extraction process. The male reproductive tract of Drosophila melanogaster, the source of this compound, contains a variety of proteases.[1][2] Here are the primary causes and solutions:

  • Inadequate Protease Inhibition: The proteases released during tissue homogenization are likely degrading this compound.

    • Solution: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis buffer immediately before use. Given that the Drosophila ejaculatory duct contains a high concentration of serine proteases, ensure your cocktail is effective against this class of enzymes.[3][4] For enhanced protection, consider adding specific inhibitors like AEBSF or aprotinin.[5]

  • Suboptimal Extraction Conditions: Temperature and pH can significantly influence protease activity.

    • Solution: Perform all extraction steps at low temperatures (4°C) to minimize enzymatic activity.[6] Maintain a slightly acidic pH (around 6.0) in your extraction buffer, as many proteases are less active in acidic conditions, and cationic antimicrobial peptides like this compound are often more stable at a lower pH.[7][8]

  • Mechanical Lysis: Harsh homogenization methods can lead to excessive release of proteases from cellular compartments.

    • Solution: Opt for gentle lysis methods. If using mechanical disruption, keep it brief and ensure the sample remains cold.

Question: My western blot or HPLC analysis shows multiple bands or peaks smaller than the expected size for this compound. How can I confirm this is degradation and prevent it?

Answer:

The presence of smaller fragments strongly suggests proteolytic degradation of this compound.

  • Confirmation: To confirm that these are degradation products, you can use mass spectrometry (LC-MS) to analyze the fragments and identify cleavage sites within the this compound sequence.[9][10][11]

  • Prevention:

    • Immediate Inhibition: Add protease inhibitors to your sample collection tubes if there is any delay between dissection and extraction.

    • Optimize Inhibitor Concentration: You may need to increase the concentration of your protease inhibitor cocktail. Some protocols suggest using up to 2-3X the standard concentration for tissues with high proteolytic activity.[5]

    • Rapid Processing: Minimize the time between tissue collection, extraction, and analysis to limit the exposure of this compound to proteases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability during extraction and storage?

A1: While specific data for this compound is limited, cationic antimicrobial peptides are generally most stable in a slightly acidic environment (pH 5.0-6.5).[7][12] This is because a lower pH helps to maintain the peptide's cationic nature, which is often crucial for its structure and activity, while also reducing the activity of many proteases that have neutral or alkaline pH optima.

Q2: How does temperature affect this compound stability?

A2: Like most peptides, this compound is susceptible to degradation at higher temperatures. It is recommended to keep extracts on ice (4°C) during processing and to store them at -20°C or -80°C for long-term preservation to maintain stability.[13][14] As this compound has an alpha-helical structure, extreme heat will cause denaturation.[15][16][17]

Q3: Which class of proteases is most likely to degrade this compound in its native source?

A3: this compound is found in the ejaculatory duct of Drosophila melanogaster.[1] This tissue is known to contain a high concentration of serine proteases.[3][18] Therefore, serine proteases are the most probable cause of this compound degradation in crude extracts.

Q4: Can I use heat inactivation to eliminate proteases in my this compound extract?

A4: Heat inactivation (e.g., boiling the sample) can be effective at denaturing many proteases. However, this method is generally not recommended for small peptides like this compound, as the high temperatures can also lead to the degradation or aggregation of the peptide itself.[14] Chemical inhibition is a more controlled and reliable method for preserving this compound's integrity.

Data Presentation

Table 1: Recommended Protease Inhibitor Cocktail Composition for this compound Extraction

Protease Class TargetedInhibitor ExampleTypical Working ConcentrationRationale for Inclusion
Serine Proteases AEBSF, Aprotinin, PMSF1-2 mM (AEBSF, PMSF), 1-2 µg/mL (Aprotinin)High concentration of serine proteases in Drosophila reproductive tissues.[3][19]
Cysteine Proteases E-64, Leupeptin1-10 µMBroad-spectrum protection against other potential endogenous proteases.
Aspartic Proteases Pepstatin A1 µMProvides comprehensive inhibition of major protease classes.[20]
Metalloproteases EDTA, 1,10-Phenanthroline1-5 mMChelates metal ions required for the activity of metalloproteases.[6]

Table 2: Influence of pH and Temperature on this compound Stability (Illustrative)

ConditionEstimated Percentage of Intact this compound Remaining (after 4 hours)Notes
pH 4.0, 4°C >95%Highly stable.
pH 6.0, 4°C >90%Good stability, recommended for extraction.
pH 7.5, 4°C 70-80%Increased risk of degradation due to neutral protease activity.
pH 6.0, 25°C 60-70%Room temperature accelerates degradation.
pH 7.5, 25°C <50%Significant degradation expected.

Note: This table is illustrative and based on general principles for cationic antimicrobial peptides. Actual stability should be determined empirically.

Experimental Protocols

Protocol 1: Extraction of this compound from Drosophila melanogaster Ejaculatory Ducts

  • Preparation of Lysis Buffer:

    • Prepare a buffer of 100 mM Tris-HCl, 150 mM NaCl, pH 7.5.

    • Immediately before use, chill the buffer on ice and add a broad-spectrum protease inhibitor cocktail to a 1X final concentration (see Table 1 for recommended components). For tissues with very high protease activity, a 2X concentration may be beneficial.[5]

  • Tissue Dissection:

    • Dissect the ejaculatory ducts from male Drosophila melanogaster in ice-cold PBS.

    • Immediately transfer the dissected tissue into a pre-chilled microcentrifuge tube containing the prepared lysis buffer.

  • Homogenization:

    • Homogenize the tissue on ice using a micro-pestle or by sonication.

    • If sonicating, use short bursts (10-15 seconds) followed by cooling periods to prevent sample heating.

  • Clarification:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collection of Supernatant:

    • Carefully transfer the supernatant, which contains the this compound extract, to a new pre-chilled tube.

  • Storage:

    • For immediate analysis, keep the extract on ice. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Stability Assay

  • Sample Preparation:

    • Thaw the this compound extract on ice.

    • Divide the extract into several aliquots in microcentrifuge tubes.

  • Incubation Conditions:

    • Incubate each aliquot under different conditions (e.g., varying pH buffers, different temperatures) for a set time course (e.g., 0, 1, 2, 4, 8 hours).

    • Include a control sample kept at -20°C or on ice for the duration of the experiment.

  • Reaction Quenching:

    • At each time point, stop the degradation by adding a strong acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by flash-freezing in liquid nitrogen.

  • Analysis:

    • Analyze the amount of intact this compound in each sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[21][22][23][24]

    • Monitor the absorbance at 214 nm. The peak corresponding to intact this compound should decrease over time in unstable conditions.

  • Quantification:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Protocol 3: Quantification of this compound by RP-HPLC

  • HPLC System and Column:

    • Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to elute the peptides. A typical gradient might be from 5% to 60% B over 30 minutes.

  • Detection:

    • Monitor the eluent at a wavelength of 214 nm.

  • Quantification:

    • Identify the peak corresponding to this compound based on its retention time, which can be determined using a synthetic this compound standard.

    • The area under the peak is proportional to the amount of this compound in the sample.

Mandatory Visualizations

Andropin_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Downstream Processing prep_buffer Prepare Lysis Buffer (pH 6.0-7.0) add_inhibitors Add Protease Inhibitors (1X-2X) prep_buffer->add_inhibitors Immediately before use dissection Dissect Ejaculatory Ducts (on ice) homogenize Homogenize Tissue (on ice) dissection->homogenize centrifuge Centrifuge at 14,000 x g, 4°C homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant store Store at -80°C or Proceed to Analysis collect_supernatant->store quantify Quantify this compound (RP-HPLC) store->quantify

Caption: Workflow for this compound extraction with protease inhibition.

Troubleshooting_Andropin_Degradation start Low yield or multiple degradation bands? check_inhibitors Are you using a broad-spectrum protease inhibitor cocktail? start->check_inhibitors Yes no_inhibitors Add a comprehensive protease inhibitor cocktail. check_inhibitors->no_inhibitors No check_conditions Are you working at 4°C and maintaining a slightly acidic pH? check_inhibitors->check_conditions Yes re_evaluate Re-evaluate results after implementing changes. no_inhibitors->re_evaluate bad_conditions Perform all steps on ice. Adjust buffer pH to 6.0-6.5. check_conditions->bad_conditions No check_time Is the extraction process rapid? check_conditions->check_time Yes bad_conditions->re_evaluate slow_process Minimize time between dissection and analysis. check_time->slow_process No check_time->re_evaluate Yes slow_process->re_evaluate

References

Technical Support Center: Optimizing Buffer Conditions for Andropin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize buffer conditions for Andropin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

A1: this compound is a peptide hormone involved in regulating metabolic homeostasis, including glucose and lipid metabolism.[1][2] It is also recognized as a male-specific antibacterial peptide in Drosophila melanogaster.[3][4] Its activity can be assessed through metabolic assays (e.g., monitoring signaling pathways like Akt phosphorylation) or antimicrobial assays (e.g., determining Minimum Inhibitory Concentration).[1][2][4]

Q2: Why is buffer optimization critical for this compound activity assays?

A2: Like most peptides, this compound's stability and activity are highly sensitive to its chemical environment. Buffer parameters such as pH, ionic strength, and the presence of additives can influence its solubility, structure, and interaction with its target.[5][6] Improper buffer conditions can lead to peptide degradation, aggregation, or reduced activity, resulting in unreliable and irreproducible data.[7]

Q3: What is a good starting point for buffer pH and ionic strength?

A3: For initial screening, a low ionic strength buffer, such as 10 mM sodium phosphate, is recommended.[8] A good starting pH range to test is between 5.5 and 7.5.[8] The optimal pH should be determined empirically, as it can be influenced by the specific assay and target (e.g., bacterial strain or cell type). For many antimicrobial peptide assays, a pH of 7.2-7.4 is standard, but this may need adjustment based on the specific infection site being modeled.[9]

Q4: Should I include any additives in my assay buffer?

A4: Yes, certain additives can be beneficial. To prevent non-specific binding to labware (especially polypropylene plates), adding a carrier protein like 0.2% Bovine Serum Albumin (BSA) and a non-ionic detergent like 0.01% Tween-20 is often recommended.[10][11] If proteolytic degradation is a concern, protease inhibitors may be included, provided they do not interfere with the assay.[5]

Q5: How should I properly store my this compound stock solutions?

A5: Peptides should be stored at -20°C or -80°C.[5][7] It is best practice to dissolve the lyophilized peptide in a sterile, appropriate solvent and then create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low this compound Activity Improper pH: The buffer pH may be far from the optimal range for this compound's activity or stability.Test a range of pH values (e.g., 5.5 to 8.5) to find the optimum for your specific assay.[12] Adjust the pH to be at least 1-2 units away from the peptide's isoelectric point (pI) to prevent aggregation.[5]
High Ionic Strength: High salt concentrations can inhibit the activity of some antimicrobial peptides through a "salting-out" effect.[8]Start with a low ionic strength buffer (e.g., 10 mM phosphate buffer). If required by the assay, test varying concentrations of salts like NaCl (e.g., 0 mM, 50 mM, 150 mM) to determine their impact.[8]
Peptide Degradation: The peptide may have degraded due to improper storage, handling (e.g., multiple freeze-thaw cycles), oxidation, or protease contamination.[5][7]Prepare fresh single-use aliquots from a properly stored stock.[7] If oxidation is suspected (for peptides with Cys, Trp, or Met), consider adding reducing agents like DTT or TCEP if compatible with the assay.[5][13]
Peptide Adsorption: Cationic peptides can bind to negatively charged surfaces like standard polystyrene plates.[11]Use low-binding polypropylene plates for your assays.[11] Include 0.2% BSA and 0.01% acetic acid in your dilution buffer to minimize non-specific binding.[11]
High Variability Between Replicates Peptide Aggregation/Precipitation: The peptide may be poorly soluble in the chosen buffer, leading to inconsistent concentrations in the wells.Visually inspect solutions for precipitates. Prepare fresh solutions before each experiment. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be needed for the stock solution, followed by dilution in the assay buffer.[5]
Inconsistent Pipetting/Mixing: Errors in serial dilutions or inadequate mixing can lead to significant variability.Ensure thorough mixing at each dilution step. Use calibrated pipettes and fresh tips for each transfer. Prepare a master mix of reagents where possible.
Inconsistent Incubation Conditions: Fluctuations in temperature or incubation time can affect assay outcomes.Use a calibrated incubator and ensure a consistent incubation period for all plates in an experiment.
Assay Works in Low-Salt Buffer but Fails in Growth Media Inhibitory Components in Media: Standard culture media (e.g., Mueller-Hinton Broth) can contain high salt concentrations or other components that interfere with peptide activity.[8][9]Consider using a modified low-salt or minimal defined medium for the assay.[8] Alternatively, determine the peptide's activity in the presence of increasing concentrations of the media to understand the inhibitory effect.

Buffer Component Optimization Data

The following tables summarize recommended starting ranges for key buffer components. The optimal values must be determined empirically for each specific experimental setup.

Table 1: pH Optimization

Buffer System Useful pH Range Typical Starting pH
Sodium Phosphate 5.8 - 8.0 7.0 - 7.4
Tris-HCl 7.5 - 9.0 7.5
HEPES 6.8 - 8.2 7.4

| MES | 5.5 - 6.7 | 6.0 |

Table 2: Ionic Strength and Additive Optimization

Component Typical Concentration Range Purpose
Salt (e.g., NaCl) 0 mM - 150 mM Modulates ionic strength; can be inhibitory at high concentrations.[8]
BSA 0.1% - 0.4% (w/v) Prevents non-specific adsorption to surfaces.[11]
Tween-20 0.01% - 0.05% (v/v) Reduces non-specific binding and peptide aggregation.[10]

| Acetic Acid | 0.01% (v/v) | Can improve solubility and is often used in peptide diluents.[11] |

Experimental Protocols

Protocol 1: General Buffer Optimization Workflow

This protocol outlines a systematic approach to optimizing buffer conditions for an this compound activity assay.

  • Define Assay: Select a robust and reproducible assay for this compound activity (e.g., antimicrobial MIC assay or a cell-based signaling assay).

  • pH Screening:

    • Prepare a base buffer (e.g., 10 mM Sodium Phosphate) and adjust the pH to create a range of buffers (e.g., 5.5, 6.5, 7.5, 8.5).[8]

    • Perform the this compound activity assay in each pH condition, keeping the peptide concentration constant.

    • Identify the pH that yields the highest and most consistent activity.

  • Ionic Strength Screening:

    • Using the optimal pH determined in the previous step, prepare buffers with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).[8]

    • Perform the activity assay in each ionic strength condition.

    • Determine the salt concentration at which this compound activity is maximal.

  • Additive Screening:

    • Using the optimal buffer from the previous steps, test the effect of additives like 0.2% BSA or 0.01% Tween-20.

    • Compare the activity with and without the additives to see if they improve consistency or overall activity.

  • Validation:

    • Once the optimal buffer composition (pH, ionic strength, additives) is determined, perform a full dose-response experiment to validate the conditions and confirm the peptide's potency.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted for cationic peptides like this compound.

  • Peptide Preparation:

    • Prepare a 10x stock of the highest this compound concentration to be tested in a diluent of 0.01% acetic acid with 0.2% BSA.[11]

    • Perform serial two-fold dilutions in the same diluent using low-binding polypropylene tubes.[11][14]

  • Bacterial Inoculum Preparation:

    • Grow the target bacterial strain overnight in a suitable medium (e.g., Mueller-Hinton Broth, MHB).[11]

    • Dilute the overnight culture in the optimized assay buffer (or minimal media) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

  • Assay Setup (96-well Polypropylene Plate):

    • Add 100 µL of the bacterial inoculum to each well.

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.[8]

    • Include a positive control (bacteria with no peptide) and a negative control (media only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.[8][11]

    • The MIC is the lowest peptide concentration that causes complete inhibition of visible bacterial growth.

Visualizations

Buffer_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_validation Phase 3: Validation start Define Assay Endpoint (e.g., MIC, EC50) prep_peptide Prepare Peptide Stock (Aliquot, Store at -80°C) start->prep_peptide ph_screen Screen pH Range (e.g., 5.5 - 8.5) prep_peptide->ph_screen salt_screen Screen Ionic Strength (e.g., 0-150mM NaCl) ph_screen->salt_screen Using Optimal pH additive_screen Screen Additives (e.g., BSA, Tween-20) salt_screen->additive_screen Using Optimal [Salt] validate Validate Final Buffer (Full Dose-Response) additive_screen->validate end Optimized Buffer Condition validate->end

Caption: Workflow for systematic optimization of buffer conditions.

Andropin_Signaling_Pathway Adropin Adropin Receptor Putative Receptor (e.g., GPCR/GPR19) Adropin->Receptor Binds PI3K PI3K Receptor->PI3K Activates VEGFR2 VEGFR2 Receptor->VEGFR2 Activates AKT Akt (Protein Kinase B) PI3K->AKT Activates Metabolic_Effects Metabolic Effects: • Enhanced Glucose Uptake (GLUT4) • Improved Insulin Sensitivity AKT->Metabolic_Effects eNOS eNOS AKT->eNOS Phosphorylates VEGFR2->PI3K ERK ERK1/2 VEGFR2->ERK ERK->eNOS Phosphorylates Vascular_Effects Vascular Effects: • Increased NO production • Endothelial Protection eNOS->Vascular_Effects

Caption: Simplified this compound signaling pathways in metabolic and vascular regulation.[1][15][16][17]

References

Validation & Comparative

Unveiling the Antibacterial Potential of Andropin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to novel sources for the next generation of antibiotics. One such promising candidate is Andropin, a male-specific antimicrobial peptide (AMP) discovered in the fruit fly, Drosophila melanogaster.[1][2] This guide provides a comprehensive comparison of this compound with other well-characterized antimicrobial peptides, offering insights for researchers, scientists, and drug development professionals. While quantitative data on this compound's specific antibacterial spectrum remains limited, this guide synthesizes available information and presents a framework for its evaluation.

This compound: A Profile

This compound is a cationic peptide primarily expressed in the ejaculatory duct of male fruit flies.[1][2] Its synthesis is induced upon mating, suggesting a role in protecting the reproductive tract and seminal fluid from microbial contamination.[1][2] Initial studies have confirmed its antibacterial properties, with a notable specificity towards Gram-positive bacteria.[1] However, to date, specific Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, have not been extensively published for this compound against a broad range of bacterial species.

Comparative Analysis with Alternative Antimicrobial Peptides

To contextualize the potential of this compound, this guide compares its known characteristics with three well-studied, broad-spectrum antimicrobial peptides: Cecropin A, Melittin, and LL-37. These peptides have been extensively investigated and serve as benchmarks in the field of antimicrobial peptide research.

Table 1: Comparison of Antibacterial Spectrum (Minimum Inhibitory Concentration - MIC in µg/mL)
Antimicrobial PeptideStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Micrococcus luteus (Gram-positive)Antibacterial Spectrum
This compound Active (Specific MIC not available)No significant activity reportedNo significant activity reportedActive (Specific MIC not available)Primarily Gram-positive
Cecropin A 4 - 320.2 - 41 - 320.1 - 1Broad-spectrum
Melittin 2 - 162 - 164 - 641 - 8Broad-spectrum
LL-37 4 - 324 - 648 - 1282 - 16Broad-spectrum

Note: The MIC values presented are a range compiled from various studies and may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols for Antibacterial Spectrum Validation

To facilitate further research and validation of this compound's antibacterial spectrum, this section details two standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.

Broth Microdilution Assay

This method is a gold standard for determining the MIC of an antimicrobial agent. It involves preparing a series of twofold dilutions of the antimicrobial peptide in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Peptide_Prep Prepare serial dilutions of this compound Inoculation Inoculate microtiter plate wells Peptide_Prep->Inoculation Bacteria_Prep Prepare standardized bacterial inoculum Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually assess bacterial growth Incubation->Read_Results Determine_MIC Identify lowest concentration with no growth (MIC) Read_Results->Determine_MIC

Caption: Workflow of the Broth Microdilution Assay for MIC determination.

Radial Diffusion Assay

This agar-based method provides a semi-quantitative measure of antimicrobial activity. A bacterial suspension is incorporated into an agar medium, which is then poured into a petri dish. Wells are created in the solidified agar, and a known amount of the antimicrobial peptide is added to each well. As the peptide diffuses into the agar, it creates a circular zone of growth inhibition. The diameter of this zone is proportional to the antimicrobial activity of the peptide.

Workflow for Radial Diffusion Assay:

Radial_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Agar_Prep Prepare agar medium with bacterial suspension Plate_Prep Pour agar into petri dish and create wells Agar_Prep->Plate_Prep Peptide_Addition Add this compound solution to wells Plate_Prep->Peptide_Addition Incubation Incubate at 37°C for 18-24h Peptide_Addition->Incubation Measure_Zones Measure diameter of inhibition zones Incubation->Measure_Zones Correlate_Activity Correlate zone size with antimicrobial activity Measure_Zones->Correlate_Activity

Caption: Workflow of the Radial Diffusion Assay for antimicrobial activity.

Mechanism of Action: A General Overview

While the specific signaling pathway for this compound's antibacterial action has not been elucidated, like many other cationic antimicrobial peptides, it is hypothesized to act by disrupting the bacterial cell membrane. The positively charged peptide is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria. This interaction is believed to lead to membrane permeabilization and eventual cell death.

Hypothesized Mechanism of Cationic Antimicrobial Peptides:

AMP_Mechanism This compound This compound (Cationic AMP) Electrostatic_Interaction Electrostatic Interaction This compound->Electrostatic_Interaction attraction Bacterial_Membrane Bacterial Cell Membrane (Anionic) Bacterial_Membrane->Electrostatic_Interaction Membrane_Disruption Membrane Disruption & Permeabilization Electrostatic_Interaction->Membrane_Disruption Cell_Death Cell Lysis & Death Membrane_Disruption->Cell_Death

Caption: Hypothesized mechanism of action for cationic AMPs like this compound.

Future Directions

The preliminary findings on this compound's antibacterial activity are promising, particularly its specificity for Gram-positive bacteria. However, rigorous quantitative studies are imperative to fully understand its potential. Future research should focus on:

  • Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Investigating the precise mechanism of action of this compound, including its interaction with bacterial membranes and potential intracellular targets.

  • Evaluating the in vivo efficacy and toxicity of this compound in animal models of bacterial infection.

By systematically addressing these research gaps, the scientific community can fully validate the antibacterial spectrum of this compound and determine its viability as a future therapeutic agent.

References

A Comparative Guide to the Functional Characterization of a Hypothetical Andropin Knockout Drosophila

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of published scientific literature reveals no specific studies detailing the creation and functional characterization of an andropin knockout (Anp KO) or knockdown Drosophila melanogaster. The foundational research from 1991 identified this compound as a male-specific antimicrobial peptide expressed in the ejaculatory duct, with demonstrated in-vitro antibacterial activity, suggesting a role in protecting the seminal fluid.[1][2] However, in-vivo functional data derived from genetic knockout models is not yet available.

This guide is therefore presented as a prospective framework for researchers aiming to undertake the functional characterization of a newly generated Anp knockout fly line. It outlines the key comparisons, experimental protocols, and expected data structures based on established methodologies for analyzing other antimicrobial peptide mutants in Drosophila.

Rationale for this compound Functional Analysis

This compound is a unique antimicrobial peptide (AMP) due to its strict male- and reproductive-tissue-specific expression, which is induced upon mating.[1][2] Unlike systemic AMPs produced by the fat body in response to infection, this compound's localized expression suggests a primary role in reproductive contexts, such as:

  • Protecting the male reproductive tract from infection.

  • Protecting seminal fluid from microbial contamination.

  • Influencing sperm competition or female post-mating responses.

A knockout model is essential to dissect these potential in-vivo functions by comparing the phenotype of Anp KO flies to wild-type (WT) controls.

Comparative Phenotypic Analysis: Anp KO vs. Wild-Type

The core of the functional characterization involves a direct comparison between the Anp knockout line and a co-isogenized wild-type control line (e.g., the background strain used for generating the knockout). A genetic rescue line (Anp KO; UAS-Anp driven by a native promoter) would serve as an ideal additional control to confirm that observed phenotypes are solely due to the loss of this compound.

Below are tables structured for the key quantitative data that should be collected in these comparative studies.

Table 1: Survival Analysis Following Microbial Challenge This experiment tests the hypothesis that this compound protects males from sexually transmitted or opportunistic reproductive tract infections.

GenotypePathogenRoute of InfectionMedian Survival (Days)Percent Survival (at Day X)Log-rank Test (p-value vs. WT)
Wild-TypeEscherichia coliGenital PaintingN/A
Anp KOEscherichia coliGenital Painting
Wild-TypeEnterococcus faecalisGenital PaintingN/A
Anp KOEnterococcus faecalisGenital Painting
Wild-TypePseudomonas aeruginosaSystemic (Thorax)N/A
Anp KOPseudomonas aeruginosaSystemic (Thorax)

Table 2: Male Reproductive Fitness and Mating Success This set of assays evaluates if this compound is critical for male fertility or competitive mating advantage.

GenotypeAssayParameter MeasuredMean Value ± SEMt-test (p-value vs. WT)
Wild-TypeSingle-Pair MatingFecundity (Eggs laid/female/day)N/A
Anp KOSingle-Pair MatingFecundity (Eggs laid/female/day)
Wild-TypeSingle-Pair MatingFertility (% Hatched eggs)N/A
Anp KOSingle-Pair MatingFertility (% Hatched eggs)
Wild-TypeSperm Competition (P1)% Progeny sired by first maleN/A
Anp KOSperm Competition (P1)% Progeny sired by first male

Table 3: Lifespan Analysis This experiment determines if the absence of this compound affects overall organismal health and longevity under standard conditions.

GenotypeConditionMean Lifespan (Days)Median Lifespan (Days)Maximum Lifespan (Days)Log-rank Test (p-value vs. WT)
Wild-TypeStandard MediumN/A
Anp KOStandard Medium

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are standard protocols that would be adapted for the specific analysis of an Anp KO line.

  • gRNA Design: Design two non-overlapping guide RNAs (gRNAs) targeting the 5' and 3' ends of the Anp coding sequence to excise the entire gene, minimizing off-target effects.

  • Donor Plasmid: Construct a donor plasmid containing homology arms (~1 kb) flanking the Anp locus. A visible marker (e.g., DsRed under the control of an eye-specific promoter) can be inserted in place of the Anp gene to facilitate screening.

  • Microinjection: Inject the gRNA and donor plasmids into embryos from a line expressing Cas9 in the germline (e.g., nos-Cas9).

  • Screening and Validation: Screen G1 progeny for the visible marker. Establish stable lines and validate the deletion via PCR genotyping and Sanger sequencing of the targeted locus. Confirm the absence of Anp transcripts in adult males via RT-qPCR.

  • Pathogen Culture: Grow bacterial strains (e.g., E. coli, E. faecalis) to mid-log phase in appropriate broth. Centrifuge, wash, and resuspend the pellet in PBS to a standard optical density (e.g., OD600 = 1.0).

  • Infection:

    • Genital Painting: For reproductive tract infection, anesthetize 3-5 day old adult males. Use a fine needle dipped in the bacterial suspension to gently paint the external genitalia.

    • Systemic Infection: For systemic infection, use a fine tungsten needle to prick the thorax of anesthetized flies, introducing a small volume of the bacterial suspension.

  • Data Collection: House infected flies individually or in groups of 20 at 25°C. Record the number of dead flies every 12 hours for 10-15 days.

  • Analysis: Generate Kaplan-Meier survival curves and compare genotypes using the log-rank test.

  • Single-Pair Mating: Place a single 3-5 day old virgin male of the desired genotype (WT or Anp KO) with a single virgin WT female. Allow them to mate.

  • Fecundity: After 24 hours, transfer the female to a new vial with fresh food daily for 10 days. Count the number of eggs laid each day.

  • Fertility: After counting, keep the vials and count the number of adult progeny that eclose to calculate the percentage of hatched eggs.

  • Analysis: Compare the average daily egg output and total fertility between groups using a Student's t-test or ANOVA.

Visualizing Workflows and Hypothetical Pathways

Diagrams created using Graphviz provide clear visual representations of experimental logic and biological context.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis p1 Culture Wild-Type and Anp KO flies p2 Prepare Bacterial Suspension (e.g., E. coli) e1 Anesthetize and Infect Flies via Genital Painting p2->e1 e2 House Flies at 25°C e1->e2 d1 Record Deaths Every 12 Hours e2->d1 d2 Generate Kaplan-Meier Survival Curves d1->d2 d3 Compare Curves (Log-rank Test) d2->d3

Caption: Experimental workflow for assessing survival post-infection.

G cluster_systemic Systemic Immunity (Fat Body) cluster_male_tract Male Reproductive Tract Immunity imd IMD Pathway amps Systemic AMPs (e.g., Diptericin, Drosomycin) imd->amps toll Toll Pathway toll->amps mating Mating Event This compound This compound Expression (Ejaculatory Duct) mating->this compound unknown Unknown Local Signals (e.g., Microbiota, Injury) unknown->this compound protection Antimicrobial Protection of Seminal Fluid & Tract This compound->protection pathogen Pathogen (Bacteria/Fungi) protection->pathogen Inhibits pathogen->imd Systemic Infection pathogen->toll Systemic Infection pathogen->unknown Local Infection

Caption: this compound's localized role vs. systemic immune pathways.

G cluster_pheno Phenotypic Assays cluster_comp Comparison Groups ko Generate Anp Knockout (Anp KO) via CRISPR immunity Immunity Assays (Survival, Bacterial Load) ko->immunity repro Reproduction Assays (Fertility, Sperm Competition) ko->repro life Lifespan Assay ko->life wt Wild-Type Control immunity->wt Compare to rescue Genetic Rescue Control (Anp KO; UAS-Anp) immunity->rescue Compare to repro->wt Compare to repro->rescue Compare to life->wt Compare to life->rescue Compare to conclusion Determine In-Vivo Function of this compound wt->conclusion rescue->conclusion

Caption: Logical flow from gene knockout to functional conclusion.

References

A Comparative Analysis of Andropin Antimicrobial Peptides Across Drosophila Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the sequences and functional attributes of the male-specific antimicrobial peptide, Andropin, across various Drosophila species has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed look at the peptide's sequence variations, antimicrobial properties, and the experimental protocols used for its characterization.

This compound is a crucial component of the innate immune system in Drosophila, primarily expressed in the ejaculatory duct of adult males and induced upon mating.[1][2][3][4] Its primary role is to protect the seminal fluid and the male reproductive tract from microbial infections, exhibiting moderate activity against Gram-positive bacteria.[2][4] This guide delves into the specifics of this compound sequences from several Drosophila species, offering a valuable resource for comparative genomic and functional studies.

This compound Peptide Sequence Comparison

SpeciesUniProt AccessionFull Peptide Sequence
Drosophila melanogasterP21663MKYFVVLVVLALILAISVGPSDAVFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK
Drosophila simulansQ8WSV4MKYFVVLVVLALILAIAVGPSDAVFIDILDKMENAIHKAAQAGIGIAKPIENMILPKLTK
Drosophila mauritianaO16825MKYFVVLVVLALILAITVGPSDAVFIDILDKMENAIHKAAQAGIGIAKPIEKMILPK

Quantitative Antimicrobial Activity

While the antibacterial properties of this compound have been confirmed, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not extensively documented in the literature for the synthetic peptide against a range of bacteria. The initial characterization of D. melanogaster this compound utilized an inhibition zone assay, which demonstrated its activity against several Gram-positive bacteria and, under certain buffer conditions, against Escherichia coli.[2]

Experimental Protocols

The following section details the methodologies for key experiments related to the study of this compound.

Identification and Sequencing of this compound Genes

The identification of this compound genes in different Drosophila species typically involves comparative genomics approaches.

Workflow for this compound Gene Identification:

G cluster_0 Genomic Analysis cluster_1 Sequence Comparison Genomic DNA Extraction Genomic DNA Extraction PCR Amplification PCR Amplification Genomic DNA Extraction->PCR Amplification Template DNA DNA Sequencing DNA Sequencing PCR Amplification->DNA Sequencing Amplified this compound Gene Sequence Assembly and Annotation Sequence Assembly and Annotation DNA Sequencing->Sequence Assembly and Annotation Raw Sequence Data BLAST Search BLAST Search Sequence Assembly and Annotation->BLAST Search Predicted this compound Sequence Multiple Sequence Alignment Multiple Sequence Alignment BLAST Search->Multiple Sequence Alignment Homologous Sequences Phylogenetic Analysis Phylogenetic Analysis Multiple Sequence Alignment->Phylogenetic Analysis Aligned Sequences

Workflow for this compound gene identification and analysis.
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from adult males of the target Drosophila species.

  • PCR Amplification: Design degenerate primers based on conserved regions of known this compound gene sequences. Use these primers to amplify the corresponding gene from the extracted genomic DNA.

  • DNA Sequencing: Sequence the amplified PCR products.

  • Sequence Assembly and Annotation: Assemble the raw sequence data to obtain the full this compound gene sequence and predict the amino acid sequence of the peptide.

  • Comparative Analysis: Use tools like BLAST to confirm the identity of the sequenced gene and perform multiple sequence alignments to compare the new sequence with known this compound sequences from other species.

Antimicrobial Activity Assay (Inhibition Zone Assay)

This method, as described in the original characterization of this compound, provides a qualitative assessment of its antibacterial activity.[2]

Protocol for Inhibition Zone Assay:

  • Bacterial Culture Preparation: Grow the test bacteria to a mid-logarithmic phase in a suitable liquid medium.

  • Plate Preparation: Prepare agar plates with a suitable growth medium. Spread a lawn of the prepared bacterial culture evenly on the surface of the agar.

  • Application of Peptide: Create small wells in the agar and apply a known concentration of the synthetic this compound peptide to each well.

  • Incubation: Incubate the plates at the optimal temperature for bacterial growth.

  • Observation: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

A more quantitative measure of antimicrobial activity can be obtained by determining the MIC using a broth microdilution assay.

Protocol for Broth Microdilution MIC Assay:

  • Peptide Preparation: Prepare a series of twofold dilutions of the synthetic this compound peptide in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in a suitable broth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for bacterial growth for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.

Signaling Pathways

Currently, there is no specific signaling pathway that has been elucidated for the antimicrobial action of this compound in Drosophila. Like many antimicrobial peptides, it is presumed to act directly on the bacterial cell membrane, leading to its disruption.

Conclusion

This guide provides a foundational comparison of this compound sequences and methodologies for their study. Further research is needed to determine the full extent of this compound diversity across the Drosophila genus and to quantify its antimicrobial efficacy against a broader spectrum of microbes. The detailed protocols provided herein will aid researchers in these future investigations, contributing to a deeper understanding of insect innate immunity and potentially informing the development of novel antimicrobial agents.

References

Navigating the Uncharted Territory of Andropin Antibody Validation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of andropin, a male-specific antibacterial peptide in Drosophila melanogaster, the absence of commercially available, validated antibodies presents a significant hurdle. This guide provides a comprehensive overview of the process for generating and validating a custom this compound antibody, ensuring specificity and minimizing cross-reactivity for reliable experimental outcomes.

The Challenge: No Off-the-Shelf this compound Antibodies

A thorough market survey of major antibody suppliers reveals a critical gap: there are currently no commercially available antibodies that specifically target Drosophila melanogaster this compound. This necessitates the generation of custom antibodies for any research requiring immunological detection of this peptide.

Pathway to a Validated this compound Antibody: Custom Production and Rigorous Validation

The journey to obtaining a reliable anti-andropin antibody involves two key stages: custom antibody production and a multi-tiered validation process.

The initial step is to generate a polyclonal or monoclonal antibody against this compound. This is typically achieved by immunizing a host animal with a synthetic peptide corresponding to a specific region of the this compound protein.

Antigen Design: The selection of the immunizing peptide is critical for generating a specific antibody. The full-length this compound precursor protein is 57 amino acids long, with the mature peptide being shorter. The amino acid sequence of Drosophila melanogaster this compound (UniProt ID: P21663) is: MKYFVVLVVLALILAISVGPSDAVFIDILDKVENAIHNAAQVGIGFAKPFEKLINPK

An ideal antigenic peptide should be:

  • Unique: Possessing low homology to other Drosophila proteins to minimize cross-reactivity.

  • Accessible: Located in a region of the protein that is likely to be exposed and recognized by the immune system.

  • Immunogenic: Capable of eliciting a robust immune response.

Bioinformatic tools can be employed to predict antigenic regions.

Custom Antibody Production Workflow:

Numerous companies offer custom antibody production services. The general workflow is outlined below.

Custom_Antibody_Production_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization Immunization & Production cluster_Purification Purification & QC Peptide_Design Peptide Sequence Selection & Synthesis Peptide_Conjugation Conjugation to Carrier Protein (e.g., KLH) Peptide_Design->Peptide_Conjugation Immunization Immunization of Host Animal (e.g., Rabbit) Serum_Collection Serum Collection (Polyclonal) Immunization->Serum_Collection Hybridoma_Production Hybridoma Production (Monoclonal) Immunization->Hybridoma_Production Affinity_Purification Antigen Affinity Purification Serum_Collection->Affinity_Purification Hybridoma_Production->Affinity_Purification QC Quality Control (e.g., ELISA) Affinity_Purification->QC

Caption: Custom antibody production workflow, from antigen design to purification.

Table 1: Comparison of Custom Antibody Production Options

FeaturePolyclonal AntibodyMonoclonal Antibody
Host Animal Rabbit, Goat, ChickenMouse, Rat, Rabbit
Production Time 8-12 weeks4-6 months
Specificity Recognizes multiple epitopes on the antigenRecognizes a single epitope on the antigen
Lot-to-Lot Consistency LowerHigher
Cost LowerHigher
Ideal Use Cases General screening, Western Blotting, ImmunoprecipitationQuantitative assays, Immunohistochemistry, Diagnostic development

Once the custom antibody is produced, it must undergo rigorous validation to ensure it specifically recognizes this compound and does not cross-react with other proteins.

Experimental Protocols for Antibody Validation:

A multi-pronged approach using several standard laboratory techniques is essential for robust validation.

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To confirm that the antibody binds to the this compound peptide.

  • Methodology:

    • Coat a 96-well plate with the synthetic this compound peptide used for immunization.

    • Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS).

    • Incubate with serial dilutions of the purified anti-andropin antibody.

    • Wash the plate and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting colorimetric change.

  • Expected Outcome: A strong signal in the presence of the antibody, with the signal intensity correlating with the antibody concentration.

2. Western Blotting

  • Objective: To verify that the antibody recognizes a protein of the correct molecular weight in a complex biological sample and to assess specificity.

  • Methodology:

    • Prepare protein lysates from the ejaculatory ducts of adult male Drosophila melanogaster (where this compound is expressed) and a negative control tissue (e.g., female flies or another male tissue where this compound is not expressed).

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and incubate with the anti-andropin antibody.

    • Wash and incubate with a secondary antibody.

    • Detect the signal using a chemiluminescent or fluorescent substrate.

  • Expected Outcome: A single band at the expected molecular weight of this compound in the lysate from the ejaculatory duct and no band in the negative control lysates. The appearance of multiple bands may indicate cross-reactivity or post-translational modifications of the target protein.

Western_Blot_Validation_Workflow Lysate_Prep Protein Lysate Preparation (this compound-expressing & Negative Control) SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Anti-Andropin Antibody Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

Caption: Workflow for Western Blot validation of antibody specificity.

3. Peptide Competition Assay

  • Objective: To confirm the specificity of the antibody-antigen interaction.

  • Methodology:

    • Pre-incubate the anti-andropin antibody with an excess of the synthetic this compound peptide.

    • Perform a Western Blot or ELISA using this pre-incubated antibody.

  • Expected Outcome: The signal should be significantly reduced or completely absent compared to the experiment performed without the competing peptide, indicating that the antibody's binding sites were saturated by the free peptide.

4. Immunohistochemistry (IHC) / Immunofluorescence (IF)

  • Objective: To confirm that the antibody detects this compound in its native tissue context with the expected cellular localization.

  • Methodology:

    • Prepare and section tissue from the ejaculatory duct of adult male Drosophila melanogaster and a negative control tissue.

    • Fix and permeabilize the tissue sections.

    • Incubate with the anti-andropin antibody.

    • Wash and incubate with a labeled secondary antibody.

    • Visualize the staining pattern using microscopy.

  • Expected Outcome: Specific staining in the ejaculatory duct tissue, consistent with the known expression pattern of this compound. No staining should be observed in the negative control tissue.

Table 2: Summary of this compound Antibody Validation Experiments

ExperimentPurposePositive ControlNegative ControlExpected Result
ELISA Confirm binding to the immunizing peptide.Synthetic this compound peptide.Unrelated peptide.High signal with this compound peptide, no signal with control peptide.
Western Blotting Verify recognition of the target protein at the correct molecular weight in a biological sample.Lysate from male ejaculatory duct.Lysate from female flies or other non-expressing male tissue.A single band at the expected molecular weight of this compound in the positive control; no band in the negative control.
Peptide Competition Confirm specificity of the antibody-antigen interaction.Western Blot/ELISA with antibody alone.Western Blot/ELISA with antibody pre-incubated with excess this compound peptide.Signal is abolished or significantly reduced in the presence of the competing peptide.
IHC / IF Confirm detection of the target protein in its native tissue context.Tissue sections from male ejaculatory duct.Tissue sections from a non-expressing tissue.Specific staining in the positive control tissue with the expected localization; no staining in the negative control.

Assessing Cross-Reactivity

Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.

Strategies to Assess Cross-Reactivity:

  • Bioinformatic Analysis: Perform a BLAST search with the this compound peptide sequence against the Drosophila melanogaster proteome to identify proteins with high sequence similarity. These proteins are potential cross-reactants.

  • Protein Microarray: Screen the antibody against a protein microarray containing a large number of purified Drosophila proteins. This can identify off-target binding.

  • Testing Against Homologous Peptides: Synthesize peptides from proteins identified as potential cross-reactants and test for antibody binding using ELISA.

Conclusion

While the lack of commercially available this compound antibodies presents a challenge, it is not an insurmountable one. By commissioning a custom antibody and performing a series of rigorous validation experiments, researchers can obtain a reliable tool for their studies. The validation workflow outlined in this guide, encompassing ELISA, Western Blotting, peptide competition, and immunohistochemistry, provides a robust framework for ensuring the specificity and minimizing the cross-reactivity of a custom anti-andropin antibody, ultimately leading to more accurate and reproducible research findings.

Andropin: A Comparative Analysis of Efficacy Against Gram-Negative vs. Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the antimicrobial peptide Andropin's efficacy against Gram-negative and Gram-positive bacteria, drawing from available scientific literature. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this insect-derived antimicrobial agent.

Introduction to this compound

This compound is a male-specific, inducible antimicrobial peptide (AMP) originally discovered in the fruit fly, Drosophila melanogaster.[1][2][3][4] It is primarily expressed in the ejaculatory duct and is believed to play a role in protecting the male reproductive tract and seminal fluid from microbial infections.[1][2][3][4] Like many other AMPs, this compound is a cationic peptide, a characteristic that is often associated with its antimicrobial activity.

Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria

Initial research on this compound characterized it as being active against Gram-positive bacteria. The seminal study on this compound demonstrated its antibacterial properties but did not provide a detailed quantitative comparison of its activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3][4]

Therefore, the following table remains unpopulated pending further research.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial SpeciesGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-PositiveData Not Available
Streptococcus pneumoniaeGram-PositiveData Not Available
Enterococcus faecalisGram-PositiveData Not Available
Escherichia coliGram-NegativeData Not Available
Pseudomonas aeruginosaGram-NegativeData Not Available
Klebsiella pneumoniaeGram-NegativeData Not Available

General Mechanisms of Antimicrobial Peptide Action

While specific mechanistic studies on this compound are limited, the activity of cationic AMPs against bacteria is generally understood to involve interactions with the bacterial cell envelope.

Gram-Positive Bacteria: These bacteria possess a thick outer layer of peptidoglycan and teichoic acids, which are anionic. Cationic AMPs are thought to interact electrostatically with these negatively charged components, leading to the disruption of the cell wall and underlying cell membrane. This can result in pore formation, leakage of cellular contents, and ultimately, cell death.

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a more complex barrier, consisting of a lipopolysaccharide (LPS) layer. The initial interaction of cationic AMPs is with the negatively charged LPS. The peptides must then traverse this outer membrane to reach the inner phospholipid membrane. Disruption of both the outer and inner membranes is typically required for bactericidal activity.

It is hypothesized that this compound's primary efficacy against Gram-positive bacteria could be due to a more direct and effective interaction with their cell wall and membrane structure, a common characteristic among many AMPs.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

To facilitate future research and a standardized comparison of this compound's efficacy, the following is a detailed, standard protocol for determining the MIC of an antimicrobial peptide.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test antimicrobial peptide (e.g., synthetic this compound)

  • Bacterial strains (Gram-positive and Gram-negative)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile pipettes and tips

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antimicrobial Peptide Dilution Series:

    • Prepare a stock solution of the antimicrobial peptide in a suitable solvent.

    • Perform serial two-fold dilutions of the peptide in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted antimicrobial peptide.

    • Include a positive control well (bacteria and medium, no peptide) and a negative control well (medium only).

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial peptide at which there is no visible growth of the bacteria.

    • Optionally, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (Agar Plate) start->bacterial_culture mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum add_inoculum Add Bacterial Inoculum to Wells inoculum->add_inoculum peptide_stock Antimicrobial Peptide Stock Solution serial_dilution Serial Dilution in 96-Well Plate peptide_stock->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The antimicrobial peptide this compound, discovered in Drosophila melanogaster, has been primarily characterized as being effective against Gram-positive bacteria. However, a significant knowledge gap exists regarding its quantitative efficacy against a broad range of both Gram-positive and Gram-negative bacteria. To fully assess the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Determining the MIC values of synthetic this compound against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

  • Investigating the precise mechanism of action of this compound on bacterial cell membranes and potential intracellular targets.

  • Evaluating the in vivo efficacy and toxicity of this compound in animal models of infection.

Such data will be crucial for the scientific community to objectively compare this compound's performance with other antimicrobial agents and to guide further drug development efforts.

References

Comparative Proteomics of Seminal Fluid: Investigating the Influence of Andropin

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct comparative proteomic studies on seminal fluid with and without the peptide andropin have been published in peer-reviewed literature. This guide presents a hypothetical framework based on established proteomic methodologies and the known biological functions of this compound to serve as a roadmap for future research in this area.

Introduction

Seminal fluid is a complex biological medium crucial for sperm function, survival, and fertilization. Its proteome, the complete set of proteins, offers a window into the physiological state of the male reproductive system. Alterations in the seminal fluid proteome have been linked to various aspects of male fertility and infertility.[1][2][3][4] this compound, a cationic antimicrobial peptide, has been identified in the reproductive tracts of various species and is hypothesized to play a role in immune defense and potentially in modulating sperm function. Understanding the impact of this compound on the protein composition of seminal fluid could unveil novel insights into male reproductive health and provide potential biomarkers for fertility assessment.

This guide outlines a hypothetical comparative proteomic study of seminal fluid in the presence and absence of this compound. It provides a detailed experimental design, data presentation formats, and potential signaling pathways that could be investigated.

Quantitative Proteomic Data Summary

The following tables represent hypothetical data from a comparative proteomic analysis of seminal fluid samples with and without this compound treatment. The data is structured to highlight differentially expressed proteins, their putative functions, and statistical significance.

Table 1: Hypothetical Upregulated Proteins in Seminal Fluid Following this compound Treatment

Protein ID (UniProt)Protein NameFold Changep-valuePutative Function
P02768Albumin2.10.045Transport, antioxidant
P01876Beta-2-microglobulin1.80.032Immune response
P61626Defensin alpha-13.50.001Antimicrobial, immune modulation
Q96PD5Cathelicidin antimicrobial peptide4.2<0.001Antimicrobial, anti-inflammatory
P04275Lactotransferrin2.50.015Iron-binding, antimicrobial

Table 2: Hypothetical Downregulated Proteins in Seminal Fluid Following this compound Treatment

| Protein ID (UniProt) | Protein Name | Fold Change | p-value | Putative Function | | :--- | :--- | :--- | :--- | | P09668 | Semenogelin-1 | -2.8 | 0.009 | Semen coagulation | | P04274 | Semenogelin-2 | -3.1 | 0.005 | Semen coagulation | | Q96S96 | Prostate-specific antigen | -1.5 | 0.048 | Semen liquefaction | | P07288 | Fibronectin | -1.9 | 0.021 | Cell adhesion, wound healing | | P02753 | Clusterin | -1.7 | 0.039 | Apoptosis regulation, cell interaction |

Experimental Protocols

The following section details the proposed methodologies for a comparative proteomic analysis of seminal fluid with and without this compound. These protocols are based on established practices in seminal fluid proteomics.[1][5]

Sample Collection and Preparation
  • Semen Collection: Semen samples would be collected from healthy, normozoospermic donors by masturbation after a recommended 3-5 days of sexual abstinence.

  • Seminal Plasma Isolation: To separate seminal plasma from spermatozoa, the semen samples would be allowed to liquefy for 30-60 minutes at 37°C. The liquefied semen would then be centrifuged at 1,500 x g for 20 minutes at 4°C. The supernatant (seminal plasma) would be carefully collected, aliquoted, and stored at -80°C until further analysis.

This compound Treatment (In Vitro)
  • Pooled seminal plasma samples would be divided into two groups: a control group (without this compound) and a treatment group.

  • The treatment group would be incubated with a physiologically relevant concentration of synthetic this compound for a predetermined time at 37°C. The control group would be incubated under the same conditions with a vehicle control.

Protein Extraction, Digestion, and Peptide Labeling
  • Protein Extraction: Total protein concentration in each seminal plasma sample would be determined using a Bradford assay. Proteins would be extracted using a lysis buffer containing urea, thiourea, and protease inhibitors.

  • In-solution Digestion: A defined amount of protein (e.g., 100 µg) from each sample would be reduced with dithiothreitol (DTT) and alkylated with iodoacetamide. The proteins would then be digested overnight at 37°C with sequencing-grade trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): For quantitative comparison, the resulting peptide mixtures from the control and this compound-treated groups would be labeled with different isobaric tags according to the manufacturer's protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • The labeled peptide samples would be combined and fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • Each fraction would then be analyzed by a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

Data Analysis and Bioinformatic Interpretation
  • The raw mass spectrometry data would be processed using a software suite such as Proteome Discoverer (Thermo Fisher Scientific) or MaxQuant.

  • Peptide identification would be performed by searching the data against a human protein database (e.g., UniProt/Swiss-Prot).

  • For quantitative analysis, the reporter ion intensities from the isobaric tags would be used to determine the relative abundance of each protein between the this compound-treated and control groups.

  • Differentially expressed proteins would be identified based on a fold-change threshold (e.g., >1.5 or <0.67) and a statistically significant p-value (e.g., <0.05).

  • Bioinformatic analysis, including Gene Ontology (GO) and pathway analysis (e.g., KEGG), would be performed to understand the biological functions and pathways associated with the differentially expressed proteins.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis Semen_Collection Semen Collection Liquefaction Liquefaction Semen_Collection->Liquefaction Centrifugation Centrifugation Liquefaction->Centrifugation Plasma_Isolation Seminal Plasma Isolation Centrifugation->Plasma_Isolation Control Control Group Plasma_Isolation->Control This compound This compound Treatment Plasma_Isolation->this compound Protein_Extraction Protein Extraction Control->Protein_Extraction This compound->Protein_Extraction Digestion Trypsin Digestion Protein_Extraction->Digestion Labeling Isobaric Labeling Digestion->Labeling LC_MSMS LC-MS/MS Labeling->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Protein_ID Protein Identification Data_Processing->Protein_ID Quantification Quantification Protein_ID->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

Caption: Experimental workflow for comparative proteomics.

Hypothesized this compound Signaling Pathway in Seminal Fluid

Andropin_Signaling cluster_extracellular Extracellular (Seminal Fluid) cluster_intracellular Intracellular (e.g., Immune Cell) This compound This compound TLR4 Toll-like Receptor 4 (TLR4) This compound->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_Activation->Cytokine_Production

Caption: Hypothesized this compound signaling pathway.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comparative proteomic study of seminal fluid with and without this compound holds significant promise for advancing our understanding of male reproductive biology. The hypothetical framework presented here provides a robust starting point for such investigations. Future studies in this area could lead to the identification of novel biomarkers for male fertility and the development of new therapeutic strategies for male infertility. The elucidation of this compound's role in modulating the seminal fluid proteome could have far-reaching implications for reproductive medicine.

References

Unveiling the Molecular Architects of Sperm Competition: A Comparative Analysis of Andropin, Sex Peptide, and Ovulin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the seminal fluid proteins of Drosophila melanogaster reveals distinct strategies for ensuring paternity, from antimicrobial defense to sophisticated manipulation of female physiology. This guide provides a comparative analysis of andropin, Sex Peptide, and Ovulin, offering researchers a comprehensive overview of their roles in the intricate landscape of sperm competition.

In the relentless evolutionary battle for reproductive success, the ejaculate is more than just a vehicle for sperm. It is a complex cocktail of seminal fluid proteins (SFPs) that can profoundly influence the outcome of sperm competition. This guide dissects the functions of three key SFPs in the model organism Drosophila melanogaster: the antimicrobial peptide this compound, and the post-copulatory modulators Sex Peptide (SP) and Ovulin. Through a detailed comparison of their mechanisms, performance, and the experimental protocols used to elucidate their functions, we provide a valuable resource for researchers in reproductive biology, evolutionary biology, and drug development.

At a Glance: Comparative Performance in Sperm Competition

FeatureThis compoundSex Peptide (SP)Ovulin
Primary Function AntibacterialReduces female receptivity, increases egg-layingStimulates ovulation and egg-laying (short-term)
Mechanism of Action Likely disrupts bacterial cell membranesBinds to sperm and the Sex Peptide Receptor (SPR) in the female's nervous systemActs on the female's octopaminergic neurons to relax the oviduct
Impact on Paternity Indirect; ensures sperm viability by preventing infectionHigh; significantly increases paternity share by delaying female rematingModerate; enhances immediate offspring production
Temporal Effect Persistent as long as ejaculate is presentLong-term (up to 10 days)Short-term (first 24 hours post-mating)

In-Depth Analysis of Seminal Fluid Proteins

This compound: The Guardian of the Ejaculate

This compound is a male-specific peptide synthesized in the ejaculatory duct of Drosophila melanogaster. Its primary role appears to be the protection of the ejaculate from microbial contamination.

Experimental Data Summary:

ParameterMethodResultReference
Antibacterial Activity In vitro bacterial growth inhibition assayPotent bactericidal activity against E. coli[1][2]
Effect on Sperm Motility In vitro sperm motility assayNo detectable effect on sperm motility[3]
Expression Profile Northern blot analysisMale-specific expression in the ejaculatory duct; transcription induced by mating[1][2]

While not directly influencing the competitive ability of sperm, this compound's antimicrobial function is crucial for maintaining sperm viability in the female reproductive tract, thus indirectly contributing to a male's reproductive success.

Sex Peptide (SP): The Master Manipulator

Sex Peptide is a 36-amino acid peptide produced in the male accessory glands that has profound effects on female post-mating behavior and physiology.

Experimental Data Summary:

ParameterMethodResultReference
Female Receptivity Re-mating assayMates of SP-null males re-mate significantly sooner than mates of wild-type males[4]
Egg Laying Rate Oviposition assayFemales mated to SP-null males lay significantly fewer eggs in the days following mating[4]
Paternity Share (P2) Sperm competition assayMales lacking SP have a significantly reduced ability to displace the sperm of a previous male[5]
Sperm Binding ImmunofluorescenceSP binds to the surface of sperm tails, facilitating its long-term retention in the female[6]

SP's ability to reduce a female's desire to re-mate and stimulate her to lay the current male's eggs makes it a powerful molecule in sperm competition.

Ovulin: The Ovulation Accelerator

Ovulin is another seminal fluid protein produced in the male accessory glands that primarily influences female ovulation and egg-laying in the short term.

Experimental Data Summary:

ParameterMethodResultReference
Ovulation Rate Ovulation assayFemales mated to ovulin-null males have a significantly lower ovulation rate in the first 24 hours post-mating[1]
Egg Laying Rate Oviposition assayContributes to an increase in egg-laying shortly after mating[7]
Paternity Share Sperm competition assayHas not been shown to have a direct effect on sperm displacement[8]
Mechanism Sarcomere length measurementInduces relaxation of the oviduct musculature, facilitating the passage of eggs[1]

While its effects are more transient than those of Sex Peptide, Ovulin provides an immediate reproductive advantage by accelerating the production of a male's offspring.

Experimental Protocols

Sperm Competition Assay

This protocol is used to determine the relative paternity success of males with and without a specific seminal fluid protein.

  • Fly Stocks: Utilize a wild-type strain and a mutant strain where the gene for the seminal fluid protein of interest (e.g., SP or ovulin) is knocked out. A third strain with a visible marker (e.g., brown eyes) is used as a competitor.

  • Mating Scheme:

    • Defense (P1): Virgin females of a standard wild-type strain are first mated with a male from the marker strain. After a set period (e.g., 2 hours), they are then mated with a male from either the wild-type or the knockout strain.

    • Offense (P2): Virgin females are first mated with a male from either the wild-type or the knockout strain. They are then subsequently mated with a male from the marker strain.

  • Progeny Scoring: The mated females are allowed to lay eggs in individual vials. The paternity of the resulting offspring is determined by scoring the eye color phenotype.

  • Data Analysis: The proportion of progeny sired by the second male (P2) is calculated to assess the offensive sperm competitive ability. The proportion of progeny sired by the first male (P1) is calculated to assess defensive ability.

Antibacterial Activity Assay

This protocol assesses the antimicrobial properties of seminal fluid proteins like this compound.

  • Protein Source: Synthetically produce the this compound peptide or extract it from the ejaculatory ducts of male flies.

  • Bacterial Culture: Grow a culture of a target bacterium, such as Escherichia coli, to a logarithmic phase.

  • Inhibition Assay:

    • Spread a lawn of the bacterial culture on an agar plate.

    • Place sterile filter paper discs impregnated with different concentrations of the this compound peptide onto the agar.

    • Incubate the plate overnight at 37°C.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) to quantify the antibacterial activity.

In Vitro Sperm Viability Assay

This assay determines the effect of a seminal fluid protein on the survival of sperm.

  • Sperm Collection: Dissect seminal vesicles from male flies in a suitable buffer (e.g., Grace's Insect Medium).

  • Treatment: Incubate the collected sperm with and without the seminal fluid protein of interest (e.g., this compound) at various concentrations.

  • Viability Staining: Use a fluorescent live/dead sperm staining kit (e.g., SYBR-14 and propidium iodide). Live sperm will fluoresce green, while dead sperm will fluoresce red.

  • Microscopy and Analysis: Visualize the sperm under a fluorescence microscope and count the number of live and dead sperm to determine the percentage of viable sperm over time.

Signaling Pathways and Molecular Mechanisms

The distinct functions of Sex Peptide and Ovulin are mediated by their interaction with specific receptors and signaling pathways in the female.

This compound's Proposed Mechanism

This compound's antibacterial activity is hypothesized to involve the disruption of bacterial cell membranes, a common mechanism for antimicrobial peptides.

andropin_mechanism This compound This compound Peptide Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Binds to Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Induces Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis Leads to sex_peptide_pathway cluster_male Male Ejaculate cluster_female Female Nervous System cluster_outcomes Behavioral & Physiological Outcomes Sex_Peptide Sex Peptide (SP) SPR Sex Peptide Receptor (SPR) (on fru+, dsx+, ppk+ neurons) Sex_Peptide->SPR Binds to G_Protein G-protein Signaling SPR->G_Protein Activates Neuronal_Activity Modulation of Neuronal Activity G_Protein->Neuronal_Activity Initiates Receptivity Decreased Receptivity Neuronal_Activity->Receptivity Egg_Laying Increased Egg-Laying Neuronal_Activity->Egg_Laying ovulin_pathway cluster_male_ovulin Male Ejaculate cluster_female_ovulin Female Reproductive System cluster_outcomes_ovulin Physiological Outcome Ovulin Ovulin OA_Neurons Octopaminergic Neurons Ovulin->OA_Neurons Acts on OA_Release Octopamine (OA) Release OA_Neurons->OA_Release Stimulates Oviduct_Muscles Oviduct Muscles OA_Release->Oviduct_Muscles Targets Relaxation Muscle Relaxation Oviduct_Muscles->Relaxation Induces Ovulation Increased Ovulation Relaxation->Ovulation Facilitates

References

A Comparative Guide to the Cross-Species Activity of Drosophila Andropin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of andropin, an antimicrobial peptide (AMP) from the fruit fly, Drosophila melanogaster. While this compound's primary role in its native species is well-documented, data on its cross-species activity remains limited. This document summarizes the available experimental data, outlines standard protocols for assessing antimicrobial peptides, and visualizes relevant biological pathways to inform future research and development efforts.

Overview of Drosophila this compound

This compound is a male-specific, cationic antimicrobial peptide discovered in Drosophila melanogaster.[1][2] It is encoded by the Anp gene, which is located adjacent to the cecropin gene cluster, suggesting a shared evolutionary origin.[3][4] Unlike many other insect AMPs that are induced systemically in the fat body in response to infection, this compound expression is highly specialized.[5] It is constitutively expressed in the ejaculatory duct of adult males and its transcription is strongly induced upon mating.[1][6][7] This specific expression pattern indicates its primary biological role: to protect the seminal fluid and the male and female reproductive tracts from microbial infections that could be introduced during copulation.[2][8] this compound is transferred to the female as a component of the seminal fluid.[9][10]

Quantitative Antimicrobial Activity

The primary investigation into this compound's antimicrobial spectrum was conducted as part of its initial discovery. The study found that synthetic this compound exhibits moderate activity against Gram-positive bacteria but has little to no effect on the Gram-negative bacteria tested.[6]

To date, this remains the only published data on this compound's specific antimicrobial activity. For comparison, data for Drosophila Cecropin A, another well-studied insect AMP, is included to provide context on the typical potency of such peptides.

PeptideTarget MicroorganismTypeLethal Concentration (µM)Source
This compound Micrococcus luteusGram-positive12-25[6]
Bacillus subtilisGram-positive50-100[6]
Escherichia coli D31Gram-negative>100[6]
Pseudomonas aeruginosa OT97Gram-negative>100[6]
Cecropin A Micrococcus luteusGram-positive2-4[6]
(Drosophila)Bacillus subtilisGram-positive8-16[6]
Escherichia coli D31Gram-negative1-2[6]
Pseudomonas aeruginosa OT97Gram-negative50-100[6]

Note: The data for this compound is from a single study and has not been replicated or expanded upon in subsequent published research. There is no available data on its activity against other microbial classes (e.g., fungi, yeasts) or on its potential cytotoxicity against other insect or mammalian cells.

Experimental Protocols

The following are detailed, standardized methodologies for key experiments required to assess the cross-species activity and therapeutic potential of an antimicrobial peptide like this compound.

Peptide Synthesis and Purification

Chemical synthesis is the most common method for obtaining pure peptide for experimental use.

  • Solid-Phase Synthesis: this compound can be synthesized using an automated solid-phase method (e.g., Fmoc chemistry).[6]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a reagent cocktail, typically containing trifluoroacetic acid (TFA).[11]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Verification: The purity and correct mass of the final peptide product are confirmed using analytical HPLC and mass spectrometry (e.g., MALDI-TOF).[11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the antimicrobial efficacy of a peptide against a panel of microorganisms.

  • Microorganism Preparation: Grow bacteria or fungi to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth for bacteria). Wash and resuspend the microorganisms in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the purified peptide in the same broth within a 96-well polypropylene microtiter plate (polypropylene is used to minimize peptide adsorption).

  • Incubation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganisms only) and negative (broth only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, often determined by measuring the optical density at 600 nm (OD600).

Mammalian Cell Cytotoxicity Assay

This assay is crucial for evaluating the therapeutic potential of an AMP by measuring its toxicity to host cells.

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa for cervical cancer, HEK293 for embryonic kidney cells) in appropriate media in a 96-well tissue culture plate until a confluent monolayer is formed.

  • Peptide Exposure: Remove the culture medium and add fresh medium containing serial dilutions of the test peptide to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity. The absorbance is read on a plate reader, and the concentration of peptide that causes 50% cell death (IC50) is calculated.

Signaling Pathways and Experimental Workflows

General Antimicrobial Peptide Signaling in Drosophila

While this compound expression is primarily regulated by mating status, most other AMPs in Drosophila are induced by infection via two well-characterized innate immunity signaling pathways: Toll and IMD. These pathways are activated by the recognition of specific microbial components.

AMP_Signaling_Pathways cluster_Toll Toll Pathway (Gram-positive Bacteria & Fungi) cluster_nuc1 Nucleus cluster_IMD IMD Pathway (Gram-negative Bacteria) cluster_nuc2 Nucleus PGRP_SA PGRP-SA/ GNBP1 Spz_p Pro-Spätzle PGRP_SA->Spz_p activates protease cade Spz_a Active Spätzle Spz_p->Spz_a Toll_R Toll Receptor Spz_a->Toll_R Tube_Pelle Tube/Pelle/ Myd88 Toll_R->Tube_Pelle Cactus Cactus (IκB) Tube_Pelle->Cactus degrades Dif_Dorsal Dif/Dorsal (NF-κB) Dif_Dorsal->Cactus sequesters Toll_AMPs AMP Genes (e.g., Drosomycin) Dif_Dorsal->Toll_AMPs activates transcription PGRP_LC PGRP-LC IMD_prot IMD/FADD/ Dredd PGRP_LC->IMD_prot Relish Relish (NF-κB) IMD_prot->Relish cleaves IMD_AMPs AMP Genes (e.g., Diptericin) Relish->IMD_AMPs activates transcription Microbe_gp Gram-positive Bacteria/Fungi Microbe_gp->PGRP_SA Microbe_gn Gram-negative Bacteria Microbe_gn->PGRP_LC

Caption: Generalized Toll and IMD signaling pathways for AMP induction in Drosophila.

Experimental Workflow for Cross-Species AMP Assessment

The logical flow for evaluating a novel antimicrobial peptide for potential therapeutic use involves a series of sequential in vitro tests.

AMP_Workflow start Peptide Discovery (e.g., this compound) synthesis Chemical Synthesis & Purification (HPLC) start->synthesis mic_assay Antimicrobial Spectrum Screening (MIC Assay) synthesis->mic_assay bactericidal Bactericidal/Bacteriostatic Assay (Time-Kill Assay) mic_assay->bactericidal Effective Peptides end Pre-clinical Candidate mic_assay->end Ineffective cytotoxicity Mammalian Cell Cytotoxicity Assay (MTT) bactericidal->cytotoxicity mechanism Mechanism of Action Study (e.g., Membrane Permeability) cytotoxicity->mechanism Low Toxicity cytotoxicity->end High Toxicity mechanism->end

Caption: A standard workflow for the in vitro assessment of a novel antimicrobial peptide.

Gaps in Knowledge and Future Directions

The study of Drosophila this compound presents a significant opportunity for further research. The existing data confirms its role as a specialized antimicrobial agent within its native species, but its potential for broader application is entirely unexplored. Key research gaps that need to be addressed include:

  • Broad-Spectrum Antimicrobial Activity: A comprehensive analysis of this compound's activity against a wide panel of Gram-positive and Gram-negative bacteria, fungi, and yeast, including clinically relevant antibiotic-resistant strains, is necessary.

  • Cross-Species Activity in Insects: There is no data on the effect of this compound on other insect species. Such studies could reveal conserved functions or potential applications in pest control.

  • Mammalian Cell Cytotoxicity and Efficacy: The most critical gap for drug development professionals is the complete lack of data on this compound's effects on mammalian cells. Determining its cytotoxicity and potential antimicrobial efficacy in mammalian systems is a crucial first step toward evaluating its therapeutic potential.

  • Mechanism of Action: While presumed to disrupt microbial membranes like other AMPs, the precise mechanism of this compound's action has not been experimentally confirmed.

Addressing these questions through the application of standardized experimental protocols will be essential to determine if Drosophila this compound or its derivatives have a future as therapeutic agents.

References

A Comparative Guide to the Regulation of Andropin and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the regulatory mechanisms governing the expression and activity of the Drosophila male-specific antimicrobial peptide (AMP), andropin, with other well-characterized AMPs, namely cecropins, defensins, and cathelicidins. Understanding these regulatory nuances is crucial for the development of novel antimicrobial therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the regulatory pathways involved.

Overview of Antimicrobial Peptide Regulation

Antimicrobial peptides are crucial components of the innate immune system across a wide range of organisms. Their expression and activity are tightly controlled to ensure a rapid and effective response to pathogens while minimizing potential harm to the host. Regulation occurs at multiple levels, including gene transcription, post-translational modifications, and localization. This guide will delve into the specifics of these regulatory strategies for this compound and its counterparts.

Comparative Analysis of Regulatory Mechanisms

The regulation of this compound exhibits distinct differences compared to other AMPs, primarily due to its specialized role in the male reproductive tract. The following table summarizes the key regulatory features of this compound, cecropins, defensins, and cathelicidins.

FeatureThis compoundCecropins (Drosophila)Defensins (Human)Cathelicidins (Human)
Primary Tissue of Expression Ejaculatory duct of adult males.[1][2]Fat body and hemocytes.[3][4][5]Epithelial cells, neutrophils, Paneth cells.[6]Neutrophils, epithelial cells, macrophages.[6]
Primary Inducers Mating.[1][2]Gram-negative and Gram-positive bacteria, fungi.[3][4]Bacteria (e.g., E. coli), fungi, pro-inflammatory cytokines (e.g., IL-1β, TNF-α), LPS.[7][8]Bacteria, viruses, fungi, Vitamin D3, LPS, pro-inflammatory cytokines (e.g., TNF-α), ER stress.[6][9][10][11][12][13]
Mode of Expression Inducible.[1][2]Primarily inducible.[3][4]Both constitutive (e.g., HBD-1) and inducible (e.g., HBD-2).[8]Primarily inducible.[6]
Key Signaling Pathways Largely uncharacterized, likely linked to reproductive signaling.Toll and Imd pathways.[3][14][15][16]NF-κB, MAPK (p38, JNK), PI3K pathways.[7][8]Vitamin D Receptor (VDR) pathway, TLR signaling leading to NF-κB and MAPK activation, ER stress-induced NF-κB-C/EBPα activation.[6][9][10][12][13][17]
Key Transcription Factors UnknownDif, Relish.[14]NF-κB (p65/p50), AP-1.[7][8]VDR/RXR, NF-κB, C/EBPα.[6][10][11]
Known Post-Translational Modifications Cleavage of a signal peptide.[1][2]Cleavage of a signal peptide.Cleavage of pro-peptide, disulfide bond formation.Proteolytic cleavage of the hCAP-18 pro-protein into the active LL-37 peptide.[10][11]

Regulatory Signaling Pathways

The signaling cascades that trigger the expression of these AMPs are intricate and tailored to the specific context of their function. Below are graphical representations of the known regulatory pathways for cecropins, defensins, and cathelicidins. The pathway for this compound remains to be fully elucidated.

Regulation of Cecropin Expression in Drosophila

The expression of cecropins in Drosophila is a classic example of innate immune response signaling, primarily governed by the Toll and Imd pathways, which recognize different pathogen-associated molecular patterns (PAMPs).

Cecropin_Regulation cluster_pathogen Pathogen Recognition cluster_pathways Signaling Pathways cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression Gram-positive Bacteria / Fungi Gram-positive Bacteria / Fungi Gram-negative Bacteria Gram-negative Bacteria Imd_Pathway Imd Pathway Gram-negative Bacteria->Imd_Pathway Toll_Pathway Toll Pathway Dif_Relish Dif / Relish Toll_Pathway->Dif_Relish Imd_Pathway->Dif_Relish Cecropin_Gene Cecropin Gene Dif_Relish->Cecropin_Gene

Regulation of Cecropin Expression in Drosophila.
Regulation of Human β-Defensin 2 (HBD-2) Expression

The induction of HBD-2 in human epithelial cells is a multi-faceted process involving the recognition of bacterial components and pro-inflammatory cytokines, leading to the activation of several key signaling cascades.

Defensin_Regulation cluster_stimuli Inducing Stimuli cluster_receptors Receptors cluster_kinases Kinase Cascades cluster_nfkb NF-κB Activation cluster_gene Gene Expression LPS LPS / Bacteria TLR TLR4 LPS->TLR IL1b IL-1β IL1R IL-1R IL1b->IL1R PI3K PI3K TLR->PI3K MAPK p38 MAPK / JNK TLR->MAPK IL1R->PI3K IL1R->MAPK PKC PKC IL1R->PKC IKK IKK PI3K->IKK NFkB NF-κB (p65/p50) Translocation MAPK->NFkB AP-1 activation (not shown) PKC->IKK IkB IκB Degradation IKK->IkB IkB->NFkB HBD2_Gene HBD-2 Gene NFkB->HBD2_Gene

Regulation of Human β-Defensin 2 Expression.
Regulation of Human Cathelicidin (LL-37) Expression

The regulation of the human cathelicidin gene (CAMP) is notably influenced by the vitamin D signaling pathway, in addition to canonical immune signaling cascades.

Cathelicidin_Regulation cluster_stimuli Inducing Stimuli cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_gene Gene Expression VitaminD Vitamin D3 ActiveD3 1,25(OH)2D3 VitaminD->ActiveD3 Metabolic activation Pathogen Pathogen (e.g., M. tuberculosis) TLR TLR2/1 Pathogen->TLR VDR VDR VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR binds RXR TLR->VDR Increased expression CYP27B1 CYP27B1 Induction TLR->CYP27B1 CYP27B1->ActiveD3 Converts pro-hormone ActiveD3->VDR CAMP_Gene CAMP Gene (LL-37) VDR_RXR->CAMP_Gene Binds VDRE

References

Safety Operating Guide

Proper Disposal of Andropin: A General Framework for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Notably, "Andropin" is not a recognized chemical compound in publicly available databases. The following procedural guidance is based on established best practices for the disposal of hazardous laboratory chemicals. Researchers must consult the Safety Data Sheet (SDS) for the specific chemical in use and adhere to their institution's Environmental Health and Safety (EHS) guidelines.

The safe and compliant disposal of laboratory chemicals is a critical aspect of research operations, ensuring the protection of personnel, the environment, and institutional integrity. This guide provides a comprehensive framework for the proper disposal of chemical waste, designed for researchers, scientists, and drug development professionals.

Pre-Disposal and Waste Accumulation Protocol

Effective waste management begins with proactive measures to minimize waste generation and ensure proper handling from the outset.

Experimental Planning:

  • Minimize Quantities: Purchase and use only the amount of chemical necessary for your experiments to reduce surplus.[1]

  • Substitution: Where feasible, substitute hazardous chemicals with less hazardous alternatives.

Waste Accumulation:

  • Designated Area: Establish a "Satellite Accumulation Area" (SAA) within the laboratory, near the point of waste generation.[2][3] This area must be under the control of the laboratory personnel.[3]

  • Container Selection: Use containers that are compatible with the chemical waste being collected to prevent degradation, leaks, or reactions.[3][4][5][6] The original chemical container is often the best choice.[7]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][6] The label must include the full chemical name(s) of the contents (no abbreviations or formulas), the percentage of each constituent, and hazard identification (e.g., ignitable, corrosive, reactive, toxic).[3][6]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[2][3][4] Never leave a funnel in the container.[3]

  • Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.[3][4] For example, keep acids away from bases, and oxidizing agents away from organic compounds.[2] Use secondary containment, such as plastic trays, for all liquid chemical waste.[4][8]

Step-by-Step Disposal Procedure

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical disposal.[9][10][11][12] Section 13, "Disposal Considerations," provides specific guidance on proper disposal methods.[9][10][13]

  • Characterize the Waste: Determine if the waste is hazardous based on the criteria of ignitability, corrosivity, reactivity, or toxicity, as defined by regulatory bodies like the Environmental Protection Agency (EPA).[14]

    • Ignitability: Liquids with a flash point below 60°C (140°F).[14]

    • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[8][14]

    • Reactivity: Substances that are unstable, react violently with water, or can detonate.[6]

    • Toxicity: Contains substances that are harmful if ingested or absorbed.[6]

  • Segregate and Package for Disposal:

    • Continue to segregate incompatible waste streams. For instance, halogenated solvents should be kept separate from non-halogenated solvents due to differences in disposal costs.[15]

    • Ensure all containers are in good condition, tightly sealed, and properly labeled.[3][4]

  • Request Waste Pickup:

    • Once a waste container is full (typically around 90% capacity), submit a waste pickup request to your institution's EHS department.[3][4]

    • Full containers must be removed from the SAA within three days.[2]

  • Disposal of Empty Containers:

    • A container that held a hazardous waste (other than an acute hazardous waste) can be disposed of as regular trash once it is completely empty.[7]

    • Labels on the empty container must be defaced or removed.[4][7]

    • Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent.[7] The rinseate must be collected and disposed of as hazardous waste.[7]

Prohibited Disposal Methods:

  • Sewer Disposal: Do not dispose of hazardous chemicals down the sink unless explicitly permitted by EHS for specific, dilute, non-hazardous solutions.[7][16]

  • Evaporation: It is prohibited to dispose of hazardous waste by evaporation in a fume hood or biosafety cabinet.[2][7]

  • Regular Trash: Do not dispose of hazardous chemical waste in the regular trash.[4]

Data Summary: General Chemical Waste Disposal Routes

Waste CategoryHazard CharacteristicsTypical Disposal Route
Halogenated Solvents (e.g., Methylene chloride, Chloroform)Hazardous Waste Collection (Keep separate from non-halogenated)[15]
Non-Halogenated Solvents (e.g., Acetone, Ethanol, Hexane)Hazardous Waste Collection[8]
Corrosive Waste (Acids) pH ≤ 2Hazardous Waste Collection (Do not store in metal containers)[6]
Corrosive Waste (Bases) pH ≥ 12.5Hazardous Waste Collection
Heavy Metal Waste ToxicHazardous Waste Collection
Reactive/Explosive Waste Unstable, water-reactive, shock-sensitiveSpecialized Hazardous Waste Collection (Consult EHS)[2]
Acutely Hazardous Waste (e.g., P-listed wastes)Hazardous Waste Collection; containers require triple-rinsing[7]
Non-Hazardous Aqueous Solutions Neutral pH (typically 5.5-10.5), low toxicity, water-solubleMay be eligible for drain disposal with copious amounts of water, pending EHS approval[16]

Experimental Protocols

Protocol for Neutralization of Dilute, Non-Metal Containing Acids and Bases:

Note: This procedure is only for specific, approved waste streams and should be performed in a fume hood with appropriate personal protective equipment (PPE). Strong, concentrated acids or bases must be managed by EHS.[17]

  • Dilution: Ensure the acid or base is dilute (typically <10% concentration).[4]

  • Preparation: For acid neutralization, prepare a large volume of a basic solution (e.g., sodium bicarbonate in water). For base neutralization, prepare a large volume of a dilute acidic solution (e.g., citric acid in water).

  • Neutralization: Slowly add the waste to the neutralizing solution with constant stirring. Monitor for heat generation and control the rate of addition to prevent excessive reaction.

  • pH Verification: After the reaction has subsided, check the pH of the resulting solution using a pH meter or pH strips. The target pH should be between 5.5 and 9.0.[17]

  • Disposal: If the pH is within the acceptable range and the solution meets all other criteria for sewer disposal, it can be flushed down a laboratory sink with a large volume of water (at least 20 parts water).[17]

Visualizing the Disposal Workflow

Chemical_Disposal_Workflow start Waste Generated sds Consult Safety Data Sheet (SDS) [Section 13] start->sds is_hazardous Is Waste Hazardous? sds->is_hazardous non_haz Non-Hazardous Waste is_hazardous->non_haz No haz_waste Hazardous Waste is_hazardous->haz_waste Yes disposal_options Evaluate Disposal Options (Sewer, Trash) non_haz->disposal_options saa Accumulate in Labeled Container in Satellite Accumulation Area (SAA) haz_waste->saa segregate Segregate by Compatibility saa->segregate container_full Container Full? segregate->container_full container_full->saa No ehs_pickup Request EHS Waste Pickup container_full->ehs_pickup Yes end End of Process ehs_pickup->end approved_disposal Dispose per EHS Guidelines disposal_options->approved_disposal approved_disposal->end

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling andropin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Andropin

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling this compound, a male-specific antibacterial peptide derived from Drosophila melanogaster.[1][2][3] Given that a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available from regulatory bodies, this guidance is based on information from suppliers and general laboratory safety standards for handling synthetic peptides.[4][5][6] Researchers must conduct a thorough risk assessment for their specific use case and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this peptide.

ActivityRequired PPEAdditional Recommendations
Handling Solid Compound (weighing, preparing solutions)- Chemical-resistant gloves (disposable nitrile)[7] - Safety glasses with side shields or chemical splash goggles[7] - Laboratory coat[7]- Use a chemical fume hood or a ventilated balance enclosure. - Consider double-gloving.[7]
Working with Solutions of the Compound - Chemical-resistant gloves (disposable nitrile)[7] - Safety glasses with side shields or chemical splash goggles[7] - Laboratory coat[7]- A face shield should be worn in addition to goggles if there is a significant splash hazard.[7]
General Laboratory Work in the Vicinity of the Compound - Safety glasses[7] - Laboratory coat[7] - Closed-toe shoes[7]- Long pants should be worn to protect the legs.[7]

Operational Plans

Engineering Controls
  • Ventilation: All work involving the solid (lyophilized) form of this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Eye Wash and Safety Shower: An accessible and fully operational eye wash station and safety shower must be available in the laboratory.[7]

Procedural Guidance
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover work surfaces with absorbent, disposable bench paper.[7]

  • Weighing: If working with the powdered form, carefully weigh the required amount in a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.[7]

  • Solubilization: Add the solvent to the solid compound slowly and carefully to avoid splashing.[7] Supplier information indicates that this compound is typically delivered in lyophilized form and TFA salts from the purification process may enhance solubility in aqueous solutions.[4][5][6]

Disposal Plans

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a designated, sealed hazardous waste container.[7]
Liquid Waste Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.[7]
Spill Management Small Spills: For a small spill of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Large Spills: For a larger spill, evacuate the area and follow your institution's emergency procedures.[7]

Experimental Protocols & Visualizations

While specific experimental protocols for this compound are not detailed in the initial safety searches, a general workflow for handling and preparation for an in vitro assay can be outlined.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal start Don PPE weigh Weigh Lyophilized this compound in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve add_to_assay Add this compound Solution to Assay dissolve->add_to_assay incubate Incubate as per Protocol add_to_assay->incubate read_results Read and Record Results incubate->read_results dispose_liquid Dispose of Liquid Waste in Hazardous Container read_results->dispose_liquid dispose_solid Dispose of Solid Waste in Hazardous Container dispose_liquid->dispose_solid decontaminate Decontaminate Work Area dispose_solid->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe

Caption: General experimental workflow for handling this compound.

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of considerations for ensuring safety when working with this compound.

G cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response identify_hazards Identify Potential Hazards (Inhalation, Skin Contact) review_sds Review Supplier Safety Information identify_hazards->review_sds eng_controls Use Engineering Controls (Fume Hood) review_sds->eng_controls ppe Select and Use Appropriate PPE eng_controls->ppe admin_controls Follow Safe Work Practices ppe->admin_controls spill_response Know Spill Cleanup Procedures admin_controls->spill_response exposure_response Know First Aid for Exposure spill_response->exposure_response

Caption: Logical flow for ensuring laboratory safety with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.